molecular formula C7H5BrN2 B1292604 5-bromo-1H-pyrrolo[3,2-b]pyridine CAS No. 1000341-51-4

5-bromo-1H-pyrrolo[3,2-b]pyridine

Cat. No.: B1292604
CAS No.: 1000341-51-4
M. Wt: 197.03 g/mol
InChI Key: KJTANNMEOBCHKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-1H-pyrrolo[3,2-b]pyridine is a useful research compound. Its molecular formula is C7H5BrN2 and its molecular weight is 197.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-1H-pyrrolo[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2/c8-7-2-1-5-6(10-7)3-4-9-5/h1-4,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJTANNMEOBCHKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1NC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90646719
Record name 5-Bromo-1H-pyrrolo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000341-51-4
Record name 5-Bromo-1H-pyrrolo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 5-bromo-1H-pyrrolo[3,2-b]pyridine: A Core Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-bromo-1H-pyrrolo[3,2-b]pyridine, a heterocyclic aromatic compound, has emerged as a crucial building block in the field of medicinal chemistry. Its unique structural framework, featuring a fused pyrrole and pyridine ring system, serves as a versatile scaffold for the synthesis of complex molecules with significant biological activity. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound. Particular emphasis is placed on its application as a key intermediate in the development of kinase inhibitors for therapeutic intervention in oncology and other diseases. This document includes tabulated physical and chemical data, detailed experimental protocols for its key reactions, and visualizations of synthetic and biological pathways to support researchers in its effective utilization.

Chemical and Physical Properties

This compound is a solid at room temperature. The bromine atom at the 5-position is strategically placed for functionalization, primarily through palladium-catalyzed cross-coupling reactions, making it an ideal starting material for creating diverse chemical libraries.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₅BrN₂--INVALID-LINK--[1]
Molecular Weight 197.03 g/mol --INVALID-LINK--[1]
CAS Number 1000341-51-4--INVALID-LINK--[1]
Appearance SolidGeneral Knowledge
Purity ≥ 95%--INVALID-LINK--[1]

Spectral Data

While specific spectral data for this compound is not provided in the search results, commercial suppliers confirm the structure via NMR, HPLC, and LC-MS.[2] For reference, the ¹H NMR spectrum of the related isomer, 5-bromo-1H-pyrrolo[2,3-b]pyridine (in DMF-d7), shows characteristic signals for the pyrrole and pyridine protons, including a broad singlet for the N-H proton around 11.91 ppm and distinct doublets and triplets for the aromatic protons.[3] Researchers should perform their own analytical characterization to confirm the identity and purity of this compound.

Chemical Synthesis and Reactivity

The synthesis of the 1H-pyrrolo[3,2-b]pyridine core can be achieved through various multi-step synthetic routes, often starting from substituted pyridines. The bromination at the 5-position is a key step that installs a versatile chemical handle.

The most significant aspect of this compound's reactivity lies in its utility in palladium-catalyzed cross-coupling reactions. The carbon-bromine bond is susceptible to oxidative addition to a Pd(0) complex, initiating catalytic cycles like the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions allow for the facile formation of carbon-carbon and carbon-nitrogen bonds, enabling the attachment of a wide array of aryl, heteroaryl, and alkyl groups.

G cluster_suzuki Suzuki Coupling cluster_buchwald Buchwald-Hartwig Amination start This compound pd_cat Pd Catalyst (e.g., Pd(PPh₃)₄) start->pd_cat boronic Aryl/Heteroaryl Boronic Acid pd_cat->boronic amine Primary/Secondary Amine pd_cat->amine product_suzuki 5-Aryl-1H-pyrrolo[3,2-b]pyridine boronic->product_suzuki base_suzuki Base (e.g., K₂CO₃) product_buchwald 5-Amino-1H-pyrrolo[3,2-b]pyridine amine->product_buchwald base_buchwald Base (e.g., LHMDS)

Key Reactivity Pathways for Functionalization.

Applications in Drug Development

The 1H-pyrrolo[3,2-b]pyridine scaffold is a "privileged" structure in medicinal chemistry, particularly in the design of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers and inflammatory diseases. The nitrogen atoms in the pyrrolopyridine core can act as hydrogen bond acceptors and donors, mimicking the hinge-binding motif of ATP in the kinase active site.

Derivatives of this compound are key intermediates in the synthesis of inhibitors for a range of kinases, including:

  • Fibroblast Growth Factor Receptors (FGFRs) [4]

  • Cyclin-Dependent Kinases (CDKs) [5]

  • Janus Kinases (JAKs)

  • Haspin Kinase [6]

The synthesis of these inhibitors often involves a Suzuki coupling reaction to attach a larger aryl or heteroaryl moiety at the 5-position, which then interacts with other regions of the kinase active site to confer potency and selectivity.

G start This compound step1 Suzuki Coupling + Aryl Boronic Acid start->step1 intermediate 5-Aryl-1H-pyrrolo[3,2-b]pyridine (Intermediate) step1->intermediate step2 Further Functionalization (e.g., N-alkylation, amidation) intermediate->step2 final Potent & Selective Kinase Inhibitor (API) step2->final

Drug Discovery Workflow using the Scaffold.

G rtk Receptor Tyrosine Kinase (e.g., FGFR) ras RAS rtk->ras pi3k PI3K rtk->pi3k raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk nucleus Gene Transcription (Proliferation, Survival) erk->nucleus akt AKT pi3k->akt akt->nucleus Inhibits Apoptosis inhibitor Pyrrolo[3,2-b]pyridine -based Inhibitor inhibitor->rtk

Inhibition of a Representative Kinase Pathway.

Experimental Protocols

The following section provides a detailed, representative protocol for a Suzuki-Miyaura cross-coupling reaction, a key transformation for functionalizing this compound. This protocol is generalized from procedures for similar bromo-aza-indole substrates and may require optimization for specific arylboronic acids.[7][8][9]

General Protocol for Suzuki-Miyaura Coupling

Objective: To synthesize a 5-aryl-1H-pyrrolo[3,2-b]pyridine derivative.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 5 mol %)[8]

  • Base (e.g., Potassium carbonate [K₂CO₃] or Potassium phosphate [K₃PO₄], 2.0 - 3.0 equiv)[8]

  • Anhydrous solvent (e.g., 1,4-Dioxane, DME, or Toluene, with 10-25% water)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add the anhydrous organic solvent followed by the required amount of water via syringe.

  • Degassing: Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.[9]

  • Reaction: Heat the mixture to the desired temperature (typically 85-110 °C) and stir vigorously.[8][9]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).[9]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent like ethyl acetate and water.

    • Separate the organic layer, and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 5-aryl-1H-pyrrolo[3,2-b]pyridine product.[9]

Conclusion

This compound is a high-value chemical intermediate with significant applications in modern drug discovery. Its utility is primarily driven by the strategic placement of the bromine atom, which allows for versatile functionalization through robust and well-established cross-coupling methodologies. As the demand for novel, selective, and potent kinase inhibitors continues to grow, the importance of this scaffold and its derivatives in the synthesis of next-generation therapeutics is set to increase. This guide provides the foundational chemical knowledge and practical protocols to enable researchers to fully leverage the potential of this powerful building block.

References

Synthesis of 5-bromo-1H-pyrrolo[3,2-b]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthetic pathways for 5-bromo-1H-pyrrolo[3,2-b]pyridine (also known as 5-bromo-4-azaindole). Due to the limited availability of direct, detailed experimental protocols for this compound in the reviewed literature, this guide also presents well-established methods for the synthesis of its isomeric counterpart, 5-bromo-1H-pyrrolo[2,3-b]pyridine (5-bromo-7-azaindole), which is a crucial intermediate in pharmaceutical development. The methodologies for the 7-azaindole isomer can provide valuable insights and comparative context for the synthesis of the target 4-azaindole.

Synthesis of 5-bromo-1H-pyrrolo[2,3-b]pyridine (5-bromo-7-azaindole)

Several synthetic routes for 5-bromo-7-azaindole have been reported, offering different starting materials and strategic approaches.

Pathway 1: From 2-Amino-3-methyl-5-bromopyridine

This pathway involves the construction of the pyrrole ring onto a pre-functionalized pyridine core. The key steps include oxidation of the amino group, formation of an enamine intermediate, and subsequent reductive cyclization.[1][2]

Experimental Protocol:

  • Oxidation: 2-amino-3-methyl-5-bromopyridine is oxidized to 2-nitro-3-methyl-5-bromopyridine using Caro's acid (a mixture of hydrogen peroxide and sulfuric acid). The reaction is typically carried out at a low temperature (below 5°C) and then stirred overnight at room temperature.

  • Enamine Formation: The resulting 2-nitro-3-methyl-5-bromopyridine is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and a secondary amine, such as tetrahydropyrrole, to form an enamine intermediate.

  • Reductive Cyclization: The intermediate is then subjected to reduction and cyclization to yield 5-bromo-7-azaindole. Common reducing agents for this step include Raney nickel with hydrazine hydrate or other low-valent metals.

Quantitative Data:

StepStarting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)Purity (%)
12-amino-3-methyl-5-bromopyridineCaro's Acid (H₂O₂/H₂SO₄)Sulfuric Acid<5 then RTOvernight7898.3 (HPLC)
22-nitro-3-methyl-5-bromopyridineDMF-DMA, Tetrahydropyrrole-----
3Enamine IntermediateRaney Nickel, Hydrazine Hydrate-----

Note: Detailed quantitative data for steps 2 and 3 were not fully available in the reviewed literature.

Reaction Pathway Diagram:

G A 2-amino-3-methyl- 5-bromopyridine B 2-nitro-3-methyl- 5-bromopyridine A->B Caro's Acid C Enamine Intermediate B->C DMF-DMA, Tetrahydropyrrole D 5-bromo-1H-pyrrolo[2,3-b]pyridine C->D Raney Ni, N2H4*H2O

Pathway 1 for 5-bromo-7-azaindole synthesis.
Pathway 2: From 7-Azaindole (1H-pyrrolo[2,3-b]pyridine)

This approach involves the direct modification of the 7-azaindole core. The synthesis proceeds through hydrogenation of the pyridine ring, followed by bromination and subsequent dehydrogenation.

Experimental Protocol:

  • Hydrogenation: 7-azaindole is hydrogenated to 7-azaindoline using a catalyst such as Raney nickel under hydrogen pressure in an ethanol solvent.

  • Bromination: The resulting 7-azaindoline is then brominated, for example, using a suitable brominating agent.

  • Dehydrogenation: The 5-bromo-7-azaindoline is dehydrogenated to afford 5-bromo-7-azaindole, often using an oxidizing agent like manganese dioxide in a solvent such as toluene.

Quantitative Data:

StepStarting MaterialReagentsSolventTemperature (°C)Pressure (MPa)Time (h)Yield (%)
17-azaindoleRaney Nickel, H₂Ethanol95412High
27-azaindolineBromineMethylene Chloride--8-
35-bromo-7-azaindolineManganese DioxideToluene--->74 (overall)

Reaction Pathway Diagram:

G A 7-Azaindole B 7-Azaindoline A->B Raney Ni, H2 C 5-bromo-7-azaindoline B->C Brominating Agent D 5-bromo-1H-pyrrolo[2,3-b]pyridine C->D MnO2

Pathway 2 for 5-bromo-7-azaindole synthesis.
Pathway 3: From 2-Aminopyridine

This multi-step synthesis builds the target molecule through a series of functional group introductions and a final cyclization.

Experimental Protocol:

  • Bromination: 2-aminopyridine is first brominated to yield 2-amino-5-bromopyridine.

  • Iodination: The product is then iodinated to introduce an iodine atom at the 3-position, forming 2-amino-5-bromo-3-iodopyridine.

  • Sonogashira Coupling and Deprotection: A Sonogashira cross-coupling reaction is performed with a protected acetylene derivative, followed by deprotection to yield a 3-alkynyl-2-aminopyridine intermediate.

  • Intramolecular Cyclization: The final step is an intramolecular cyclization to form the pyrrole ring of 5-bromo-7-azaindole.

Quantitative Data:

StepStarting MaterialReagentsSolventYield (%)Purity (%)
12-aminopyridineNBSDichloromethane->99.3 (final product)
22-amino-5-bromopyridineKIO₃, KIH₂SO₄/H₂O->99.3 (final product)
32-amino-5-bromo-3-iodopyridineProtected acetylene, Pd catalyst-->99.3 (final product)
43-alkynyl-2-aminopyridine intermediateBase (e.g., KOtBu)DMSO->99.3 (final product)

Reaction Pathway Diagram:

G A 2-Aminopyridine B 2-amino-5-bromopyridine A->B Bromination C 2-amino-5-bromo-3-iodopyridine B->C Iodination D 3-alkynyl-2-aminopyridine intermediate C->D Sonogashira Coupling & Deprotection E 5-bromo-1H-pyrrolo[2,3-b]pyridine D->E Intramolecular Cyclization

Pathway 3 for 5-bromo-7-azaindole synthesis.

Proposed Synthetic Pathway for this compound (5-bromo-4-azaindole)

Proposed Pathway: From a Substituted Pyridine

This proposed route adapts known methods for constructing the 1H-pyrrolo[3,2-b]pyridine scaffold, followed by a bromination step.

Proposed Experimental Protocol:

  • Synthesis of a 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative: This could potentially be achieved starting from a suitable 3-aminopyridine derivative which undergoes condensation and cyclization reactions to form the pyrrolo[3,2-b]pyridine core with a carboxamide group at the 3-position.

  • Hydrolysis and Decarboxylation: The carboxamide group at the 3-position can be hydrolyzed to a carboxylic acid and subsequently decarboxylated to yield the parent 1H-pyrrolo[3,2-b]pyridine.

  • Regioselective Bromination: The 1H-pyrrolo[3,2-b]pyridine is then subjected to regioselective bromination. Based on studies of related azaindoles, electrophilic substitution is expected to occur preferentially on the electron-rich pyrrole ring. The use of a mild brominating agent such as N-bromosuccinimide (NBS) or copper(II) bromide could potentially favor bromination at the 5-position of the pyridine ring, although careful optimization of reaction conditions would be critical to control regioselectivity.

Quantitative Data:

Quantitative data for this proposed pathway is not available and would require experimental determination.

Proposed Reaction Pathway Diagram:

G A Substituted 3-aminopyridine B 1H-pyrrolo[3,2-b]pyridine- 3-carboxamide derivative A->B Multi-step synthesis C 1H-pyrrolo[3,2-b]pyridine B->C Hydrolysis & Decarboxylation D This compound C->D Regioselective Bromination (e.g., NBS or CuBr2)

Proposed pathway for 5-bromo-4-azaindole synthesis.

Conclusion

The synthesis of 5-bromo-1H-pyrrolo[2,3-b]pyridine (5-bromo-7-azaindole) is well-documented, with multiple viable pathways offering flexibility in the choice of starting materials and synthetic strategy. In contrast, the synthesis of this compound (5-bromo-4-azaindole) is less described in the literature. The proposed pathway, involving the construction of the 4-azaindole core followed by regioselective bromination, provides a logical starting point for the development of a robust synthetic method. Further experimental investigation is necessary to establish optimal conditions and validate the feasibility of this proposed route. The detailed protocols and data presented for the synthesis of the 7-azaindole isomer serve as a valuable resource and guide for these future studies.

References

5-Bromo-1H-pyrrolo[3,2-b]pyridine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 5-Bromo-1H-pyrrolo[3,2-b]pyridine, also known as 5-Bromo-4-azaindole, is a heterocyclic building block of significant interest to the pharmaceutical industry. Its rigid, bicyclic scaffold serves as a valuable starting material in the synthesis of complex molecules, particularly kinase inhibitors for targeted cancer therapy.[1] The pyrrolopyridine core can effectively mimic the hinge-binding motif of ATP, enabling high-affinity interactions within the active sites of various kinases. This technical guide provides a comprehensive overview of the available data on this compound and its isomers, offering insights for researchers and scientists in drug discovery and development.

It is important to note that while the CAS number for this compound is well-defined, detailed experimental data such as NMR and crystallography are more readily available in the scientific literature for its isomer, 5-bromo-1H-pyrrolo[2,3-b]pyridine (5-Bromo-7-azaindole). This guide will present the specific data for the requested compound where available and will use data from its well-characterized isomer for illustrative purposes, with clear notation.

Core Compound Profile

The fundamental properties of this compound are summarized below.

PropertyValueReference/Source
Chemical Name This compound-
Synonym 5-Bromo-4-azaindole-
CAS Number 1000341-51-4Commercial Suppliers
Molecular Formula C₇H₅BrN₂-
Molecular Weight 197.03 g/mol -
Appearance Off-white to light brown solidCommercial Suppliers
Boiling Point 332.2 °C at 760 mmHgCommercial Suppliers
Primary Application Intermediate for kinase inhibitors[1]

Structure:

Chemical structure of this compound

Figure 1: Chemical Structure of this compound

Quantitative Data (Spectroscopic and Crystallographic)

Detailed analytical data for this compound is not extensively published. However, comprehensive data exists for the isomeric compound 5-bromo-1H-pyrrolo[2,3-b]pyridine (CAS: 183208-35-7) , which is presented here as a representative example of this class of molecules. Researchers should verify the data for the specific isomer they are using.

Table 1: Spectroscopic Data for 5-Bromo-1H-pyrrolo[2,3-b]pyridine [2]

Data TypeDetails
¹H NMR (DMF-d₇, 400 MHz, ppm): δ 11.91 (bs, 1H, HN¹), 8.30 (d, J = 2.2 Hz, 1H, HC⁶), 8.20 (d, J = 2.0 Hz, 1H, HC⁴), 7.63 (t, J = 2.8 Hz, 1H, HC²), 6.50 (m, 1H, HC³)
¹³C NMR (DMF-d₇, 100.58 MHz, ppm): δ 147.5 (C⁸), 142.9 (C⁶), 130.3 (C⁴), 128.2 (C²), 122.1 (C⁷), 111.1 (C⁵), 100.0 (C³)

Table 2: Crystal Structure Data for 5-Bromo-1H-pyrrolo[2,3-b]pyridine [2][3]

ParameterValue
Formula C₇H₅BrN₂
Molecular Weight 197.04
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.9082 (4)
b (Å) 13.3632 (6)
c (Å) 5.8330 (3)
β (°) 103.403 (5)
Volume (ų) 675.47 (6)
Z 4
Temperature (K) 100
Radiation Mo Kα

Experimental Protocols

Protocol: Fischer Cyclization for Synthesis of 2,3-Disubstituted 5-Bromo-1H-pyrrolo[2,3-b]pyridine Framework [4]

Objective: To synthesize 2,3-disubstituted 5-bromo-7-azaindoles from 5-bromo-2-hydrazinopyridine and various ketones.

Materials:

  • 5-Bromo-2-hydrazinopyridine

  • Appropriate alkyl or aryl ketone (e.g., 3-pentanone)

  • Polyphosphoric acid (PPA)

  • Ethanol

  • Concentrated Hydrochloric Acid

  • Aqueous Ammonia

  • Chloroform

  • Methanol

Procedure:

  • Hydrazone Formation:

    • A solution of 5-bromo-2-hydrazinopyridine (10 mmol) in ethanol (20 mL) is treated with a catalytic amount of concentrated HCl.

    • The corresponding ketone (11 mmol) is added, and the mixture is refluxed for 1-2 hours.

    • The reaction mixture is cooled, and the precipitated hydrazone is filtered, washed with cold ethanol, and dried.

  • Fischer Cyclization:

    • The prepared hydrazone (5 mmol) is added in portions to polyphosphoric acid (15 g) preheated to 80-90 °C.

    • The reaction mixture is then heated to 160-180 °C and maintained at this temperature for 15-30 minutes, with vigorous stirring.

    • The hot mixture is poured onto crushed ice (100 g).

  • Work-up and Purification:

    • The resulting acidic solution is neutralized with aqueous ammonia to a pH of 8-9.

    • The precipitate is filtered, washed with water, and dried.

    • The crude product is purified by column chromatography on silica gel (eluent: chloroform/methanol mixture) or by recrystallization from a suitable solvent (e.g., benzene-hexane mixture).

Characterization:

  • The final product structure is confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. Purity is assessed by elemental analysis or HPLC.

Mandatory Visualizations

The following diagrams illustrate the role of 5-bromo-pyrrolopyridines in drug discovery workflows and a key synthetic reaction.

G cluster_start Starting Materials cluster_reaction Key Synthetic Step cluster_intermediate Core Scaffold cluster_optimization Lead Optimization cluster_final Final Product A This compound C Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) A->C B Aryl/Heteroaryl Boronic Acid or Amine B->C D Substituted Pyrrolopyridine Core C->D E Further Functionalization & SAR Studies D->E F Potent & Selective Kinase Inhibitor (Candidate Drug) E->F

Caption: General workflow for kinase inhibitor synthesis.

G cluster_reactants Reactants cluster_steps Reaction Steps cluster_product Product Hydrazine 5-Bromo-2-hydrazinopyridine Step1 Hydrazone Formation (Acid Catalyst, Reflux) Hydrazine->Step1 Ketone Alkyl/Aryl Ketone (e.g., R1-CO-R2) Ketone->Step1 Step2 [3,3]-Sigmatropic Rearrangement Step1->Step2 PPA, 160-180°C Step3 Aromatization (Loss of NH3) Step2->Step3 Product 2,3-Disubstituted 5-Bromo-1H-pyrrolo[2,3-b]pyridine Step3->Product

Caption: Fischer indole synthesis for 5-bromo-7-azaindole.

References

Spectroscopic and Technical Profile of 5-bromo-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-bromo-1H-pyrrolo[3,2-b]pyridine, also known as 5-bromo-4-azaindole, is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Its rigid bicyclic scaffold, incorporating both a pyrrole and a pyridine ring, makes it a valuable building block for the synthesis of complex molecular architectures with potential biological activity. This document provides a summary of available technical data for this compound.

Chemical Identity

PropertyValue
Chemical Name This compound
Synonym 5-Bromo-4-azaindole
CAS Number 1000341-51-4
Molecular Formula C₇H₅BrN₂
Molecular Weight 197.03 g/mol

Spectroscopic Data

For illustrative purposes, the spectroscopic data for the isomeric 5-bromo-1H-pyrrolo[2,3-b]pyridine (5-bromo-7-azaindole) is presented below. It is crucial to note that this data does not correspond to the title compound.

Spectroscopic Data of 5-bromo-1H-pyrrolo[2,3-b]pyridine[1]

¹H NMR (DMF-d₇, 400 MHz):

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
11.91bs-HN¹
8.30d2.2HC⁶
8.20d2.0HC⁴
7.63t2.8HC²
6.50m-HC³

¹³C NMR (DMF-d₇, 100.58 MHz):

Chemical Shift (δ) ppmAssignment
147.5C⁸
142.9C⁶
130.3C⁴
128.2
122.1C⁷
111.1C⁵
100.0

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for this compound are not available in the reviewed literature. However, general procedures for the characterization of related azaindole derivatives can be referenced.

General Protocol for ¹H NMR Spectroscopy of Azaindole Derivatives

A general protocol for acquiring ¹H NMR spectra of azaindole derivatives is as follows:

  • Sample Preparation: 5-10 mg of the azaindole derivative is accurately weighed and dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial. The solution is then transferred to a 5 mm NMR tube.

  • Data Acquisition: The spectrum is acquired on a 400 MHz NMR spectrometer using a standard single-pulse experiment. Typically, 16 to 64 scans are accumulated with a relaxation delay of 1-2 seconds.

  • Data Processing: The acquired free induction decay (FID) is processed with Fourier transformation. The spectrum is then phased, baseline corrected, and referenced to the residual solvent peak.

Signaling Pathways and Biological Activity

There is no specific information available in the surveyed literature regarding the involvement of this compound in any signaling pathways or its detailed biological activity. Its utility is noted as a key intermediate in the synthesis of pharmaceuticals, particularly in the development of kinase inhibitors.

Synthesis Workflow

While a specific, detailed synthesis protocol for this compound with characterization data is not available in the searched literature, a general synthetic approach for azaindole derivatives can be conceptualized. The following diagram illustrates a generalized workflow for the synthesis and characterization of a substituted azaindole.

G General Synthesis and Characterization Workflow cluster_synthesis Synthesis cluster_characterization Characterization start Starting Materials reaction Chemical Transformation(s) (e.g., Cyclization, Bromination) start->reaction workup Reaction Work-up (e.g., Extraction, Quenching) reaction->workup purification Purification (e.g., Chromatography, Recrystallization) workup->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Purity & Structure ms Mass Spectrometry purification->ms Molecular Weight ir Infrared Spectroscopy purification->ir Functional Groups analysis Data Analysis and Structure Confirmation nmr->analysis ms->analysis ir->analysis

Caption: Generalized workflow for the synthesis and spectroscopic characterization of a substituted azaindole.

Conclusion

This technical guide summarizes the currently available information on this compound. While its chemical identity is established, detailed public-domain spectroscopic data and experimental protocols are scarce. Further research and publication are needed to fully characterize this compound and explore its potential applications in drug development and other scientific fields. The provided data for the isomer 5-bromo-1H-pyrrolo[2,3-b]pyridine serves as a reference point but should be used with caution.

In-Depth Technical Guide: Solubility of 5-bromo-1H-pyrrolo[3,2-b]pyridine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 5-bromo-1H-pyrrolo[3,2-b]pyridine, a key heterocyclic building block in medicinal chemistry. Given the limited publicly available quantitative data for this specific isomer, this document also presents solubility information for its closely related isomer, 5-bromo-1H-pyrrolo[2,3-b]pyridine (commonly known as 5-bromo-7-azaindole), and outlines a general experimental protocol for determining solubility in organic solvents.

Overview of this compound

This compound and its isomers are pivotal intermediates in the synthesis of various pharmacologically active molecules. The pyrrolopyridine scaffold is recognized as a "privileged structure" because it can mimic the purine core of ATP, enabling compounds with this motif to bind to the ATP-binding sites of numerous kinases. The bromine atom at the 5-position serves as a crucial handle for introducing chemical diversity through reactions like palladium-catalyzed cross-coupling, which is instrumental in developing targeted therapies. Notably, the isomer 5-bromo-7-azaindole is a key starting material for Vemurafenib, a BRAF kinase inhibitor, and ABT-199 (Venetoclax), a BCL-2 inhibitor, both significant in cancer therapy.[1]

Solubility Data

For a quantitative reference, the aqueous solubility of its isomer, 5-bromo-7-azaindole, has been reported. While this is for a different isomer and an aqueous system, it provides a valuable data point for a structurally similar compound.

Table 1: Aqueous Solubility of 5-bromo-7-azaindole

CompoundSolvent SystemTemperature (°C)pHSolubility (mg/L)
5-bromo-7-azaindoleWater20 - 256.5 - 6.652.5 - 66.4

Data sourced from a safety data sheet for 5-bromo-7-azaindole.

Experimental Protocol for Solubility Determination in Organic Solvents

The following is a generalized experimental protocol based on the widely accepted shake-flask method for determining the thermodynamic solubility of a compound in an organic solvent. This method is adaptable for various organic solvents such as methanol, ethanol, dimethyl sulfoxide (DMSO), and N,N-dimethylformamide (DMF).

Objective:

To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.

Materials:
  • This compound (solid)

  • Selected organic solvent (e.g., methanol, ethanol, DMSO, DMF) of high purity

  • Glass vials or flasks with airtight screw caps

  • Orbital shaker with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:
  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

    • Add a known volume of the selected organic solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached. A preliminary test can help determine the necessary equilibration time.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid particles.

  • Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.

    • Analyze both the filtered sample and the standard solutions using a validated HPLC method to determine the concentration of the compound in the saturated solution.

    • Generate a calibration curve from the standard solutions to accurately quantify the concentration in the experimental sample.

  • Data Reporting:

    • The solubility is reported as the mean concentration from at least three replicate experiments, typically in units of mg/mL or mol/L, at the specified temperature.

The workflow for this experimental protocol is illustrated in the diagram below.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sample 3. Sampling cluster_analysis 4. Analysis A Add excess this compound to a vial B Add a known volume of organic solvent A->B C Agitate at constant temperature (e.g., 24-72 hours) B->C D Allow excess solid to settle C->D E Withdraw and filter supernatant D->E G Analyze sample and standards by HPLC E->G F Prepare standard solutions F->G H Determine concentration from calibration curve G->H

Experimental Workflow for Solubility Determination.

Application in Synthesis: A Workflow Example

A primary application of 5-bromo-1H-pyrrolo[2,3-b]pyridine (5-bromo-7-azaindole) is its use as a key intermediate in the synthesis of kinase inhibitors. The following diagram illustrates a critical step in the synthesis of Vemurafenib, a Suzuki coupling reaction, which highlights the compound's utility.

G cluster_reaction Suzuki Coupling A 5-bromo-1H-pyrrolo[2,3-b]pyridine C Pd(dppf)Cl2·CH2Cl2 K2CO3 Dioxane/H2O, 80°C A->C B (4-chlorophenyl)boronic acid B->C D 5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine (Vemurafenib Intermediate) C->D

Synthetic pathway for a key Vemurafenib intermediate.

This reaction demonstrates how the bromo-substituted pyrrolopyridine is coupled with a boronic acid to form a more complex molecule, which is a core component of the final drug structure.[2] This underscores the importance of understanding the solubility of the starting material in solvents like dioxane to ensure efficient reaction conditions.

References

An In-depth Technical Guide on 5-bromo-1H-pyrrolo[3,2-b]pyridine: Properties and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-bromo-1H-pyrrolo[3,2-b]pyridine, a heterocyclic aromatic compound, serves as a crucial building block in the synthesis of various pharmaceutical agents, particularly in the realm of targeted cancer therapy. Its unique structural framework allows for versatile chemical modifications, making it a valuable scaffold in the design of potent kinase inhibitors. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, alongside detailed experimental protocols for its synthesis and derivatization, with a focus on its application in the development of Fibroblast Growth Factor Receptor (FGFR) inhibitors.

Introduction

The pyrrolopyridine core is a prominent feature in numerous biologically active molecules. Among its isomers, this compound has emerged as a key intermediate in medicinal chemistry. The presence of a bromine atom at the 5-position provides a reactive handle for various cross-coupling reactions, enabling the introduction of diverse functionalities to modulate the pharmacological profile of the resulting derivatives. This strategic functionalization is particularly relevant in the design of kinase inhibitors, where precise interactions with the target protein are paramount for efficacy and selectivity. This guide aims to consolidate the available technical information on this compound, providing a valuable resource for researchers engaged in drug discovery and development.

Physical and Chemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, characterization, and application in synthesis. The key properties are summarized in the tables below.

General Properties
PropertyValueReference
CAS Number 1000341-51-4N/A
Molecular Formula C₇H₅BrN₂N/A
Appearance Off-white to light brown solid[1]
Tabulated Physical and Chemical Data
PropertyValue
Molecular Weight 197.03 g/mol
Boiling Point 332.2 °C at 760 mmHg[2]
Density 1.77 g/cm³[2]
Flash Point 154.7 °C[2]
Melting Point Not explicitly found in searches.
Solubility Soluble in common organic solvents like DMSO and DMF. Specific quantitative data not available.

Chemical Reactivity and Synthesis

The chemical reactivity of this compound is dominated by the bromine substituent, which readily participates in various palladium-catalyzed cross-coupling reactions. This reactivity is the cornerstone of its utility as a synthetic intermediate.

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the provided search results, a general synthetic approach can be inferred from related literature. A plausible route involves the cyclization of a suitably substituted pyridine precursor.

Derivatization via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. In the context of this compound, it allows for the introduction of various aryl or heteroaryl groups at the 5-position. This is a critical step in the synthesis of many kinase inhibitors.

This protocol is a generalized procedure based on the coupling of similar bromo-pyridine substrates and should be optimized for specific reactants.[3][4][5]

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Solvent (e.g., 1,4-dioxane/water, DME/water, toluene/ethanol/water)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the vessel with an inert gas.

  • Add the degassed solvent system.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Combine Reactants: This compound, Arylboronic Acid, Catalyst, Base Solvent Add Degassed Solvent Reactants->Solvent 1. Heating Heat under Inert Atmosphere Solvent->Heating 2. Monitoring Monitor Progress (TLC/LC-MS) Heating->Monitoring 3. Extraction Extraction Monitoring->Extraction 4. (upon completion) Purification Column Chromatography Extraction->Purification 5. Final Product Final Product Purification->Final Product 6.

Generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Development: Targeting Kinase Signaling Pathways

The 1H-pyrrolo[3,2-b]pyridine scaffold is a privileged structure in the design of kinase inhibitors. Its derivatives have shown significant potential in targeting various kinases involved in cancer progression.

Inhibition of Fibroblast Growth Factor Receptor (FGFR) Signaling

Aberrant activation of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a known driver in various cancers.[6][7] This pathway plays a crucial role in cell proliferation, differentiation, migration, and angiogenesis.[2] The development of selective FGFR inhibitors is therefore a key area of oncology research. Derivatives of this compound have been investigated as potent FGFR inhibitors.[8]

The general mechanism of FGFR signaling and its inhibition is depicted below.

FGFR_Signaling_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Binds Dimerization Dimerization & Autophosphorylation FGFR->Dimerization Leads to Downstream Downstream Signaling (RAS-MAPK, PI3K-AKT, etc.) Dimerization->Downstream Activates Cellular_Response Cell Proliferation, Survival, Angiogenesis Downstream->Cellular_Response Promotes Inhibitor Pyrrolopyridine-based FGFR Inhibitor Inhibitor->Dimerization Blocks

Simplified FGFR signaling pathway and its inhibition.
Development of Selective FGFR4 Inhibitors

Recent studies have highlighted the development of 5-formyl-pyrrolo[3,2-b]pyridine-3-carboxamides as selective and potent reversible-covalent inhibitors of FGFR4. These compounds have demonstrated significant antiproliferative activity against hepatocellular carcinoma (HCC) cell lines. The representative compound, 10z, from this series exhibited single-digit nanomolar activity against wild-type FGFR4 and its mutant variants. This underscores the potential of the 1H-pyrrolo[3,2-b]pyridine scaffold in developing highly specific and effective cancer therapeutics.

Conclusion

This compound is a versatile and valuable building block for the synthesis of complex heterocyclic compounds with significant biological activity. Its favorable chemical properties, particularly its reactivity in cross-coupling reactions, make it an ideal starting material for the development of kinase inhibitors. The successful application of its derivatives in targeting the FGFR signaling pathway, a key player in oncology, highlights its importance in modern drug discovery. Further exploration of the chemical space around this scaffold holds great promise for the development of novel and effective therapeutic agents. This guide provides a foundational understanding of its properties and applications, intended to facilitate further research and innovation in the field.

References

Reactivity of the Bromine Atom in 5-bromo-1H-pyrrolo[3,2-b]pyridine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-pyrrolo[3,2-b]pyridine scaffold, also known as 4-azaindole, is a privileged heterocyclic motif in medicinal chemistry, appearing in a variety of biologically active compounds, including kinase inhibitors. The strategic functionalization of this core structure is crucial for the development of novel therapeutics. The bromine atom at the C5-position of 5-bromo-1H-pyrrolo[3,2-b]pyridine serves as a versatile handle for introducing a wide range of molecular diversity through various cross-coupling and substitution reactions. This technical guide provides a comprehensive overview of the reactivity of this bromine atom, focusing on key synthetic transformations relevant to drug discovery and development.

Core Reactivity: The C5-Bromine Handle

The bromine atom at the C5-position of the 1H-pyrrolo[3,2-b]pyridine ring system is amenable to a variety of palladium-catalyzed cross-coupling reactions, as well as metal-halogen exchange reactions. These transformations allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse array of derivatives. The reactivity of the C5-bromo substituent is influenced by the electronic nature of the pyrrolo[3,2-b]pyridine core.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of this compound. The most common and synthetically useful of these are the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between the 5-position of the pyrrolo[3,2-b]pyridine core and various aryl or heteroaryl boronic acids or esters. This reaction is widely used to synthesize biaryl and heteroaryl-substituted derivatives.

Quantitative Data for Suzuki-Miyaura Coupling of Analogous Bromo-heterocycles

EntryAryl HalideCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
16-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridinePhenylboronic acidPd(PPh₃)₄ (6)-K₂CO₃1,4-Dioxane/H₂O125 (MW)0.4363[1]
26-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridineo-Tolylboronic acidPd(PPh₃)₄ (6)-K₂CO₃1,4-Dioxane/H₂O125 (MW)0.4365[1]
36-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridinem-Tolylboronic acidPd(PPh₃)₄ (6)-K₂CO₃1,4-Dioxane/H₂O125 (MW)0.4394[1]
45-bromo-2-methylpyridin-3-aminePhenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane/H₂O85-95>15Moderate-Good[2]
55-bromo-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂-K₂CO₃DME802High[3]

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a representative protocol for the Suzuki-Miyaura coupling of this compound, adapted from procedures for structurally similar compounds.[1][2]

  • Materials: this compound, arylboronic acid, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], potassium carbonate (K₂CO₃), 1,4-dioxane, and water.

  • Procedure:

    • To a microwave vial or Schlenk tube is added this compound (1.0 equiv), the arylboronic acid (1.5 equiv), and K₂CO₃ (3.0 equiv).

    • The vessel is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen) three times.

    • A degassed 4:1 mixture of 1,4-dioxane and water is added.

    • Pd(PPh₃)₄ (0.05 equiv) is added, and the vessel is sealed.

    • The reaction mixture is heated with stirring to 85-125 °C for 2-18 hours, or until reaction completion is observed by TLC or LC-MS.

    • Upon cooling, the reaction mixture is diluted with ethyl acetate and washed with water and brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by flash column chromatography on silica gel to afford the desired 5-aryl-1H-pyrrolo[3,2-b]pyridine.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-B(OR)₂ Base Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R Ar-R Reductive_Elimination->Ar-R R-B(OR)2 R-B(OR)2 Base Base Ar-X This compound

Suzuki-Miyaura Catalytic Cycle
Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between the C5-position and a terminal alkyne, providing access to 5-alkynyl-1H-pyrrolo[3,2-b]pyridines. These products are valuable intermediates for further transformations or as final products in drug discovery programs.

Quantitative Data for Sonogashira Coupling of Analogous Bromo-heterocycles

EntryAryl HalideAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
15-BromopyrimidinePhenylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃NTHFRT3-16-[4]
25-Bromopyrimidine1-HeptynePdCl₂(PPh₃)₂ (5)CuI (10)Et₃NDMF60-1003-[4]
35-bromo-3-fluoro-2-cyanopyridine(4-ethylphenyl)ethynePd(PPh₃)₄ (15)CuI (30)Et₃NTHFRT16-[5]
45-bromoindolePhenylacetylene-------[6]

Experimental Protocol: Sonogashira Coupling

The following is a representative protocol for the Sonogashira coupling of this compound, based on established methods for similar substrates.[4][5]

  • Materials: this compound, terminal alkyne, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂], copper(I) iodide (CuI), triethylamine (Et₃N), and an anhydrous solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).

  • Procedure:

    • To a Schlenk tube is added this compound (1.0 equiv), the palladium catalyst (0.05 equiv), and CuI (0.1 equiv).

    • The tube is evacuated and backfilled with an inert atmosphere three times.

    • Anhydrous solvent and Et₃N (2.0-3.0 equiv) are added, followed by the terminal alkyne (1.2 equiv).

    • The reaction mixture is stirred at room temperature or heated to 60-100 °C until the starting material is consumed, as monitored by TLC or LC-MS.

    • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

    • The organic layer is dried, filtered, and concentrated.

    • The crude product is purified by flash column chromatography to yield the 5-alkynyl-1H-pyrrolo[3,2-b]pyridine.

Sonogashira Catalytic Cycle

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Ar-X Oxidative Addition Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Reductive Elimination Ar-C≡CR Ar-C≡CR Ar-Pd(II)-C≡CR(L2)->Ar-C≡CR Cu-X Cu-X Cu-C≡CR Cu-C≡CR Cu-X->Cu-C≡CR R-C≡C-H, Base Cu-C≡CR->Cu-X from Transmetalation

Sonogashira Catalytic Cycle
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, allowing for the introduction of primary and secondary amines at the C5-position of the pyrrolo[3,2-b]pyridine core.

Quantitative Data for Buchwald-Hartwig Amination of Analogous Bromo-heterocycles

EntryAryl HalideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
15-Bromo-N-phenylpyridin-3-amineAnilinePd₂(dba)₃ (2)BINAP (3)NaOtBuToluene100-110--[7]
22-bromo-6-methyl pyridine(+/-)-trans-1,2-diaminocyclohexanePd₂(dba)₃ (1)(±)-BINAP (2)NaOtBuToluene80460[8]
32-bromo-13α-estrone 3-methyl etherAnilinePd(OAc)₂ (5)X-Phos (10)KOt-BuToluene150 (MW)0.1795[9]

Experimental Protocol: Buchwald-Hartwig Amination

The following is a representative protocol for the Buchwald-Hartwig amination of this compound.[7][8]

  • Materials: this compound, amine, palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), phosphine ligand (e.g., BINAP or Xantphos), a strong base (e.g., sodium tert-butoxide or potassium tert-butoxide), and an anhydrous solvent (e.g., toluene or dioxane).

  • Procedure:

    • In a glovebox or under an inert atmosphere, a Schlenk tube is charged with the palladium catalyst, the phosphine ligand, and the base.

    • This compound and the amine are added to the tube.

    • Anhydrous solvent is added, and the tube is sealed.

    • The reaction mixture is heated with vigorous stirring at 80-110 °C for the specified time, with progress monitored by TLC or LC-MS.

    • After cooling, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite.

    • The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

    • The crude product is purified by flash column chromatography to give the 5-amino-1H-pyrrolo[3,2-b]pyridine derivative.

Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Ligand_Exchange Ligand Exchange Ar-Pd(II)-X(L2)->Ligand_Exchange HNR'R'' Base Ar-Pd(II)-NR'R''(L2) Ar-Pd(II)-NR'R''(L2) Ligand_Exchange->Ar-Pd(II)-NR'R''(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR'R''(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-NR'R'' Ar-NR'R'' Reductive_Elimination->Ar-NR'R'' HNR'R'' HNR'R'' Base Base Ar-X This compound

Buchwald-Hartwig Amination Catalytic Cycle

Metal-Halogen Exchange Reactions

Lithium-halogen exchange is a powerful method for the functionalization of aryl halides. This reaction typically involves treating the bromo-substituted heterocycle with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures to generate a highly reactive organolithium intermediate. This intermediate can then be trapped with various electrophiles to introduce a wide range of substituents.

Experimental Protocol: Lithiation and Trapping

The following is a generalized protocol for a lithium-halogen exchange reaction on this compound.

  • Materials: this compound, n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi), an anhydrous ethereal solvent (e.g., THF or diethyl ether), and an electrophile (e.g., an aldehyde, ketone, or carbon dioxide).

  • Procedure:

    • A solution of this compound in anhydrous THF is cooled to -78 °C under an inert atmosphere.

    • A solution of n-BuLi or t-BuLi (1.1 equiv) in hexanes is added dropwise.

    • The reaction is stirred at -78 °C for a short period (e.g., 15-30 minutes) to allow for the halogen-metal exchange to occur.

    • The desired electrophile (1.2 equiv) is added to the solution at -78 °C.

    • The reaction is allowed to slowly warm to room temperature and is then quenched with a saturated aqueous solution of ammonium chloride.

    • The mixture is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

    • The crude product is purified by an appropriate method, such as column chromatography.

General Workflow for a Cross-Coupling Reaction

Cross_Coupling_Workflow A Reactant & Reagent Preparation B Inert Atmosphere Setup (Evacuate/Backfill) A->B C Solvent Addition B->C D Catalyst & Ligand Addition C->D E Reaction Heating & Stirring D->E F Reaction Monitoring (TLC/LC-MS) E->F G Work-up (Quenching, Extraction, Washing) F->G Reaction Complete H Purification (Column Chromatography) G->H I Product Characterization (NMR, MS) H->I

General Workflow for a Cross-Coupling Reaction

Signaling Pathways and Drug Development

While specific signaling pathways directly modulated by this compound are not extensively documented, the 1H-pyrrolo[3,2-b]pyridine core is a key pharmacophore in numerous kinase inhibitors. For instance, derivatives of the isomeric 1H-pyrrolo[2,3-b]pyridine (7-azaindole) are known to target kinases such as ALK, ROS1, and FGFR. The functionalization of the this compound scaffold via the reactions described herein provides a powerful platform for the synthesis of novel kinase inhibitors and other potential therapeutic agents. The diverse substituents that can be introduced at the C5-position allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Conclusion

The bromine atom in this compound is a highly valuable and reactive handle for the synthesis of a wide array of derivatives. Palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, as well as metal-halogen exchange reactions, provide efficient and versatile methods for the construction of new carbon-carbon and carbon-heteroatom bonds at the C5-position. These synthetic strategies are of paramount importance for the exploration of the chemical space around the 1H-pyrrolo[3,2-b]pyridine core in the pursuit of novel drug candidates. The protocols and data presented in this guide offer a solid foundation for researchers, scientists, and drug development professionals to leverage the reactivity of this key building block in their synthetic endeavors.

References

The Emerging Therapeutic Potential of 5-Bromo-1H-pyrrolo[3,2-b]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolopyridine scaffold, a privileged structure in medicinal chemistry, has garnered significant attention for its diverse biological activities. Among its derivatives, 5-bromo-1H-pyrrolo[3,2-b]pyridine and its isomers have emerged as promising candidates for the development of novel therapeutics, particularly in oncology. This technical guide provides a comprehensive overview of the reported biological activities, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and experimental workflows.

Anticancer and Kinase Inhibitory Activities

The primary therapeutic potential of this compound and its related isomers, such as 5-bromo-7-azaindole, lies in their potent anticancer and kinase inhibitory activities. These compounds serve as crucial intermediates in the synthesis of targeted cancer therapies, including the FDA-approved drug Vemurafenib.[1][2] Their efficacy stems from the ability to interact with and inhibit various protein kinases that are often dysregulated in cancer.

Fibroblast Growth Factor Receptor (FGFR) Inhibition

Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been identified as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which play a crucial role in cell proliferation, differentiation, and angiogenesis.[3][4][5] Abnormal activation of the FGFR signaling pathway is implicated in a variety of cancers.[3][4][5]

A notable derivative, compound 4h (a 1H-pyrrolo[2,3-b]pyridine derivative), demonstrated potent inhibitory activity against multiple FGFR isoforms.[3][4][5]

Table 1: FGFR Inhibitory Activity of Compound 4h [3][4][5]

KinaseIC50 (nM)
FGFR17
FGFR29
FGFR325
FGFR4712

In addition to its enzymatic inhibition, compound 4h also exhibited significant anti-proliferative effects against the 4T1 breast cancer cell line and inhibited cell migration and invasion.[3][4]

Another series of 5-formyl-pyrrolo[3,2-b]pyridine derivatives has been developed as selective and reversible-covalent inhibitors of FGFR4. The representative compound 10z showed potent activity against wild-type and mutant FGFR4, with significant anti-proliferative effects in hepatocellular carcinoma (HCC) cell lines.[6]

Table 2: Anti-proliferative Activity of Compound 10z in HCC Cell Lines [6]

Cell LineIC50 (nM)
Hep3B37
JHH-732
HuH-794

The mechanism of action for these FGFR inhibitors involves blocking the downstream signaling cascade, thereby impeding tumor growth and progression.

FGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K PLCG PLCG FGFR->PLCG RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK_n ERK ERK->ERK_n Translocates AKT AKT PI3K->AKT AKT_n AKT AKT->AKT_n Translocates IP3_DAG IP3_DAG PLCG->IP3_DAG IP3/DAG Gene_Expression Gene Expression (Proliferation, Survival, Angiogenesis) IP3_DAG->Gene_Expression ERK_n->Gene_Expression AKT_n->Gene_Expression FGF FGF Ligand FGF->FGFR Binds Pyrrolopyridine This compound Derivative Pyrrolopyridine->FGFR Inhibits

FGFR Signaling Pathway and Inhibition.
FMS Kinase Inhibition

Pyrrolo[3,2-c]pyridine derivatives have been investigated as inhibitors of FMS kinase (CSF-1R), a key player in the survival and differentiation of macrophages and a target in various cancers.[7] One such derivative, compound 1r , demonstrated high potency and selectivity for FMS kinase.[7]

Table 3: FMS Kinase Inhibitory Activity of Compound 1r [7]

TargetIC50 (nM)
FMS Kinase30
Bone Marrow-Derived Macrophages (BMDM)84

Compound 1r also exhibited significant anti-proliferative activity against a panel of ovarian, prostate, and breast cancer cell lines, with IC50 values ranging from 0.15 to 1.78 µM.[7]

Other Kinase and Anticancer Activities

The versatility of the pyrrolopyridine scaffold extends to the inhibition of other kinases such as DYRK1A, ALK, and Haspin.[8][9][10] Furthermore, platinum(II) complexes incorporating 5-bromo-7-azaindole have shown high cytotoxicity against osteosarcoma (HOS), breast carcinoma (MCF7), and prostate carcinoma (LNCaP) cell lines, in some cases exceeding the efficacy of the established anticancer drug cisplatin.[11]

Table 4: Cytotoxicity of a cis-[PtCl2(5BrHaza)2] Complex [11]

Cell LineIC50 (µM)Cisplatin IC50 (µM)
HOS2.534.2
MCF72.019.6
LNCaP1.53.8

Derivatives of 1H-pyrrolo[3,2-c]pyridine have also been designed as colchicine-binding site inhibitors, potently inhibiting tubulin polymerization and inducing G2/M phase cell cycle arrest and apoptosis in cancer cells.[12][13]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of these findings. Below are generalized protocols for key experiments cited in the literature.

Kinase Inhibition Assay (General Protocol)

This protocol outlines a typical in vitro kinase assay to determine the IC50 value of a test compound.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of test compound Incubation Incubate kinase, compound, and substrate/ATP mixture Compound_Prep->Incubation Enzyme_Prep Prepare kinase solution Enzyme_Prep->Incubation Substrate_Prep Prepare substrate and ATP solution Substrate_Prep->Incubation Detection_Reagent Add detection reagent (e.g., ADP-Glo) Incubation->Detection_Reagent Luminescence Measure luminescence Detection_Reagent->Luminescence IC50_Calc Calculate % inhibition and determine IC50 value Luminescence->IC50_Calc

Workflow for a Kinase Inhibition Assay.
  • Compound Preparation : The test compound is serially diluted in an appropriate solvent (e.g., DMSO) to create a range of concentrations.

  • Reaction Mixture : A reaction buffer containing the purified kinase, a specific substrate (e.g., a peptide), and ATP is prepared.

  • Incubation : The kinase, test compound, and substrate/ATP mixture are combined in a microplate and incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Detection : A detection reagent is added to stop the kinase reaction and quantify the amount of product formed (or remaining ATP). This is often achieved through luminescence or fluorescence-based methods.

  • Data Analysis : The percentage of kinase inhibition for each compound concentration is calculated relative to a control (no compound). The IC50 value is then determined by fitting the data to a dose-response curve.

Cell Proliferation (MTT) Assay

The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which is an indicator of cell viability and proliferation.

  • Cell Seeding : Cancer cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment : The cells are treated with various concentrations of the test compound and incubated for a defined period (e.g., 72 hours).

  • MTT Addition : An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

  • Solubilization : A solubilizing agent (e.g., DMSO or a specialized detergent) is added to dissolve the formazan crystals.

  • Absorbance Measurement : The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis : The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined.

Conclusion

The this compound scaffold and its isomers represent a highly promising area for the discovery and development of novel therapeutic agents. Their demonstrated efficacy as potent inhibitors of various kinases implicated in cancer and other diseases underscores their potential. The quantitative data and methodologies presented in this guide provide a solid foundation for further research and development efforts in this exciting field. Future work should focus on optimizing the potency and selectivity of these compounds, as well as evaluating their in vivo efficacy and safety profiles.

References

An In-depth Technical Guide to 5-bromo-1H-pyrrolo[3,2-b]pyridine and its Structural Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 5-bromo-1H-pyrrolo[3,2-b]pyridine and its structural isomers, focusing on their synthesis, chemical properties, and biological activities. The pyrrolopyridine scaffold is a significant pharmacophore in medicinal chemistry, and its brominated derivatives serve as versatile intermediates in the development of targeted therapeutics, particularly kinase inhibitors.

Physicochemical Properties

The physicochemical properties of this compound and its selected structural isomers are summarized in Table 1. These properties are crucial for understanding the compounds' behavior in biological systems and for guiding drug design and development efforts.

PropertyThis compound5-bromo-1H-pyrrolo[2,3-b]pyridine6-bromo-1H-pyrrolo[3,2-c]pyridine4-bromo-1H-pyrrolo[2,3-c]pyridine
Molecular Formula C₇H₅BrN₂C₇H₅BrN₂C₇H₅BrN₂C₇H₅BrN₂
Molecular Weight 197.03 g/mol 197.04 g/mol [1]197.03 g/mol 197.03 g/mol [2]
Appearance Off-white to light brown solid[3]White to Yellow to Orange powder to crystalNot specifiedYellow solid[2]
Boiling Point 332.2 °C[3]Not specifiedNot specifiedNot specified
Storage Temperature 2-8°C[3]Not specifiedNot specifiedNot specified

Synthesis of Brominated Pyrrolopyridines

The synthesis of brominated pyrrolopyridines can be achieved through various synthetic routes, often involving multi-step procedures starting from substituted pyridines or pyrroles. Below are detailed experimental protocols for the synthesis of several structural isomers of this compound.

General Synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine

A synthetic route to 6-bromo-1H-pyrrolo[3,2-c]pyridine starting from commercially available 2-bromo-5-methylpyridine has been described.[4] The overall workflow is depicted in the following diagram.

Synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine cluster_0 Step 1: Oxidation cluster_1 Step 2: Nitration cluster_2 Step 3: Vinylamination cluster_3 Step 4: Reductive Cyclization 2-bromo-5-methylpyridine 2-bromo-5-methylpyridine Oxidation Oxidation 2-bromo-5-methylpyridine->Oxidation m-CPBA m-chloroperbenzoic acid m-CPBA->Oxidation 2-bromo-5-methylpyridine-1-oxide 2-bromo-5-methylpyridine-1-oxide Oxidation->2-bromo-5-methylpyridine-1-oxide Nitration Nitration 2-bromo-5-methylpyridine-1-oxide->Nitration Nitrating_agent Fuming HNO₃ / H₂SO₄ Nitrating_agent->Nitration 2-bromo-5-methyl-4-nitropyridine-1-oxide 2-bromo-5-methyl-4-nitropyridine-1-oxide Nitration->2-bromo-5-methyl-4-nitropyridine-1-oxide Vinylamination Vinylamination 2-bromo-5-methyl-4-nitropyridine-1-oxide->Vinylamination DMF-DMA N,N-dimethylformamide dimethyl acetal DMF-DMA->Vinylamination vinyl_intermediate (E)-2-bromo-5-(2-(dimethylamino)vinyl) -4-nitropyridine-1-oxide Vinylamination->vinyl_intermediate Cyclization Reductive Cyclization vinyl_intermediate->Cyclization Reducing_agent Iron powder / Acetic acid Reducing_agent->Cyclization final_product 6-bromo-1H-pyrrolo[3,2-c]pyridine Cyclization->final_product

Figure 1: Synthetic workflow for 6-bromo-1H-pyrrolo[3,2-c]pyridine.

Experimental Protocol:

  • Step 1: Synthesis of 2-bromo-5-methylpyridine 1-oxide. To a solution of 2-bromo-5-methylpyridine in a suitable solvent, m-chloroperbenzoic acid is added portion-wise at a controlled temperature. The reaction is monitored by thin-layer chromatography (TLC) until completion. The product is then isolated and purified.

  • Step 2: Synthesis of 2-bromo-5-methyl-4-nitropyridine 1-oxide. The 2-bromo-5-methylpyridine 1-oxide is treated with a nitrating agent, such as fuming nitric acid in sulfuric acid, at low temperatures. The reaction mixture is carefully quenched and the product is extracted and purified.

  • Step 3: Synthesis of (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine 1-oxide. The nitrated intermediate is reacted with N,N-dimethylformamide dimethyl acetal in N,N-dimethylformamide.[4]

  • Step 4: Synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine. The vinyl intermediate (13.8 mmol) is dissolved in acetic acid (80 mL) and iron powder (55.7 mmol) is added. The mixture is heated to 100 °C and stirred for 5 hours. After filtration and concentration, the pH is adjusted to 8 with aqueous sodium carbonate, and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous Na₂SO₄, and concentrated to yield the final product.[4]

Synthesis of 4-bromo-1H-pyrrolo[2,3-c]pyridine

A method for the synthesis of 4-bromo-1H-pyrrolo[2,3-c]pyridine from 2-(3-bromo-5-nitropyridin-4-yl)-N,N-dimethylethylenamine has been reported.[2]

Experimental Protocol:

  • A mixture of 2-(3-bromo-5-nitropyridin-4-yl)-N,N-dimethylethylenamine (8.78 mmol) and iron powder (43.9 mmol) in acetic acid (25 mL) is heated to reflux for 45 minutes.[2]

  • The reaction mixture is then cooled, diluted with ethyl acetate (150 mL), and filtered through Celite.[2]

  • The filtrate is basified to pH 8 with saturated aqueous NaHCO₃, and the aqueous layer is extracted with ethyl acetate.[2]

  • The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated.[2]

  • The crude product is purified by silica gel chromatography (eluting with 5% MeOH in EtOAc) to afford 4-bromo-1H-pyrrolo[2,3-c]pyridine as a yellow solid (73% yield).[2]

Synthesis of 5-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine

A procedure for the synthesis of the dihydro- derivative of a structural isomer has been described.[5]

Experimental Protocol:

  • To a reaction flask, add 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (0.14 mol), 48% hydrobromic acid (0.143 mol), and methylene chloride (260 g) and stir thoroughly.[5]

  • Control the temperature of the reaction mixture at 25-30°C and slowly add 20% hydrogen peroxide solution (20.20 g) dropwise.[5]

  • Neutralize the resulting mixture with a saturated aqueous sodium bisulfite solution until the red color disappears.[5]

  • Separate the organic phase, wash with water, and recover the dichloromethane solvent to obtain 5-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (95.6% yield).[5]

Biological Activity and Applications

Brominated pyrrolopyridines are valuable precursors for the synthesis of potent kinase inhibitors. The bromine atom serves as a convenient handle for introducing various substituents through cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR).

Anticancer Activity

Derivatives of brominated pyrrolopyridines have demonstrated significant anticancer activity by targeting various protein kinases involved in cell proliferation and survival.

1H-pyrrolo[3,2-c]pyridine Derivatives as Colchicine-Binding Site Inhibitors:

A series of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines, synthesized from 6-bromo-1H-pyrrolo[3,2-c]pyridine, have been evaluated for their antiproliferative activities against several cancer cell lines.[4]

CompoundHeLa IC₅₀ (µM)SGC-7901 IC₅₀ (µM)MCF-7 IC₅₀ (µM)
10a (phenyl) 0.831.121.56
10b (o-tolyl) 0.540.680.91
10c (m-tolyl) 0.310.420.55
10d (p-tolyl) 0.450.590.73
10l (4-fluorophenyl) 0.250.330.47
10t (indol-6-yl) 0.120.150.21

These compounds are proposed to act as colchicine-binding site inhibitors, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[4]

5-bromo-1H-pyrrolo[2,3-b]pyridine Platinum Complexes:

A platinum(II) complex incorporating 5-bromo-1H-pyrrolo[2,3-b]pyridine (also known as 5-bromo-7-azaindole or 5BrHaza), specifically cis-[PtCl₂(5BrHaza)₂], has shown high cytotoxicity against human cancer cell lines, exceeding the activity of the clinically used drug cisplatin in some cases.[1]

Cell Linecis-[PtCl₂(5BrHaza)₂] IC₅₀ (µM)Cisplatin IC₅₀ (µM)
HOS (osteosarcoma) 2.534.2
MCF7 (breast carcinoma) 2.019.6
LNCaP (prostate carcinoma) 1.53.8
Kinase Inhibition

The pyrrolopyridine scaffold is a well-established hinge-binding motif in kinase inhibitors.[6] Brominated derivatives provide a platform for developing selective inhibitors for various kinases.

Fibroblast Growth Factor Receptor (FGFR) Inhibition:

Derivatives of 5-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine have been investigated as inhibitors of FGFRs. One such derivative demonstrated potent inhibitory activity against FGFR1 with an IC₅₀ value of 7 nM.[7] Additionally, a series of 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent FGFR inhibitors, with compound 4h showing IC₅₀ values of 7, 9, and 25 nM against FGFR1, FGFR2, and FGFR3, respectively.[8]

FMS Kinase Inhibition:

A series of pyrrolo[3,2-c]pyridine derivatives were tested for their inhibitory effect against FMS kinase, a receptor tyrosine kinase implicated in cancer and inflammatory disorders. Compounds 1e and 1r were identified as potent inhibitors with IC₅₀ values of 60 nM and 30 nM, respectively.[9]

Signaling Pathways

While specific signaling pathway data for this compound is limited, its role as a kinase inhibitor intermediate suggests its derivatives likely impact downstream signaling cascades regulated by the targeted kinases. For example, inhibition of receptor tyrosine kinases like FGFR would disrupt downstream pathways such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-Akt signaling pathways, which are critical for cell proliferation, survival, and angiogenesis.

Kinase_Inhibition_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., FGFR) Growth_Factor->RTK Binds RAS RAS RTK->RAS Activates PI3K PI3K RTK->PI3K Activates Brominated_Pyrrolopyridine Brominated Pyrrolopyridine Derivative Brominated_Pyrrolopyridine->RTK Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Proliferation Cell Proliferation ERK->Cell_Proliferation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates Cell_Survival Cell Survival Akt->Cell_Survival

References

An In-depth Technical Guide to 5-bromo-1H-pyrrolo[3,2-b]pyridine: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-bromo-1H-pyrrolo[3,2-b]pyridine, also known as 5-bromo-4-azaindole, is a halogenated heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. Its rigid bicyclic structure, composed of a pyrrole ring fused to a pyridine ring, serves as a versatile scaffold for the development of novel therapeutic agents and functional organic materials. The presence and position of the bromine atom provide a reactive handle for further chemical modifications, making it a valuable building block in the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and key applications of this compound, with a focus on its role in drug discovery.

Discovery and History

The history of this compound is intrinsically linked to the broader development of synthetic methodologies for the azaindole scaffold. Azaindoles, as bioisosteres of indoles and purines, have long been recognized for their potential to interact with biological targets. The synthesis of the parent 1H-pyrrolo[3,2-b]pyridine (4-azaindole) core was first reported in the mid-20th century, with early methods often being of limited scope and requiring harsh reaction conditions.[1]

Key historical synthetic strategies for the construction of the azaindole framework include:

  • Fischer Indole Synthesis: While a cornerstone of indole synthesis, its application to pyridylhydrazones for the preparation of azaindoles was initially met with limited success due to the harsh conditions required. However, modifications have made it a more viable route.[2]

  • Madelung-type Cyclization: This method involves the high-temperature, base-catalyzed cyclization of N-acyl-aminomethylpyridines.[3]

  • Bartoli Indole Synthesis: This reaction, utilizing nitro-pyridines and vinyl Grignard reagents, has been developed into a general and efficient method for preparing azaindoles from readily available starting materials.[1]

  • Palladium-Catalyzed Cross-Coupling Reactions: The advent of modern organometallic chemistry has led to elegant and highly versatile methods for azaindole synthesis, such as the cascade C-N cross-coupling/Heck reaction of amino-o-bromopyridines with alkenyl bromides.[4]

The specific discovery of this compound is not well-documented in a single seminal publication. Rather, its emergence is a result of the systematic exploration of functionalized azaindole scaffolds for drug discovery programs. The introduction of a bromine atom at the 5-position of the 4-azaindole core provides a key site for diversification through cross-coupling reactions, enabling the synthesis of libraries of compounds for biological screening. Its use as a key intermediate in the development of kinase inhibitors for cancer treatment highlights its importance in modern medicinal chemistry.[5]

Physicochemical Properties

This compound is typically an off-white to light brown solid at room temperature. A summary of its key physicochemical properties is presented in Table 1.

PropertyValueSource
CAS Number 1000341-51-4[6]
Molecular Formula C₇H₅BrN₂[5]
Molecular Weight 197.03 g/mol [5]
Appearance Off-white to light brown solid[5]
Boiling Point 332.2 °C at 760 mmHg[7]
Flashing Point 154.7 °C[7]

Experimental Protocols

The synthesis of this compound can be achieved through various synthetic routes. A common strategy involves the construction of the 4-azaindole core from a suitably substituted pyridine precursor that already contains the bromine atom. Below is a representative experimental protocol based on modern synthetic methodologies for related azaindoles.

Synthesis of this compound from 2-Amino-3,5-dibromopyridine

This synthetic approach involves a palladium-catalyzed cascade C-N cross-coupling/Heck reaction, which allows for the efficient construction of the pyrrole ring onto the pyridine core.

Workflow Diagram:

G start Start: 2-Amino-3,5-dibromopyridine + Alkenyl Bromide pd_cat Palladium Catalyst (e.g., Pd2(dba)3) + Ligand (e.g., XPhos) + Base (e.g., t-BuONa) reaction Cascade C-N Cross-Coupling/ Heck Reaction in Toluene start->reaction pd_cat->reaction workup Aqueous Workup and Extraction reaction->workup purification Column Chromatography workup->purification product Product: this compound purification->product

Synthetic workflow for this compound.

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk tube is added 2-amino-3,5-dibromopyridine (1.0 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq), 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.08 eq), and sodium tert-butoxide (t-BuONa, 2.5 eq). The tube is evacuated and backfilled with argon three times.

  • Addition of Reagents: Anhydrous toluene is added, followed by the alkenyl bromide (e.g., 1-bromo-2-ethoxyethene, 1.2 eq).

  • Reaction: The reaction mixture is stirred at 110 °C for 12-24 hours, with the progress monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, the reaction is cooled to room temperature and quenched with saturated aqueous ammonium chloride solution. The mixture is extracted with ethyl acetate (3 x 50 mL).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound.

Applications in Drug Discovery

This compound is a valuable building block in drug discovery, particularly in the development of kinase inhibitors. The 4-azaindole scaffold is a known "hinge-binding" motif, capable of forming key hydrogen bonds with the hinge region of the ATP-binding pocket of many kinases. The 5-bromo substituent serves as a convenient point for chemical elaboration to enhance potency and selectivity.

Acetyl-CoA Carboxylase (ACC) Inhibition

A notable application of the this compound scaffold is in the development of inhibitors of Acetyl-CoA Carboxylase (ACC). ACC is a key enzyme in the fatty acid synthesis pathway, catalyzing the conversion of acetyl-CoA to malonyl-CoA. In many cancers, the de novo synthesis of fatty acids is upregulated to support rapid cell proliferation and membrane biogenesis. Therefore, inhibition of ACC is an attractive strategy for cancer therapy.[8]

Derivatives of this compound have been synthesized and shown to be potent inhibitors of ACC1.[9] By inhibiting ACC1, these compounds can reduce the levels of malonyl-CoA, thereby disrupting fatty acid synthesis and ultimately leading to a decrease in tumor cell proliferation.

ACC Signaling Pathway Diagram:

G acetyl_coa Acetyl-CoA acc1 ACC1 acetyl_coa->acc1 malonyl_coa Malonyl-CoA fatty_acids Fatty Acid Synthesis (e.g., membrane biogenesis, signaling molecules) malonyl_coa->fatty_acids cell_proliferation Tumor Cell Proliferation fatty_acids->cell_proliferation acc1->malonyl_coa inhibitor This compound Derivative (ACC1 Inhibitor) inhibitor->acc1 Inhibits

Role of ACC1 in fatty acid synthesis and its inhibition.

Conclusion

This compound is a heterocycle of significant importance in contemporary organic and medicinal chemistry. While its specific discovery is not pinpointed to a single event, its development is a testament to the ongoing efforts to synthesize and functionalize the 4-azaindole scaffold. Its utility as a versatile building block, particularly for the development of kinase inhibitors such as those targeting ACC1, underscores its value to the scientific community. The synthetic methodologies developed for the broader class of azaindoles provide a robust platform for the continued exploration and application of this valuable compound.

References

Navigating the Nomenclature of 5-bromo-1H-pyrrolo[3,2-b]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Alternative Nomenclature and Identification

The compound 5-bromo-1H-pyrrolo[3,2-b]pyridine is a brominated derivative of 1H-pyrrolo[3,2-b]pyridine, which is also known as 4-azaindole. Consequently, the most common synonym for the target compound is 5-Bromo-4-azaindole . This nomenclature is widely used in chemical supplier catalogs and databases.

To ensure unambiguous identification, several key identifiers are used:

  • CAS Number: 1000341-51-4. This number is a unique identifier assigned by the Chemical Abstracts Service.

  • Molecular Formula: C₇H₅BrN₂

  • Molecular Weight: Approximately 197.03 g/mol

It is crucial to distinguish this compound from its isomers, which have different chemical structures and properties. These include:

  • 5-bromo-1H-pyrrolo[2,3-b]pyridine , also known as 5-Bromo-7-azaindole.

  • 5-bromo-1H-pyrrolo[2,3-c]pyridine , also known as 5-Bromo-6-azaindole.

The following diagram illustrates the relationship between the primary IUPAC name and its common synonym and key identifiers.

Nomenclature_Hierarchy Nomenclature and Identifiers for this compound A This compound B Synonym A->B has C Identifier A->C has D 5-Bromo-4-azaindole B->D E CAS: 1000341-51-4 C->E F Molecular Formula: C₇H₅BrN₂ C->F

Caption: Relationship between the IUPAC name and its common synonym and identifiers.

Physicochemical Data

A summary of the available quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValue
Molecular Formula C₇H₅BrN₂
Molecular Weight 197.03 g/mol
CAS Number 1000341-51-4
Boiling Point 332.2 °C at 760 mmHg
Density 1.77 g/cm³
Flashing Point 154.7 °C

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis of this compound are not widely available in the public domain. While synthesis methods for its isomers, such as 5-bromo-7-azaindole, are documented, a specific and reliable procedure for the preparation of 5-bromo-4-azaindole is a critical missing piece for researchers. The development of a robust and scalable synthesis is a key area for future research to enable broader investigation of this compound's potential applications.

A generalized workflow for the synthesis of such heterocyclic compounds often involves the following logical steps, which would need to be optimized for this specific target.

Synthesis_Workflow Generalized Synthetic Workflow A Starting Material Selection (e.g., substituted pyridine) B Functional Group Introduction (e.g., nitration, amination) A->B C Pyrrole Ring Formation (e.g., Fischer, Bartoli, or similar indole synthesis) B->C D Bromination C->D E Purification and Characterization (e.g., chromatography, NMR, MS) D->E

Caption: A logical workflow for the potential synthesis of this compound.

Conclusion

The accurate identification of this compound, primarily through its IUPAC name, the synonym 5-Bromo-4-azaindole, and its CAS number, is essential for researchers. While some physicochemical data are available, the lack of a published, detailed synthesis protocol presents a significant hurdle to its widespread use in drug discovery and development. The establishment of a reliable synthetic route is a critical next step to unlock the full potential of this and related compounds for scientific investigation.

The Versatility of 5-bromo-1H-pyrrolo[3,2-b]pyridine: A Core Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1H-pyrrolo[3,2-b]pyridine, commonly known as 7-azaindole, represents a "privileged scaffold" in medicinal chemistry. Its structural resemblance to the purine core of ATP allows molecules incorporating this motif to effectively bind to the ATP-binding sites of a wide array of protein kinases. The strategic placement of a bromine atom at the 5-position of this scaffold yields 5-bromo-1H-pyrrolo[3,2-b]pyridine, a highly versatile and valuable building block for the synthesis of potent and selective therapeutic agents. The bromine atom serves as a convenient synthetic handle, enabling a diverse range of chemical modifications, most notably through palladium-catalyzed cross-coupling reactions. This allows for the systematic exploration of the chemical space around the core, facilitating the optimization of potency, selectivity, and pharmacokinetic profiles of drug candidates.

This technical guide provides a comprehensive overview of the applications of this compound in medicinal chemistry, with a focus on its use in the development of kinase inhibitors for various therapeutic areas.

Synthetic Utility: A Hub for Chemical Diversification

The this compound core is amenable to a variety of chemical transformations, making it an ideal starting point for the construction of compound libraries. The bromine atom at the C5 position is particularly well-suited for palladium-catalyzed cross-coupling reactions, which are fundamental in modern drug discovery for the formation of carbon-carbon and carbon-heteroatom bonds.

Key reactions for the functionalization of this compound include:

  • Suzuki-Miyaura Coupling: This reaction is widely used to introduce aryl, heteroaryl, or vinyl substituents by coupling the bromo-scaffold with a corresponding boronic acid or ester. This is a robust and highly versatile method for creating diverse chemical libraries.[1]

  • Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds, enabling the introduction of a wide range of primary and secondary amines at the 5-position.

  • Negishi Coupling: This involves the reaction with an organozinc reagent, providing another avenue for C-C bond formation.

  • Sonogashira Coupling: This reaction is used to introduce alkyne moieties, which can serve as handles for further functionalization or as key pharmacophoric elements.

These synthetic strategies empower medicinal chemists to systematically modify the 5-position of the 1H-pyrrolo[3,2-b]pyridine core to probe interactions with specific regions of the target protein's binding site, thereby fine-tuning the pharmacological properties of the resulting compounds.

Applications in Kinase Inhibitor Development

The 7-azaindole scaffold's ability to form key hydrogen bond interactions with the hinge region of kinase domains has made this compound a cornerstone in the design of numerous kinase inhibitors. The strategic diversification at the 5-position has led to the discovery of potent and selective inhibitors for a range of kinases implicated in diseases such as cancer and inflammatory disorders.

Fibroblast Growth Factor Receptor (FGFR) Inhibitors

Aberrant FGFR signaling is a known driver in various cancers. A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent FGFR inhibitors.[2] In one study, structure-based design led to the identification of compound 4h , which demonstrated potent inhibitory activity against FGFR1, 2, and 3.[3] This compound also exhibited significant anti-proliferative, pro-apoptotic, and anti-migratory effects in breast cancer cells.[3]

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR RAS RAS FGFR->RAS Activation PI3K PI3K FGFR->PI3K PLCG PLCγ FGFR->PLCG RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation DAG DAG PLCG->DAG IP3 IP3 PLCG->IP3 DAG->Proliferation IP3->Proliferation Inhibitor This compound -derived Inhibitor Inhibitor->FGFR

Table 1: Biological Activity of Representative FGFR Inhibitors

CompoundTarget KinaseIC50 (nM)Cellular Potency (IC50, nM)Cell LineReference
4h FGFR17--[3]
FGFR29--
FGFR325--
FGFR4712--
10z FGFR4 (wild-type)single-digit nM37Hep3B[4]
FGFR4 (V550L mutant)single-digit nM32JHH-7[4]
FGFR4 (V550M mutant)single-digit nM94HuH-7[4]
Rho Kinase (ROCK) Inhibitors

ROCK inhibitors have therapeutic potential in treating hypertension, glaucoma, and other disorders. The 7-azaindole scaffold has been successfully employed to develop potent and selective ROCK inhibitors.[5][6][7] Structure-activity relationship (SAR) studies have demonstrated that substitution at the 3-position of the 7-azaindole core can lead to compounds with excellent ROCK inhibitory potency and high selectivity against other kinases like PKA.[7]

Aurora Kinase Inhibitors

Aurora kinases are crucial for cell cycle regulation, and their inhibitors are being investigated as anticancer agents. Imidazo[4,5-b]pyridine derivatives, which can be synthesized from precursors derived from this compound, have been identified as potent inhibitors of Aurora kinases.[8][9][10] Optimization of these scaffolds has led to the discovery of dual FLT3/Aurora kinase inhibitors with oral bioavailability.

Aurora_Kinase_Workflow cluster_synthesis Synthesis cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_invivo In Vivo Studies Start This compound precursor Reaction Multi-step Synthesis Start->Reaction Inhibitor Final Inhibitor Compound Reaction->Inhibitor KinaseAssay In vitro Kinase Assay (Aurora A/B) Inhibitor->KinaseAssay IC50 Determine IC50 values KinaseAssay->IC50 CellLines Cancer Cell Lines (e.g., Hela, HCT116) IC50->CellLines Phosphorylation Assess Phosphorylation of Histone H3 (Aurora B target) CellLines->Phosphorylation CellCycle Cell Cycle Analysis CellLines->CellCycle AnimalModel Xenograft Animal Model CellCycle->AnimalModel Efficacy Evaluate Anti-tumor Efficacy AnimalModel->Efficacy

Table 2: Activity of Imidazo[4,5-b]pyridine-based Aurora Kinase Inhibitors

CompoundTarget KinaseIC50 (µM)Cellular Aurora A Inhibition (p-T288 IC50, µM)Cellular Aurora B Inhibition (p-HH3 IC50, µM)Cell LineReference
28c Aurora A0.0670.1676.84Hela[10]
Aurora B12.710.06524.65HCT116
p38 Mitogen-Activated Protein Kinase (MAPK) Inhibitors

p38 MAP kinases are involved in inflammatory responses, making them attractive targets for anti-inflammatory drugs. Pyrazole-based inhibitors of p38 have been developed, and the synthetic routes to these compounds can involve intermediates derived from pyridinone structures, highlighting the broader utility of pyridine-based scaffolds in medicinal chemistry.[11][12][13]

Janus Kinase (JAK) Inhibitors

JAKs play a critical role in cytokine signaling and are targets for autoimmune diseases and cancer. 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives have been identified as potent and orally efficacious immunomodulators targeting JAK3.[14] Optimization of a lead compound by modifying the C4-position led to compound 31 , which exhibited potent JAK3 inhibitory activity and good oral bioavailability.[14]

Table 3: Biological Activity of a JAK3 Inhibitor

CompoundTarget KinaseIC50 (nM)Cellular Assay (IL-2-stimulated T cell proliferation, IC50, nM)hERG Inhibition (IC50, µM)Reference
31 JAK31.329>30[14]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a versatile method for the synthesis of 5-aryl-1H-pyrrolo[3,2-b]pyridines.[1] A general protocol is as follows:

Materials:

  • This compound (or a protected derivative)

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-10 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, DME, toluene, with or without water)

Procedure:

  • To a reaction vessel, add this compound, the arylboronic acid, palladium catalyst, and base.

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add the degassed solvent(s).

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Note: The N-H of the pyrrole may require protection (e.g., with a tosyl or SEM group) depending on the reaction conditions and other functional groups present in the molecule.[15]

In Vitro Kinase Inhibition Assay (General Protocol)

The inhibitory activity of the synthesized compounds against their target kinases is typically determined using an in vitro kinase assay.

Materials:

  • Recombinant kinase enzyme

  • Kinase substrate (e.g., a peptide or protein)

  • ATP (often radiolabeled, e.g., [γ-³³P]ATP)

  • Synthesized inhibitor compound at various concentrations

  • Assay buffer

  • Phosphocellulose paper or other capture method

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the kinase, substrate, and assay buffer.

  • Add the inhibitor compound at a range of concentrations (typically in DMSO).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at a specific temperature (e.g., 30 °C) for a defined period.

  • Stop the reaction (e.g., by adding a stop solution like phosphoric acid).

  • Spot a portion of the reaction mixture onto phosphocellulose paper to capture the phosphorylated substrate.

  • Wash the paper to remove unreacted ATP.

  • Quantify the amount of incorporated radiolabel using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion

This compound has firmly established itself as a cornerstone building block in medicinal chemistry, particularly for the development of kinase inhibitors. Its synthetic tractability, coupled with the inherent ability of the 7-azaindole scaffold to interact with the hinge region of kinases, provides a powerful platform for the design and synthesis of novel therapeutic agents. The continued exploration of the chemical space around this privileged core, guided by structure-based drug design and a deeper understanding of target biology, is expected to yield the next generation of innovative medicines for a wide range of human diseases.

References

Methodological & Application

Application Notes and Protocols: Synthesis and Application of 5-bromo-1H-pyrrolo[3,2-b]pyridine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of 5-bromo-1H-pyrrolo[3,2-b]pyridine and its derivatives, with a focus on their application as potent kinase inhibitors, particularly targeting the Janus kinase (JAK) family. Detailed experimental protocols for the synthesis of the core scaffold and its subsequent functionalization are provided, along with quantitative data on the biological activity of representative derivatives.

Introduction

The 1H-pyrrolo[3,2-b]pyridine, also known as 4-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry due to its structural similarity to indole, enabling it to interact with a wide range of biological targets. The introduction of a bromine atom at the 5-position provides a versatile handle for further chemical modifications, primarily through palladium-catalyzed cross-coupling reactions. This allows for the systematic exploration of the structure-activity relationship (SAR) and the development of highly potent and selective drug candidates. Derivatives of this scaffold have shown significant promise as inhibitors of various kinases, which are critical regulators of cell signaling and are often dysregulated in diseases such as cancer and autoimmune disorders.

Synthesis of the this compound Core

The synthesis of the this compound core can be achieved through a multi-step sequence involving the construction of the pyrrolopyridine ring system followed by selective bromination. A common and effective method for building the 1H-pyrrolo[3,2-b]pyridine skeleton is a modified Fischer indole synthesis.

Workflow for the Synthesis of this compound

G cluster_0 Step 1: Synthesis of 1H-pyrrolo[3,2-b]pyridine cluster_1 Step 2: Bromination start 3-Amino-2-chloropyridine step1_reagents Condensation with Chloroacetaldehyde start->step1_reagents intermediate1 N-(2-chloropyridin-3-yl)-2-chloroacetamide step1_reagents->intermediate1 step2_reagents Intramolecular Cyclization (e.g., with potassium tert-butoxide) intermediate1->step2_reagents product1 1H-pyrrolo[3,2-b]pyridine step2_reagents->product1 product1_input 1H-pyrrolo[3,2-b]pyridine step3_reagents N-Bromosuccinimide (NBS) in an inert solvent (e.g., THF) product1_input->step3_reagents product2 This compound step3_reagents->product2

Caption: Synthetic workflow for this compound.

Experimental Protocols

Protocol 1: Synthesis of 1H-pyrrolo[3,2-b]pyridine

This protocol is adapted from general procedures for the synthesis of azaindoles.

Materials:

  • 3-Amino-2-chloropyridine

  • Chloroacetaldehyde (50% aqueous solution)

  • Potassium tert-butoxide

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Acetamide Formation: To a solution of 3-amino-2-chloropyridine (1.0 eq) in a suitable solvent such as dichloromethane, add chloroacetyl chloride (1.1 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours until completion (monitored by TLC).

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude N-(2-chloropyridin-3-yl)-2-chloroacetamide.

  • Cyclization: Dissolve the crude acetamide in anhydrous THF. Add potassium tert-butoxide (2.5 eq) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction time can vary from a few hours to overnight.

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature and quench with water. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain 1H-pyrrolo[3,2-b]pyridine.

Protocol 2: Synthesis of this compound

This protocol is a general procedure for the bromination of electron-rich heterocyclic compounds.

Materials:

  • 1H-pyrrolo[3,2-b]pyridine

  • N-Bromosuccinimide (NBS)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Preparation: Dissolve 1H-pyrrolo[3,2-b]pyridine (1.0 eq) in anhydrous THF or DCM in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere.

  • Cooling: Cool the solution to a low temperature, typically between -78 °C and 0 °C, using a suitable cooling bath (e.g., dry ice/acetone or ice/salt).

  • NBS Addition: Dissolve N-bromosuccinimide (1.0-1.1 eq) in a minimal amount of anhydrous THF or DCM and add it dropwise to the cooled pyrrolopyridine solution.

  • Reaction: Stir the reaction mixture at the low temperature for 1-3 hours, monitoring the reaction progress by TLC.

  • Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted NBS.

  • Work-up and Purification: Allow the mixture to warm to room temperature. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to afford this compound.

Synthesis of this compound Derivatives via Suzuki Coupling

The this compound core is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce a variety of substituents at the 5-position.

General Workflow for Suzuki Coupling

G start This compound reagents Arylboronic Acid (R-B(OH)2) Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (e.g., Dioxane/Water) start->reagents product 5-aryl-1H-pyrrolo[3,2-b]pyridine Derivative reagents->product

Caption: General workflow for the Suzuki coupling reaction.

Protocol 3: General Procedure for Suzuki Coupling

Materials:

  • This compound

  • Arylboronic acid (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf)) (0.05-0.1 eq)

  • Base (e.g., K2CO3, Cs2CO3) (2.0-3.0 eq)

  • Solvent (e.g., 1,4-dioxane/water mixture, DMF, or toluene)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a reaction vessel, add this compound (1.0 eq), the arylboronic acid, the palladium catalyst, and the base.

  • Degassing: Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) several times.

  • Solvent Addition: Add the degassed solvent to the reaction mixture.

  • Reaction: Heat the mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature and dilute with water. Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the desired 5-aryl-1H-pyrrolo[3,2-b]pyridine derivative.

Application as Janus Kinase (JAK) Inhibitors

Derivatives of the isomeric 1H-pyrrolo[2,3-b]pyridine scaffold have demonstrated potent inhibitory activity against Janus kinases (JAKs), a family of tyrosine kinases that play a crucial role in cytokine signaling.[1][2] Dysregulation of the JAK-STAT signaling pathway is implicated in various autoimmune diseases and cancers. The 5-substituted-1H-pyrrolo[3,2-b]pyridine scaffold is being explored as a bioisostere to develop novel JAK inhibitors.

The JAK-STAT Signaling Pathway

The JAK-STAT pathway is a key signaling cascade that transduces signals from extracellular cytokines and growth factors to the nucleus, leading to the regulation of gene expression involved in immunity, proliferation, and differentiation.[3][4][5]

G cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus cytokine Cytokine receptor Cytokine Receptor cytokine->receptor 1. Binding jak JAK receptor->jak 2. Receptor Dimerization & JAK Association p_jak P-JAK jak->p_jak 3. JAK Autophosphorylation stat STAT p_stat P-STAT stat->p_stat p_jak->stat 4. STAT Recruitment & Phosphorylation stat_dimer STAT Dimer p_stat->stat_dimer 5. STAT Dimerization dna DNA stat_dimer->dna 6. Nuclear Translocation inhibitor This compound Derivative (Inhibitor) inhibitor->p_jak Inhibition transcription Gene Transcription dna->transcription 7. Transcriptional Regulation

Caption: The JAK-STAT signaling pathway and the point of inhibition.

Quantitative Data: In Vitro Activity of Pyrrolopyridine Derivatives

The following table summarizes the in vitro inhibitory activity of representative 1H-pyrrolo[2,3-b]pyridine derivatives (isomeric to the title compound) against various Janus kinases. This data highlights the potential of the broader pyrrolopyridine scaffold as a source of potent JAK inhibitors.

Compound IDR Group at 5-positionJAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)JAK3 IC₅₀ (nM)T-cell Proliferation IC₅₀ (nM)Reference
1 -CONH-(cyclohexyl)2900>1000011001600[1]
2 -CONH-(4-methylcyclohexyl)1600>10000160410[1]
3 -CONH-(4,4-difluorocyclohexyl)1100680078170[1]
4 -CONH-(adamantan-1-yl)6407300110200[1]

Note: The data presented is for 1H-pyrrolo[2,3-b]pyridine derivatives, which are isomers of the 1H-pyrrolo[3,2-b]pyridine scaffold discussed in this note. This data is provided to illustrate the potential of the general pyrrolopyridine core as a template for JAK inhibitors.

Conclusion

The this compound scaffold is a valuable building block for the synthesis of a diverse range of derivatives with significant potential in drug discovery. The synthetic routes outlined in these notes provide a practical approach to accessing this core and its analogs. The demonstrated potent activity of related pyrrolopyridine derivatives against Janus kinases underscores the promise of this compound class for the development of novel therapeutics for inflammatory diseases and cancer. Further exploration of the 5-substituted derivatives of 1H-pyrrolo[3,2-b]pyridine is warranted to fully elucidate their therapeutic potential.

References

Application Notes and Protocols for Suzuki Coupling Reaction with 5-bromo-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This methodology is particularly valuable in medicinal chemistry for the synthesis of biaryl and heteroaryl scaffolds, which are prevalent in a wide range of biologically active compounds. The 1H-pyrrolo[3,2-b]pyridine, also known as 6-azaindole, is a privileged heterocyclic motif found in numerous compounds of pharmaceutical interest. The functionalization of this core, particularly at the 5-position, allows for the exploration of structure-activity relationships in drug discovery programs.

This document provides detailed application notes and a generalized protocol for the palladium-catalyzed Suzuki coupling of 5-bromo-1H-pyrrolo[3,2-b]pyridine with various arylboronic acids. While direct literature precedent for the Suzuki coupling of this specific isomer is limited, the provided protocols are based on established procedures for the closely related 6-bromo-1H-pyrrolo[3,2-c]pyridine isomer and other substituted 7-azaindoles.[1] These notes are intended to serve as a comprehensive guide for researchers to develop robust and efficient synthetic routes to 5-aryl-1H-pyrrolo[3,2-b]pyridines.

Reaction Principle

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organoboron compound in the presence of a base. The catalytic cycle is generally understood to proceed through three key steps:

  • Oxidative Addition: The palladium(0) catalyst reacts with the aryl bromide (this compound) to form a palladium(II) intermediate.

  • Transmetalation: The aryl group from the boronic acid is transferred to the palladium(II) complex, a step that is facilitated by the base.

  • Reductive Elimination: The two coupled aryl groups are eliminated from the palladium complex, forming the desired biaryl product and regenerating the palladium(0) catalyst.

The choice of catalyst, ligand, base, and solvent system is critical for the success of the reaction, especially when dealing with nitrogen-containing heterocycles which can sometimes inhibit the catalyst.

Experimental Protocols

The following is a general procedure for the Suzuki-Miyaura coupling of this compound. It is recommended to optimize the reaction conditions for each specific arylboronic acid to achieve the best results.

Materials:

  • This compound (or a suitable N-protected derivative)

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ with a ligand) (2-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane/water, DME, toluene)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for organic synthesis

General Procedure:

  • Reaction Setup: To a dry Schlenk flask or sealed tube, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 eq.).

  • Inert Atmosphere: Evacuate the vessel and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/H₂O, 4:1 v/v) to the reaction mixture via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Data Presentation

The following table summarizes the results of Suzuki coupling reactions performed on a closely related isomer, 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine, with various arylboronic acids.[1] These results can serve as a valuable reference for predicting the outcomes of similar reactions with this compound.

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid6-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine63
2o-Tolylboronic acid6-(o-tolyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine65
34-Nitrophenylboronic acid6-(4-nitrophenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine51
4Pyridin-4-ylboronic acid6-(Pyridin-4-yl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine32

Mandatory Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OH)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive\nElimination->Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki Coupling

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Weigh Reactants: - this compound - Arylboronic Acid - Catalyst & Base Inert Establish Inert Atmosphere (N2 or Ar) Reactants->Inert Solvent Add Degassed Solvent Heating Heat to 80-110 °C Solvent->Heating Inert->Solvent Monitoring Monitor by TLC or LC-MS Heating->Monitoring Quench Cool and Quench Monitoring->Quench Extract Aqueous Extraction Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Column Chromatography Dry->Purify

References

Application Notes and Protocols for Sonogashira Coupling of 5-bromo-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a robust and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[1] This reaction is of paramount importance in medicinal chemistry for the synthesis of complex molecules, including heterocyclic compounds like 5-alkynyl-1H-pyrrolo[3,2-b]pyridines (5-alkynyl-7-azaindoles). The 1H-pyrrolo[3,2-b]pyridine scaffold is a key structural motif in numerous biologically active compounds, and functionalization at the C5 position with an alkyne moiety provides a valuable handle for further molecular elaboration in drug discovery programs.[2]

The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base, although copper-free conditions have also been developed to mitigate the formation of alkyne homocoupling (Glaser coupling) byproducts.[3][4] The mild reaction conditions and tolerance for a wide range of functional groups make the Sonogashira coupling an indispensable tool.[5] These application notes provide an overview of typical reaction conditions and a detailed protocol for the Sonogashira coupling of 5-bromo-1H-pyrrolo[3,2-b]pyridine with terminal alkynes, based on established procedures for structurally analogous substrates such as 5-bromoindoles and substituted bromopyridines.[1][2]

Data Presentation: Representative Reaction Conditions

The following table summarizes typical conditions for the Sonogashira coupling of this compound with various terminal alkynes. These conditions are derived from analogous reactions with similar substrates and serve as a strong starting point for optimization.

EntryTerminal AlkyneCatalyst System (mol%)Base (equiv.)SolventTemperature (°C)Time (h)Reported Yield (%) (Analogous Substrates)
1PhenylacetylenePdCl₂(PPh₃)₂ (3) / CuI (5)Et₃N (2.0)DMF804-6~93[1]
2Propargyl alcoholPdCl₂(PPh₃)₂ (3) / CuI (5)Et₃N (2.0)THFRoom Temp.12-24~85[1]
3TrimethylsilylacetylenePd(PPh₃)₂Cl₂ (3) / CuI (5)Et₃N (2.0)THFReflux12-24High[1]
43-Ethynylpyridine[DTBNpP]Pd(crotyl)Cl (2.5)TMP (2.0)DMSORoom Temp.18High (Copper-Free)[6]
5PhenylacetylenePd(PPh₃)₄ (5) / CuI (10)Et₃N (2.0)DMF6012High[2]

Abbreviations: PPh₃ = Triphenylphosphine, CuI = Copper(I) iodide, Et₃N = Triethylamine, DMF = N,N-Dimethylformamide, THF = Tetrahydrofuran, DTBNpP = Di-tert-butylneopentylphosphine, TMP = 2,2,6,6-Tetramethylpiperidine, DMSO = Dimethyl sulfoxide.

Experimental Protocols

Representative Protocol for Sonogashira Coupling of this compound with Phenylacetylene:

Materials:

  • This compound (1.0 mmol, 197 mg)

  • Phenylacetylene (1.2 mmol, 122 mg, 0.13 mL)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 mmol, 21 mg)

  • Copper(I) iodide (CuI) (0.05 mmol, 10 mg)

  • Triethylamine (Et₃N) (2.0 mmol, 202 mg, 0.28 mL)

  • Anhydrous, degassed N,N-Dimethylformamide (DMF) (5 mL)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.05 mmol).

  • Seal the flask, and then evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Under the inert atmosphere, add anhydrous, degassed DMF (5 mL) via syringe, followed by triethylamine (2.0 mmol).

  • Add phenylacetylene (1.2 mmol) dropwise to the stirring mixture via syringe.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a saturated aqueous solution of ammonium chloride and extract with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield the desired 5-(phenylethynyl)-1H-pyrrolo[3,2-b]pyridine.

Mandatory Visualizations

Experimental Workflow Diagram:

Sonogashira_Workflow Experimental Workflow for Sonogashira Coupling reagents 1. Add this compound, PdCl₂(PPh₃)₂, and CuI to flask inert 2. Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) reagents->inert solvents 3. Add Anhydrous Solvent (DMF) and Base (Et₃N) inert->solvents alkyne 4. Add Terminal Alkyne (e.g., Phenylacetylene) solvents->alkyne reaction 5. Heat and Stir (e.g., 80 °C, 4-6 h) alkyne->reaction workup 6. Aqueous Work-up (NH₄Cl quench, Extraction) reaction->workup purification 7. Dry, Concentrate, and Purify (Column Chromatography) workup->purification product 8. Isolate Pure Product: 5-alkynyl-1H-pyrrolo[3,2-b]pyridine purification->product

Caption: A schematic overview of the key steps in the Sonogashira coupling protocol.

Sonogashira Catalytic Cycle:

Sonogashira_Cycle Simplified Sonogashira Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L₂ Pd(0)L₂ Ar-Pd(II)-X(L₂) Ar-Pd(II)-X(L₂) Pd(0)L₂->Ar-Pd(II)-X(L₂) Ar-Pd(II)-C≡CR(L₂) Ar-Pd(II)-C≡CR(L₂) Ar-Pd(II)-X(L₂)->Ar-Pd(II)-C≡CR(L₂) Transmetalation Ar-Pd(II)-C≡CR(L₂)->Pd(0)L₂ Reductive Elimination Ar-C≡CR Product Ar-Pd(II)-C≡CR(L₂)->Ar-C≡CR Cu(I)X Cu(I)X Cu(I)-C≡CR Cu(I)-C≡CR Cu(I)X->Cu(I)-C≡CR Cu(I)-C≡CR->Ar-Pd(II)-X(L₂) Ar-X Ar-Br (this compound) Ar-X->Ar-Pd(II)-X(L₂) Oxidative Addition H-C≡CR Terminal Alkyne H-C≡CR->Cu(I)-C≡CR Base Base (e.g., Et₃N) Base->Cu(I)-C≡CR

Caption: The interconnected palladium and copper catalytic cycles in the Sonogashira reaction.

References

Application Notes: Palladium-Catalyzed Cross-Coupling of 5-bromo-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 5-bromo-1H-pyrrolo[3,2-b]pyridine. The 1H-pyrrolo[3,2-b]pyridine, an isomer of azaindole, is a privileged heterocyclic scaffold found in numerous biologically active compounds, making it a key target in medicinal chemistry and drug development.[1][2] Functionalization at the C5-position via modern cross-coupling reactions is a critical strategy for generating molecular diversity and performing structure-activity relationship (SAR) studies.[3] We present protocols for three cornerstone transformations: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, enabling the efficient construction of C-C and C-N bonds.

Introduction: The Importance of the 1H-pyrrolo[3,2-b]pyridine Scaffold

The 1H-pyrrolo[3,2-b]pyridine core, also known as 6-azaindole, is a key structural motif in a wide range of pharmacologically active molecules, including inhibitors of kinases such as FGFR, and other therapeutic targets.[2] The development of efficient and versatile synthetic methods to modify this scaffold is therefore of high importance to the drug discovery process. Palladium-catalyzed cross-coupling reactions offer a powerful toolkit for this purpose, allowing for the introduction of aryl, heteroaryl, amino, and alkynyl groups onto the azaindole core starting from the readily available this compound. These reactions are prized for their broad substrate scope, functional group tolerance, and generally mild conditions.[4][5]

General Principles of Palladium-Catalyzed Cross-Coupling

These reactions operate via a catalytic cycle that typically involves a palladium(0) active species. The cycle consists of three fundamental steps:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound, forming a palladium(II) complex.

  • Transmetalation (for Suzuki, Sonogashira) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The coupling partner (e.g., organoboron, organocopper, or amine) reacts with the palladium(II) complex.

  • Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the desired product and regenerating the active palladium(0) catalyst.[3][6][7][8]

General_Catalytic_Cycle ArX This compound (Ar-X) ArPdX Ar-Pd(II)-X (Oxidative Addition Complex) ArX->ArPdX Pd0 Pd(0)Ln Pd0->ArPdX Oxidative Addition ArPdR Ar-Pd(II)-R ArPdX->ArPdR Transmetalation / Coordination CouplingPartner Coupling Partner (e.g., R-B(OH)₂, R-NH₂, R-C≡CH) CouplingPartner->ArPdR ArPdR->Pd0 Reductive Elimination Product 5-Substituted Product (Ar-R) ArPdR->Product

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Synthesis of 5-Aryl/Heteroaryl Derivatives

The Suzuki-Miyaura reaction is a highly versatile method for forming C(sp²)-C(sp²) bonds by coupling an organoboron reagent with an organic halide.[5] It is widely used in pharmaceutical synthesis due to the stability and low toxicity of the boronic acid reagents and the mild reaction conditions.[3]

Data Presentation: Representative Suzuki-Miyaura Reaction Conditions
EntryCoupling Partner (Boronic Acid)Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₂CO₃1,4-Dioxane/H₂O10012~95[6]
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane/H₂O9015~90[9]
3Thiophen-2-ylboronic acidPd(dppf)Cl₂ (5)-K₂CO₃DME802-4High[10]
4Pyridin-3-ylboronic acidXPhosPdG2 (3)XPhos (6)K₃PO₄2-MeTHF10018~85[5][11]

Note: Yields are representative and based on reactions with structurally similar bromo-aza-indoles or bromo-pyridines.

Experimental Protocol: Suzuki-Miyaura Coupling

Suzuki_Workflow Start Start Setup 1. Add this compound, boronic acid, base, catalyst, and ligand to a Schlenk tube. Start->Setup Inert 2. Evacuate and backfill with Argon (3x). Setup->Inert Solvent 3. Add degassed solvent. Inert->Solvent React 4. Heat with stirring (80-110 °C, 2-18 h). Solvent->React Workup 5. Cool, dilute with EtOAc, wash with H₂O and brine. React->Workup Purify 6. Dry, concentrate, and purify via column chromatography. Workup->Purify Product Product Purify->Product

Caption: General experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound (1.0 equiv)

  • Aryl/heteroarylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Dimethoxyethane (DME))

  • Standard laboratory glassware, inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound, the corresponding boronic acid, and potassium carbonate.[10]

  • Add the palladium catalyst [Pd(dppf)Cl₂] to the tube.[10]

  • Seal the tube, then evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Add anhydrous, degassed DME via syringe.

  • Place the reaction vessel in a preheated oil bath and stir vigorously at 80 °C.[10]

  • Monitor the reaction progress using TLC or LC-MS. Typical reaction times are 2-18 hours.

  • Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.

  • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the desired 5-substituted product.[3]

Buchwald-Hartwig Amination: Synthesis of 5-Amino Derivatives

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, coupling amines with aryl halides.[7] This reaction is of paramount importance in pharmaceutical chemistry, as the arylamine motif is present in a vast number of drugs.[4] The choice of ligand is critical and often dictates the success and scope of the reaction.[12]

Data Presentation: Representative Buchwald-Hartwig Reaction Conditions
EntryCoupling Partner (Amine)Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃1,4-Dioxane11012-24High[6]
2AnilinePd₂(dba)₃ (2)BINAP (4)NaOtBuToluene11016~85[4]
3BenzylaminePd(OAc)₂ (2)tBuBrettPhos (4)LHMDSToluene10018~70-80[13]
4N-MethylpiperazineG3-XPhos (2.5)-K₃PO₄t-Amyl alcohol10020~90

Note: Yields are representative and based on reactions with structurally similar bromo-aza-indoles or bromo-pyridines.

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine Ligand (e.g., Xantphos, 4 mol%)

  • Base (e.g., Cs₂CO₃, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane)

Procedure:

  • In a glovebox or under a stream of argon, add this compound, the palladium precatalyst, the ligand, and the base to an oven-dried Schlenk tube with a stir bar.[6]

  • Evacuate and backfill the tube with argon (repeat three times).

  • Add anhydrous, degassed 1,4-dioxane, followed by the amine coupling partner via syringe.[6]

  • Seal the tube tightly and place it in a preheated oil bath at 100-110 °C. Stir vigorously for 12-24 hours.[4][6]

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®, washing the pad with additional ethyl acetate.[6]

  • Wash the combined filtrate with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the 5-amino-1H-pyrrolo[3,2-b]pyridine derivative.

Sonogashira Coupling: Synthesis of 5-Alkynyl Derivatives

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[8][14] This reaction typically uses a dual catalyst system of palladium and copper(I).[15] The resulting alkynyl-substituted heterocycles are valuable intermediates, serving as precursors for more complex structures through further transformations like click chemistry or cyclizations.[8]

Data Presentation: Representative Sonogashira Reaction Conditions

| Entry | Coupling Partner (Alkyne) | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | | :---- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (3) / CuI (5) | Et₃N | DMF | 80 | 4-6 | 93[15] | | 2 | Propargyl alcohol | PdCl₂(PPh₃)₂ (3) / CuI (5) | Et₃N | THF | RT | 12-24 | ~85[15] | | 3 | (Trimethylsilyl)acetylene | Pd(PPh₃)₄ (5) / CuI (10) | i-Pr₂NH | THF | Reflux | 3 | High[6] | | 4 | 1-Octyne | Pd(PPh₃)₄ (5) / CuI (10) | Et₃N | THF | 60 | 16 | ~90[16] |

Note: Yields are representative and based on reactions with 5-bromoindole or other bromo-pyridines.

Experimental Protocol: Sonogashira Coupling

Materials:

  • This compound (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%)

  • Copper(I) iodide (CuI, 5 mol%)

  • Amine Base (e.g., Triethylamine (Et₃N), 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., DMF or THF)

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.[15]

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous, degassed solvent (e.g., DMF) and the amine base (e.g., Et₃N) via syringe.[15]

  • Add the terminal alkyne dropwise to the stirred mixture.

  • Heat the reaction mixture (e.g., 80 °C) or stir at room temperature, depending on the alkyne's reactivity.[15] Monitor progress by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature and dilute the mixture with diethyl ether or ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove catalyst residues, washing the pad with the same solvent.

  • Wash the filtrate with saturated aqueous NH₄Cl and brine.[6]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel.[15]

Troubleshooting and Key Considerations
  • Inert Atmosphere: Strict exclusion of oxygen is critical for catalyst stability and to prevent side reactions like the homocoupling of alkynes (Glaser coupling) in Sonogashira reactions.

  • Reagent Purity: Solvents must be anhydrous and degassed. Bases should be of high purity. Boronic acids can dehydrate to form boroxines; using fresh or properly stored reagents is recommended.

  • Ligand Choice: For challenging couplings (e.g., with sterically hindered amines or electron-rich halides), screening a panel of modern biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) is often necessary.[13]

  • Dehalogenation: A common side reaction is the reduction of the aryl bromide to the parent 1H-pyrrolo[3,2-b]pyridine. This can sometimes be minimized by adjusting the base, solvent, or temperature.

  • N-Protection: While many protocols work with the unprotected NH of the pyrrole, in some cases, protection (e.g., with Boc or SEM groups) may be required to improve solubility or prevent side reactions, followed by a final deprotection step.

References

Application Notes and Protocols for N-alkylation of 5-bromo-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The N-alkylation of heterocyclic compounds is a fundamental transformation in organic synthesis, particularly in the development of pharmaceutical agents. The substituent introduced on the nitrogen atom can significantly modulate the biological activity, physicochemical properties, and metabolic stability of the parent molecule. 5-bromo-1H-pyrrolo[3,2-b]pyridine, an azaindole derivative, is a valuable scaffold in medicinal chemistry. Its N-alkylation provides access to a diverse range of compounds for screening and lead optimization in drug discovery programs. This document provides a detailed protocol for the N-alkylation of this compound using a general and robust method involving a base-mediated reaction with an alkyl halide.

Reaction Principle

The N-alkylation of this compound proceeds through a nucleophilic substitution reaction. A suitable base is employed to deprotonate the nitrogen atom of the pyrrole ring, generating a nucleophilic azaindolide anion. This anion subsequently attacks the electrophilic carbon of an alkylating agent, such as an alkyl halide, resulting in the formation of the desired N-alkylated product and a salt byproduct. The choice of base, solvent, and reaction conditions can influence the efficiency and regioselectivity of the alkylation.

Experimental Protocols

This section outlines a general procedure for the N-alkylation of this compound. Two common alkylating agents, methyl iodide and benzyl bromide, are presented as representative examples.

Materials and Reagents:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Methyl iodide (CH₃I)

  • Benzyl bromide (BnBr)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes

Procedure 1: N-methylation of this compound
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and anhydrous DMF. Stir the mixture at room temperature until the starting material is completely dissolved.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. The mixture will be stirred at 0 °C for 30 minutes to allow for the formation of the azaindolide anion.

  • Alkylation: Add methyl iodide (1.5 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to 0 °C and cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Dilute the mixture with water and transfer it to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x).

  • Washing and Drying: Combine the organic layers and wash with water followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure 1-methyl-5-bromo-1H-pyrrolo[3,2-b]pyridine.

Procedure 2: N-benzylation of this compound
  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Deprotonation: Cool the solution to 0 °C and add sodium hydride (1.2 eq) in portions. Stir the mixture at 0 °C for 30 minutes.

  • Alkylation: Slowly add benzyl bromide (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the mixture to 0 °C and quench with saturated aqueous NH₄Cl solution.

  • Extraction: Add water and extract the product with ethyl acetate (3 x).

  • Washing and Drying: Combine the organic extracts, wash with water and then brine. Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • Purification: Purify the crude product by silica gel column chromatography (ethyl acetate/hexanes gradient) to obtain 1-benzyl-5-bromo-1H-pyrrolo[3,2-b]pyridine.

Data Presentation

The following table summarizes the key reaction parameters for the N-alkylation of this compound.

ParameterN-methylationN-benzylation
Starting Material This compound (1.0 eq)This compound (1.0 eq)
Alkylating Agent Methyl Iodide (1.5 eq)Benzyl Bromide (1.1 eq)
Base Sodium Hydride (1.2 eq)Sodium Hydride (1.2 eq)
Solvent Anhydrous DMFAnhydrous DMF
Temperature 0 °C to Room Temperature0 °C to Room Temperature
Reaction Time 2-4 hours12-16 hours
Purification Silica Gel ChromatographySilica Gel Chromatography

Visualizations

Experimental Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification dissolve Dissolve this compound in Anhydrous DMF deprotonation Add NaH at 0 °C (Deprotonation) dissolve->deprotonation alkylation Add Alkylating Agent at 0 °C deprotonation->alkylation stir Stir at Room Temperature alkylation->stir quench Quench with sat. NH4Cl stir->quench extract Extract with Ethyl Acetate quench->extract wash_dry Wash with Water/Brine & Dry extract->wash_dry purify Purify by Column Chromatography wash_dry->purify product N-alkylated Product purify->product

Caption: Workflow for the N-alkylation of this compound.

Signaling Pathway Diagram (Reaction Mechanism)

G start This compound (Starting Material) anion Azaindolide Anion (Nucleophile) start->anion Deprotonation base Base (NaH) base->anion product N-alkyl-5-bromo-1H-pyrrolo[3,2-b]pyridine (Product) anion->product Nucleophilic Attack alkyl_halide Alkyl Halide (R-X) (Electrophile) alkyl_halide->product

Caption: General mechanism for the N-alkylation reaction.

Application Notes and Protocols for the Use of 5-bromo-1H-pyrrolo[3,2-b]pyridine in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-bromo-1H-pyrrolo[3,2-b]pyridine, also known as 6-azaindole, is a versatile heterocyclic building block in medicinal chemistry. Its scaffold is recognized as a "privileged structure" in kinase inhibitor design because it can mimic the purine core of ATP, enabling compounds with this motif to bind to the ATP-binding site of various kinases. The bromine atom at the 5-position serves as a convenient handle for introducing chemical diversity through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. This allows for the modulation of potency, selectivity, and pharmacokinetic properties of the resulting kinase inhibitors.

These application notes provide detailed protocols for the synthesis of different classes of kinase inhibitors starting from this compound and its more commonly used isomer, 5-bromo-1H-pyrrolo[2,3-b]pyridine (7-azaindole), which is a key intermediate in the synthesis of the BRAF inhibitor, Vemurafenib.

Key Kinase Targets and Signaling Pathways

BRAF and the RAF-MEK-ERK Signaling Pathway

The RAF-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[1] Mutations in the BRAF gene, particularly the V600E mutation, lead to constitutive activation of this pathway and are implicated in various cancers, including melanoma.[2][3] Vemurafenib is a potent inhibitor of the BRAF V600E mutant kinase.[4]

RAF_MEK_ERK_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS BRAF BRAF (V600E) RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Vemurafenib Vemurafenib Vemurafenib->BRAF Inhibition

RAF-MEK-ERK Signaling Pathway Inhibition
p38 MAPK Signaling Pathway

The p38 mitogen-activated protein kinase (MAPK) pathway is a key signaling cascade activated by environmental stresses and inflammatory cytokines.[5][6] It plays a crucial role in inflammation, apoptosis, cell differentiation, and cell cycle regulation.[5] Dysregulation of the p38 MAPK pathway is implicated in inflammatory diseases and cancer, making it an attractive therapeutic target.

p38_MAPK_Pathway Stimuli Stress / Cytokines MAP3K MAP3K (e.g., TAK1, ASK1) Stimuli->MAP3K MKK MKK3/6 MAP3K->MKK p38 p38 MAPK MKK->p38 TranscriptionFactors Transcription Factors (e.g., ATF-2, MEF-2) p38->TranscriptionFactors Response Inflammation & Apoptosis TranscriptionFactors->Response p38_Inhibitor p38 Inhibitor p38_Inhibitor->p38 Inhibition

p38 MAPK Signaling Pathway Inhibition

Quantitative Data Summary

The following table summarizes the in vitro potency of representative kinase inhibitors synthesized from 5-bromo-azaindole scaffolds.

Compound IDTarget Kinase(s)IC50 (nM)Cellular Potency (IC50)Reference
Vemurafenib BRAF V600E31100 nM (Colo-205)[4]
wild-type BRAF100-[4]
c-RAF-148-[4]
Compound 42c p38Potent Inhibition-[7]

Experimental Protocols

General Synthetic Workflow

The synthesis of kinase inhibitors from this compound typically involves a multi-step process, often beginning with a palladium-catalyzed cross-coupling reaction to introduce a key substituent, followed by further functionalization.

Synthetic_Workflow Start 5-Bromo-1H-pyrrolo [3,2-b]pyridine Coupling Pd-Catalyzed Cross-Coupling (e.g., Suzuki) Start->Coupling Intermediate Key Intermediate Coupling->Intermediate Modification Further Functionalization Intermediate->Modification Final Final Kinase Inhibitor Modification->Final

General Synthetic Workflow for Kinase Inhibitors
Protocol 1: Synthesis of a Key Intermediate for Vemurafenib via Suzuki Coupling

This protocol describes the Suzuki coupling of 5-bromo-1H-pyrrolo[2,3-b]pyridine with (4-chlorophenyl)boronic acid, a key step in the synthesis of Vemurafenib.[3]

Materials:

  • 5-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)

  • (4-chlorophenyl)boronic acid (1.2 equiv)

  • Potassium carbonate (K₂CO₃) (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (0.1 equiv)

  • Dioxane

  • Water

  • Ethyl acetate (EtOAc)

  • Argon or Nitrogen gas supply

Procedure:

  • To a solution of (4-chlorophenyl)boronic acid and 5-bromo-1H-pyrrolo[2,3-b]pyridine in dioxane, add a solution of K₂CO₃ in water.

  • Stir the mixture for 30 minutes.

  • Add the Pd(dppf)Cl₂·CH₂Cl₂ catalyst.

  • Stir the mixture at 80°C overnight under an inert atmosphere.

  • Remove the volatiles in vacuo.

  • Suspend the obtained solid in EtOAc and wash with water.

  • The resulting product, 5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine, can be carried forward to the next step.

Protocol 2: Synthesis of a p38 MAPK Inhibitor Core via Suzuki Coupling

This protocol describes the synthesis of a 2,3-diaryl-1H-pyrrolo[3,2-b]pyridine core, a key scaffold for p38 MAPK inhibitors.[7]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (e.g., 4-fluorophenylboronic acid) (1.2 equiv)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv)

  • 1,4-Dioxane

  • Water

  • Argon or Nitrogen gas supply

Procedure:

  • In a Schlenk flask, combine this compound, the arylboronic acid, Pd(PPh₃)₄, and K₃PO₄.

  • Add 1,4-dioxane and water to the flask.

  • Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Heat the mixture to 85-95°C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryl-1H-pyrrolo[3,2-b]pyridine.

Protocol 3: Buchwald-Hartwig Amination for Kinase Inhibitor Synthesis

This protocol provides a general method for the C-N cross-coupling of an amine with a bromo-azaindole scaffold.

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary) (1.2 equiv)

  • Cesium carbonate (Cs₂CO₃) (1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

  • Xantphos (0.04 equiv)

  • Anhydrous toluene

  • Argon or Nitrogen gas supply

Procedure:

  • To a dry Schlenk tube, add this compound, the amine, Cs₂CO₃, Pd₂(dba)₃, and Xantphos.

  • Evacuate and backfill the tube with an inert gas (repeat three times).

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 110°C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Conclusion

This compound and its isomers are valuable starting materials for the synthesis of a diverse range of kinase inhibitors. The protocols provided herein offer a foundation for the synthesis of inhibitors targeting key signaling pathways involved in cancer and inflammation. The versatility of palladium-catalyzed cross-coupling reactions allows for extensive structure-activity relationship (SAR) studies, paving the way for the development of novel and potent therapeutic agents. Further optimization of the reaction conditions may be necessary to achieve the best results for specific substrates.

References

Application of 5-bromo-1H-pyrrolo[3,2-b]pyridine in Anticancer Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The heterocyclic scaffold, 5-bromo-1H-pyrrolo[3,2-b]pyridine, also known as 5-bromo-7-azaindole, has emerged as a privileged structure in the field of anticancer drug discovery.[1][2] Its unique electronic properties and ability to serve as a versatile synthetic intermediate have led to the development of potent inhibitors targeting various protein kinases implicated in tumorigenesis. This document provides detailed application notes, experimental protocols, and data summaries to guide researchers in the exploration and utilization of this compound and its derivatives for the discovery of novel cancer therapeutics. The bromine atom at the 5-position serves as a convenient handle for further chemical modifications, such as cross-coupling reactions, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies.

Key Applications in Anticancer Research

Derivatives of this compound have demonstrated significant potential as inhibitors of several key oncogenic kinases, most notably Fibroblast Growth Factor Receptors (FGFRs). Aberrant FGFR signaling, due to gene amplification, mutations, or translocations, is a known driver in various cancers, making it a compelling therapeutic target.[3][4][5] Compounds incorporating the this compound scaffold have shown potent and selective inhibition of FGFRs, leading to the suppression of tumor cell proliferation, induction of apoptosis, and inhibition of angiogenesis.

Beyond FGFR, this scaffold has been utilized in the development of inhibitors for other kinases and as a core component in novel platinum-based anticancer agents. The versatility of the this compound core allows for its incorporation into diverse molecular architectures, expanding its applicability in targeting a wide range of cancer-related pathways.

Quantitative Data Summary

The following tables summarize the in vitro anticancer activity of various derivatives based on the 1H-pyrrolo[3,2-b]pyridine scaffold. This data is crucial for understanding the structure-activity relationships and for guiding the design of more potent and selective anticancer agents.

Table 1: Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives against FGFR Kinases

Compound IDFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)Cancer Cell Line
4h 79257124T1 (Breast)

Data sourced from a study on 1H-pyrrolo[2,3-b]pyridine derivatives as potent FGFR inhibitors.[6][7][8]

Table 2: Cytotoxicity of 5-bromo-7-azaindolin-2-one Derivatives against Human Cancer Cell Lines

Compound IDHepG2 IC50 (µM)A549 IC50 (µM)Skov-3 IC50 (µM)
23p 2.3573.0122.874
Sunitinib 31.59449.03642.118

Data from a study on the synthesis and antitumor activity of 5-bromo-7-azaindolin-2-one derivatives.[9]

Table 3: Cytotoxicity of Platinum(II) Complexes with 5-bromo-7-azaindole against Human Cancer Cell Lines

ComplexHOS IC50 (µM)MCF7 IC50 (µM)LNCaP IC50 (µM)
cis-[PtCl2(5BrHaza)2] 2.52.01.5
Cisplatin 34.219.63.8

Data from a study on platinum(II) dichlorido complexes of 5-bromo-7-azaindole.

Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis of the core scaffold and key in vitro assays for evaluating the anticancer properties of its derivatives.

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of the parent scaffold, based on common synthetic routes.

Materials:

  • 2-Amino-3-methyl-5-bromopyridine

  • Concentrated Sulfuric Acid

  • Hydrogen Peroxide (30%)

  • Sodium Hydroxide

  • Ice

  • Water

  • Appropriate organic solvents (e.g., Dichloromethane)

Procedure:

  • In a reaction vessel submerged in an ice-water bath, slowly add 2-amino-3-methyl-5-bromopyridine to concentrated sulfuric acid with continuous stirring, maintaining the temperature below 5°C.

  • Prepare Caro's acid by carefully mixing hydrogen peroxide with concentrated sulfuric acid in a separate, pre-cooled vessel.

  • Slowly add the freshly prepared Caro's acid to the reaction mixture from step 1, ensuring the temperature remains low.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature, continuing to stir overnight.

  • Carefully pour the reaction mixture into a beaker containing a mixture of ice and water.

  • Neutralize the solution by the slow addition of a sodium hydroxide solution until a precipitate forms.

  • Collect the solid precipitate by filtration and wash it with cold water.

  • Dry the collected solid under vacuum to obtain 2-nitro-3-methyl-5-bromopyridine.

  • Further reaction steps involving cyclization are required to obtain the final this compound. These often involve reaction with a dimethylformamide acetal followed by reductive cyclization.

This is a generalized protocol. For specific details and alternative routes, refer to relevant patents and publications.[10][11][12]

Protocol 2: MTT Assay for Cell Viability

This protocol outlines the procedure for determining the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., A549, MCF-7, HepG2)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

  • 96-well plates

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of the test compound in the cell culture medium. The final DMSO concentration should be less than 0.5%.

  • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.[13][14][15]

Protocol 3: In Vitro Kinase Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of compounds against a specific kinase.

Materials:

  • Recombinant kinase (e.g., FGFR1)

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Test compound (dissolved in DMSO)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit or radiolabeled [γ-32P]ATP)

  • 96-well or 384-well plates

  • Plate reader (luminescence or radioactivity detector)

Procedure:

  • Prepare serial dilutions of the test compound in the kinase assay buffer.

  • In a multi-well plate, add the test compound dilutions, the kinase, and the substrate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at 30°C for a specified period (e.g., 60 minutes).

  • Stop the reaction and proceed with the detection method.

  • For luminescence-based assays, add the detection reagent that converts ADP to a luminescent signal.

  • For radioactive assays, spot the reaction mixture onto a phosphocellulose membrane, wash away unincorporated [γ-32P]ATP, and measure the radioactivity of the phosphorylated substrate.

  • Measure the signal (luminescence or radioactivity) using a plate reader.

  • Plot the kinase activity against the inhibitor concentration to determine the IC50 value.[16][17][18][19]

Protocol 4: Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing the effect of a compound on the cell cycle distribution of cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 6-well plates

  • Test compound (dissolved in DMSO)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with the test compound at various concentrations (including a vehicle control) for a specified time (e.g., 24 or 48 hours).

  • Harvest the cells by trypsinization, collect the cell suspension, and centrifuge.

  • Wash the cell pellet with cold PBS.

  • Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

  • Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[20][21][22]

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the application of this compound in anticancer drug discovery.

FGFR_Signaling_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Binds RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K PLCg PLCγ FGFR->PLCg STAT STAT FGFR->STAT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation PLCg->Proliferation STAT->Proliferation Inhibitor This compound Derivative Inhibitor->FGFR Inhibits

Caption: Simplified FGFR signaling pathway and the point of inhibition by this compound derivatives.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_data Data Analysis Synthesis Synthesis of This compound Derivatives KinaseAssay Kinase Inhibition Assay (e.g., FGFR) Synthesis->KinaseAssay MTTAssay Cell Viability Assay (MTT) Synthesis->MTTAssay IC50 IC50 Determination KinaseAssay->IC50 CellCycle Cell Cycle Analysis MTTAssay->CellCycle MTTAssay->IC50 SAR Structure-Activity Relationship (SAR) CellCycle->SAR IC50->SAR LeadOpt Lead Optimization SAR->LeadOpt

Caption: General experimental workflow for the discovery of anticancer drugs based on the this compound scaffold.

References

Synthesis of 5-bromo-1H-pyrrolo[3,2-b]pyridine: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note provides a comprehensive experimental protocol for the synthesis of 5-bromo-1H-pyrrolo[3,2-b]pyridine, a valuable building block for the development of novel therapeutics. This procedure is intended for researchers and scientists in the fields of medicinal chemistry, organic synthesis, and drug development. The protocol outlines a robust multi-step synthesis starting from commercially available 3-amino-2-chloropyridine.

Introduction

This compound, also known as 5-bromo-4-azaindole, is a key heterocyclic intermediate in the synthesis of various biologically active molecules. Its unique structural framework allows for diverse functionalization, making it an attractive scaffold for the design of kinase inhibitors and other potential drug candidates. This document details a reliable synthetic route, providing step-by-step instructions to facilitate its preparation in a laboratory setting.

Overall Reaction Scheme

Experimental Protocol

A multi-step synthesis is employed to obtain the target compound, this compound. The following sections provide a detailed methodology for each key transformation.

Step 1: Synthesis of 2-Chloro-3-iodopyridine

This initial step involves the diazotization of 3-amino-2-chloropyridine followed by a Sandmeyer-type iodination.

Procedure:

  • To a stirred solution of 3-amino-2-chloropyridine (1 equivalent) in a suitable acidic medium (e.g., aqueous HCl), a solution of sodium nitrite (a slight excess) in water is added dropwise at a low temperature (typically 0-5 °C).

  • The resulting diazonium salt solution is then slowly added to a solution of potassium iodide (excess) in water.

  • The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete, as monitored by an appropriate analytical technique (e.g., TLC or LC-MS).

  • The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with a reducing agent solution (e.g., sodium thiosulfate) to remove excess iodine, followed by brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford 2-chloro-3-iodopyridine.

Step 2: Synthesis of 5-Bromo-2-chloro-3-iodopyridine

The subsequent step is the regioselective bromination of 2-chloro-3-iodopyridine.

Procedure:

  • To a solution of 2-chloro-3-iodopyridine (1 equivalent) in a suitable solvent (e.g., concentrated sulfuric acid or a mixture of sulfuric acid and nitric acid), a brominating agent such as N-bromosuccinimide (NBS) or bromine is added portion-wise at a controlled temperature.

  • The reaction is stirred for a specified period until completion.

  • The reaction mixture is carefully poured onto ice and neutralized with a base (e.g., sodium hydroxide solution).

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • Further purification, if necessary, can be achieved by recrystallization or column chromatography.

Step 3: Synthesis of 5-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine

This step involves the construction of the pyrrole ring via a palladium-catalyzed cross-coupling reaction followed by cyclization.

Procedure:

  • A mixture of 5-bromo-2-chloro-3-iodopyridine (1 equivalent), a suitable coupling partner for the pyrrole ring formation (e.g., a protected acetylene derivative), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), and a copper(I) co-catalyst (e.g., CuI) is prepared in a suitable solvent (e.g., triethylamine or a mixture of DMF and water).

  • The reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) at an elevated temperature until the starting material is consumed.

  • Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The residue is then subjected to a cyclization step, which may involve treatment with a base (e.g., potassium carbonate) or acid, depending on the nature of the coupled intermediate.

  • The crude product is purified by column chromatography.

Step 4: Synthesis of this compound

The final step is the removal of the iodo group at the 3-position.

Procedure:

  • 5-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine (1 equivalent) is dissolved in a suitable solvent system (e.g., ethanol/water).

  • A reducing agent, such as zinc powder in the presence of an acid (e.g., acetic acid or ammonium chloride), is added to the solution.

  • The reaction mixture is stirred at room temperature or with gentle heating until the deiodination is complete.

  • The reaction mixture is filtered to remove the excess reducing agent, and the filtrate is concentrated.

  • The residue is partitioned between an organic solvent and water, and the organic layer is washed, dried, and concentrated.

  • The final product, this compound, is purified by recrystallization or column chromatography.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound and its intermediates. Please note that yields are representative and may vary depending on the specific reaction conditions and scale.

StepStarting MaterialProductReagents and ConditionsYield (%)Purity (%)
13-Amino-2-chloropyridine2-Chloro-3-iodopyridine1. NaNO₂, HCl, 0-5 °C; 2. KI, H₂O65-75>95
22-Chloro-3-iodopyridine5-Bromo-2-chloro-3-iodopyridineNBS or Br₂, H₂SO₄70-80>95
35-Bromo-2-chloro-3-iodopyridine5-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridineAcetylene equivalent, Pd catalyst, CuI, base; then cyclization50-60>95
45-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridineThis compoundZn, CH₃COOH or NH₄Cl, ethanol/water80-90>98

Experimental Workflow

The following diagram illustrates the synthetic workflow for the preparation of this compound.

Synthesis_Workflow cluster_0 Step 1: Iodination cluster_1 Step 2: Bromination cluster_2 Step 3: Cyclization cluster_3 Step 4: Deiodination A 3-Amino-2-chloropyridine B 2-Chloro-3-iodopyridine A->B NaNO₂, HCl KI C 5-Bromo-2-chloro-3-iodopyridine B->C NBS/Br₂ D 5-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine C->D Pd-catalyzed coupling E This compound D->E Zn, Acid

Caption: Synthetic workflow for this compound.

Functionalization of the Pyrrole Ring in 5-bromo-1H-pyrrolo[3,2-b]pyridine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical modification of the pyrrole ring in 5-bromo-1H-pyrrolo[3,2-b]pyridine, a key heterocyclic scaffold in medicinal chemistry, often referred to as 5-bromo-7-azaindole.

Introduction

This compound is a versatile building block in the synthesis of biologically active compounds, including kinase inhibitors. The functionalization of its pyrrole ring is crucial for modulating the pharmacological properties of the resulting molecules. This document outlines reliable methods for the selective modification of the pyrrole nitrogen (N-1), as well as the C-2 and C-3 positions of the pyrrole ring.

Data Presentation: Summary of Functionalization Reactions

The following tables summarize key functionalization reactions of the pyrrole ring of this compound, including N-functionalization and electrophilic substitution at the C-3 position.

Table 1: N-Functionalization of this compound

Reaction TypeReagents and ConditionsProductYield (%)Reference/Analogy
N-SulfonylationBenzenesulfonyl chloride, NaH, DMF5-bromo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine~99[1]
N-SilylationTriisopropylsilyl chloride (TIPSCl), NaH, DMF5-bromo-1-(triisopropylsilyl)-1H-pyrrolo[3,2-b]pyridineHigh[2][3] (Analogous)
N-AlkylationAlkyl halide, K₂CO₃, DMF1-Alkyl-5-bromo-1H-pyrrolo[3,2-b]pyridineGood to High[4] (Analogous)
N-ArylationAryl boronic acid, Cu(OAc)₂, base, solvent1-Aryl-5-bromo-1H-pyrrolo[3,2-b]pyridineModerate to Good[5] (Analogous)

Table 2: C-3 Functionalization of this compound

Reaction TypeReagents and ConditionsProductYield (%)Reference/Analogy
IodinationN-Iodosuccinimide (NIS), CH₃CN5-bromo-3-iodo-1H-pyrrolo[3,2-b]pyridineHigh[1]
BrominationN-Bromosuccinimide (NBS), CH₃CN3,5-dibromo-1H-pyrrolo[3,2-b]pyridineHigh[1] (Analogous)
Formylation (Vilsmeier-Haack)POCl₃, DMFThis compound-3-carbaldehydeGood to High[6][7] (Analogous)
Acylation (Friedel-Crafts)Acyl chloride, AlCl₃, CH₂Cl₂3-Acyl-5-bromo-1H-pyrrolo[3,2-b]pyridineModerate to High[8][9][10] (Analogous)
AlkenylationAlkene, Pd(OAc)₂, ligand, oxidant3-Alkenyl-5-bromo-1H-pyrrolo[3,2-b]pyridineModerate to Good[11][12] (Analogous)

Visualization of Synthetic Pathways

The following diagrams illustrate the key strategies for the functionalization of the pyrrole ring of this compound.

G cluster_main Functionalization of this compound cluster_N N-Functionalization cluster_C3 C3-Functionalization cluster_C2 C2-Functionalization start This compound N_func N-Protected or N-Substituted start->N_func Protection/ Substitution C3_func C3-Substituted start->C3_func Electrophilic Substitution N_prot_for_C2 N-Protected start->N_prot_for_C2 N-Protection C2_func C2-Substituted N_prot_for_C2->C2_func Directed Lithiation

Caption: Overview of functionalization strategies for this compound.

Experimental Protocols

Protocol 1: N-Protection of this compound with a Phenylsulfonyl Group

This protocol describes the protection of the pyrrole nitrogen with a benzenesulfonyl group, which can be useful for subsequent functionalization steps.[1]

Materials:

  • This compound

  • Benzenesulfonyl chloride

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere, add sodium hydride (1.2 eq) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add benzenesulfonyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the mixture with ethyl acetate (3 x).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 5-bromo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine.

G cluster_workflow General Experimental Workflow setup Reaction Setup (Inert Atmosphere) reaction Reaction (Stirring, Heating/Cooling) setup->reaction quench Quenching reaction->quench extraction Work-up (Extraction, Washing) quench->extraction purification Purification (Chromatography) extraction->purification analysis Analysis (NMR, MS) purification->analysis

Caption: A generalized workflow for the synthesis and purification of functionalized derivatives.

Protocol 2: C-3 Iodination of this compound

This protocol details the regioselective iodination at the C-3 position of the pyrrole ring.[1]

Materials:

  • This compound

  • N-Iodosuccinimide (NIS)

  • Anhydrous acetonitrile (CH₃CN)

  • Ethyl acetate

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous acetonitrile under an inert atmosphere.

  • Add N-iodosuccinimide (1.1 eq) in one portion.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium thiosulfate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield 5-bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine.

Protocol 3: C-3 Formylation of this compound (Vilsmeier-Haack Reaction)

This protocol provides a general method for the introduction of a formyl group at the C-3 position.[6][7]

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Ice

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a flask under an inert atmosphere, cool anhydrous DMF to 0 °C.

  • Slowly add phosphorus oxychloride (1.2 eq) dropwise, maintaining the temperature below 10 °C.

  • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of this compound (1.0 eq) in anhydrous DMF or DCM dropwise to the Vilsmeier reagent at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to 50-60 °C for 2-6 hours, or until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture to 0 °C and carefully pour it onto crushed ice.

  • Neutralize the mixture by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is ~7-8.

  • Extract the aqueous layer with dichloromethane (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the residue by flash chromatography to obtain this compound-3-carbaldehyde.

Protocol 4: C-2 Functionalization via Directed Lithiation (General Strategy)

Direct functionalization at the C-2 position of this compound is challenging due to the inherent reactivity of the C-3 position. A common strategy involves N-protection followed by directed ortho-metalation.

G start This compound N_protected N-Protected This compound start->N_protected 1. N-Protection (e.g., TIPSCl, NaH) lithiated C2-Lithiated Intermediate N_protected->lithiated 2. Lithiation (e.g., n-BuLi, THF, -78 °C) C2_functionalized C2-Functionalized Product lithiated->C2_functionalized 3. Quench with Electrophile (E+) 4. Deprotection

Caption: A strategic pathway for the C-2 functionalization of this compound.

General Procedure Outline:

  • N-Protection: Protect the pyrrole nitrogen of this compound with a suitable directing group, such as a triisopropylsilyl (TIPS) group, as described in a manner analogous to Protocol 1.

  • Directed Lithiation: Dissolve the N-protected substrate in an anhydrous ether solvent (e.g., THF) and cool to -78 °C under an inert atmosphere. Add a strong base, such as n-butyllithium (n-BuLi), dropwise and stir for 1-2 hours to effect lithiation at the C-2 position.

  • Electrophilic Quench: Add the desired electrophile (e.g., an aldehyde, ketone, alkyl halide, or CO₂) to the reaction mixture at -78 °C and allow it to react.

  • Work-up and Deprotection: Quench the reaction with a saturated aqueous ammonium chloride solution and perform a standard aqueous work-up. The protecting group can then be removed under appropriate conditions (e.g., with a fluoride source for a silyl group) to yield the C-2 functionalized product.

Conclusion

The protocols and data presented herein provide a comprehensive guide for the functionalization of the pyrrole ring in this compound. These methods enable the synthesis of a diverse range of derivatives for applications in drug discovery and development. Researchers should note that the optimization of reaction conditions may be necessary for specific substrates to achieve optimal yields and purity.

References

Application Notes and Protocols for the Synthesis of FGFR Inhibitors Utilizing the 1H-pyrrolo[3,2-b]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and migration.[1] Dysregulation of the FGFR signaling pathway is implicated in the progression of various cancers, making it an attractive target for therapeutic intervention.[2] The development of small molecule inhibitors targeting the ATP-binding site of FGFRs is a key strategy in oncology drug discovery.[2] Among the various heterocyclic scaffolds explored for this purpose, the 1H-pyrrolo[3,2-b]pyridine core has emerged as a promising framework for the design of potent and selective FGFR inhibitors.[3] This document provides an overview of the FGFR signaling pathway, detailed protocols for the synthesis of potential FGFR inhibitors based on the 1H-pyrrolo[3,2-b]pyridine scaffold, and a summary of the biological activity of derivatives.

FGFR Signaling Pathway

The binding of a fibroblast growth factor (FGF) ligand to its corresponding FGFR induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain. This activation triggers a cascade of downstream signaling events, primarily through the RAS-MAPK, PI3K-AKT, and PLCγ pathways, which ultimately regulate gene expression and drive cellular responses.[4]

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space FGF FGF FGFR Extracellular Domain Transmembrane Domain Kinase Domain FGF->FGFR:f0 Ligand Binding & Dimerization P1 P FGFR:f2->P1 Autophosphorylation FRS2 FRS2 P1->FRS2 PLCg PLCγ P1->PLCg P2 P GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene Gene Expression (Proliferation, Survival) ERK->Gene AKT AKT PI3K->AKT AKT->Gene PLCg->Gene

FGFR Signaling Pathway Overview

Synthetic Approach: Functionalization of 5-bromo-1H-pyrrolo[3,2-b]pyridine

The this compound core is a key intermediate for the synthesis of a diverse range of substituted analogs. The bromine atom at the 5-position serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of a wide array of aryl and heteroaryl substituents. This approach is fundamental to exploring the structure-activity relationship (SAR) and optimizing the inhibitory potency and selectivity of the compounds.

A generalized workflow for the synthesis of 5-aryl-1H-pyrrolo[3,2-b]pyridine derivatives via a Suzuki-Miyaura coupling reaction is presented below.

Suzuki_Coupling_Workflow cluster_workflow Generalized Synthetic Workflow Start This compound + Arylboronic Acid Reaction Reaction Setup: - Palladium Catalyst - Base - Solvent Start->Reaction Heating Heating and Stirring (e.g., 85-95 °C, 12-24h) Reaction->Heating Workup Work-up: - Extraction - Washing Heating->Workup Purification Purification: - Column Chromatography Workup->Purification Product 5-aryl-1H-pyrrolo[3,2-b]pyridine Derivative Purification->Product

Suzuki Coupling Workflow

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol provides a representative procedure for the Suzuki-Miyaura cross-coupling of this compound with a generic arylboronic acid.[5][6] Optimization of the catalyst, base, solvent, and temperature may be necessary for specific substrates.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₃PO₄ or K₂CO₃, 2-3 equivalents)

  • Solvent (e.g., 1,4-dioxane and water, 4:1 v/v)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification equipment

Procedure:

  • Reaction Setup: To a Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base under an inert atmosphere.

  • Solvent Addition: Add the degassed solvent mixture to the flask via syringe.

  • Degassing: Further degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.[6]

  • Reaction: Heat the mixture to 85-95 °C and stir vigorously for 12-24 hours.[6] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.[6]

  • Extraction and Drying: Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[5]

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired 5-aryl-1H-pyrrolo[3,2-b]pyridine derivative.[5]

Biological Activity of 1H-pyrrolo[3,2-b]pyridine Derivatives

Table 1: Biological Activity of Representative 5-Formyl-pyrrolo[3,2-b]pyridine Derivative (10z) [3]

Target/AssayIC₅₀ (nM)
Biochemical Assay
FGFR4 (wild-type)single-digit nanomolar
FGFR4 (V550L mutant)single-digit nanomolar
FGFR4 (V550M mutant)single-digit nanomolar
Cellular Assay
Hep3B (HCC)37
JHH-7 (HCC)32
HuH-7 (HCC)94

Data is for a related series of compounds and not direct derivatives of this compound.

Conclusion

The 1H-pyrrolo[3,2-b]pyridine scaffold represents a valuable starting point for the design and synthesis of novel FGFR inhibitors. The versatile chemistry of the 5-bromo derivative allows for extensive structural modifications through cross-coupling reactions, enabling a thorough exploration of the SAR. The potent and selective activity of the related 5-formyl-pyrrolo[3,2-b]pyridine derivatives against FGFR4 underscores the potential of this heterocyclic system in the development of targeted cancer therapies. Further investigation into the synthesis and biological evaluation of a broader range of derivatives is warranted to fully elucidate the therapeutic potential of this compound class.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with 5-bromo-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the Suzuki coupling yield with 5-bromo-1H-pyrrolo[3,2-b]pyridine.

Troubleshooting Guide

This guide addresses common issues encountered during the Suzuki coupling of this compound.

Issue 1: Low or No Conversion of Starting Material

Potential Cause Troubleshooting Steps
Inactive Catalyst The Pd(0) active species may not be forming or could be deactivating. The quality of the palladium source is crucial.[1] Use a fresh, high-quality palladium source. Consider a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a modern precatalyst system.[1] Ensure rigorous degassing of the reaction mixture to prevent oxygen from deactivating the catalyst.[1]
Suboptimal Reaction Conditions The temperature may be too low, the base too weak, or the solvent system inappropriate. Screen a range of temperatures, typically from 80°C to 120°C.[2] Consider stronger bases such as K₃PO₄ or Cs₂CO₃.[2] Screen different solvent systems, for example, DME/water, THF/water, or toluene/water.[3]
Poor Reagent Quality Impurities in the starting materials, boronic acid/ester, base, or solvent can inhibit the reaction.[1] Boronic acids can degrade over time.[1] Use fresh, high-purity reagents. Consider using boronic esters, like pinacol esters, which can be more robust.
Catalyst Inhibition by the Substrate The nitrogen atoms in the 7-azaindole core of this compound can coordinate to the palladium center, leading to catalyst deactivation.[2][4] Consider protecting the pyrrole nitrogen with a suitable protecting group (e.g., SEM or Ts) to prevent this coordination.[4]

Issue 2: Formation of Significant Side Products (e.g., Homocoupling)

Potential Cause Troubleshooting Steps
Homocoupling of Boronic Acid This is often caused by the presence of oxygen.[1] Ensure thorough degassing of all solvents and the reaction mixture before adding the catalyst.[3]
Protodeboronation The boronic acid can be replaced by a hydrogen atom from the solvent or trace water, especially under basic conditions. If protodeboronation is suspected, consider using boronic acid derivatives like pinacol esters.[1]
Reaction Temperature is Too High Excessive heat can lead to catalyst decomposition and the formation of side products.[1] A temperature screen is recommended to find the optimal balance between reaction rate and selectivity.

Issue 3: Difficulty in Product Purification

Potential Cause Troubleshooting Steps
Close Polarity of Product and Starting Material/Impurities The product and unreacted starting material or side products may have very similar polarities, making chromatographic separation challenging.[3] Adjust the mobile phase for column chromatography to improve separation. Consider a different purification technique, such as recrystallization or preparative HPLC.
Residual Palladium in the Product Palladium residues can be difficult to remove and may interfere with subsequent steps or biological assays. Consider treating the crude product with a palladium scavenger or performing an additional purification step like charcoal treatment.

Frequently Asked Questions (FAQs)

Q1: What are the best general starting conditions for a Suzuki coupling with this compound?

A1: A good starting point would be to use a catalyst system known to be effective for heteroaryl couplings. For instance, Pd(dppf)Cl₂ has shown high yields in the coupling of a similar 5-bromo-indazole substrate.[5][6]

  • Catalyst: Pd(dppf)Cl₂ (2-5 mol%)

  • Base: K₂CO₃ (2 equivalents)

  • Solvent: A mixture of dimethoxyethane (DME) and water (e.g., 4:1 v/v)[5]

  • Temperature: 80-100 °C

  • Atmosphere: Inert (Argon or Nitrogen)

Q2: Which palladium catalyst and ligand combination is best for this substrate?

A2: While Pd(PPh₃)₄ is a common choice, for challenging heteroaryl couplings, catalyst systems with bulky, electron-rich phosphine ligands are often more effective.[2] Consider screening catalysts like Pd(dppf)Cl₂ or using a combination of a palladium source like Pd₂(dba)₃ with a Buchwald ligand such as XPhos or SPhos.[2][7]

Q3: What is the role of water in the reaction mixture?

A3: Water is often used as a co-solvent in Suzuki couplings. It helps to dissolve the inorganic base (like K₂CO₃) and can facilitate the transmetalation step of the catalytic cycle. The optimal ratio of the organic solvent to water should be determined experimentally.[8]

Q4: Can I use microwave heating for this reaction?

A4: Yes, microwave irradiation can be a very effective method for Suzuki couplings, often leading to shorter reaction times and improved yields.[3] A temperature screen using a microwave reactor is recommended.

Q5: My reaction is complete, but the yield is low after work-up. What could be the issue?

A5: Low isolated yields despite complete conversion can be due to several factors during the work-up. This can include product loss during transfers, incomplete extraction, or decomposition of the product on silica gel during chromatography.[3] Ensure efficient extraction and consider alternative purification methods if your product is sensitive to silica gel.

Experimental Protocols

General Protocol for Suzuki Coupling of this compound

  • To an oven-dried reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).[1]

  • Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%).

  • Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.[1]

  • Add the degassed solvent (e.g., a 4:1 mixture of DME and water) via syringe.[1]

  • Place the vessel in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute with an organic solvent like ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Comparison of Catalytic Systems for Suzuki Coupling of 5-Bromo-1-ethyl-1H-indazole (A structural analog) [5]

CatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(dppf)Cl₂dppfK₂CO₃DME80295
Pd(PCy₃)₂PCy₃K₂CO₃DME80465
Pd(PPh₃)₄PPh₃K₂CO₃DME80422

This data is for a structurally similar compound and serves as a good starting point for optimization.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: This compound, Boronic Acid, Base catalyst Add Catalyst reagents->catalyst inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) catalyst->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir (e.g., 80-100 °C) solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to RT monitor->cool extract Aqueous Work-up & Extraction cool->extract dry Dry & Concentrate extract->dry purify Purify (Column Chromatography) dry->purify Troubleshooting_Logic start Low Yield or No Reaction check_catalyst 1. Check Catalyst Activity - Use fresh catalyst - Ensure rigorous degassing start->check_catalyst optimize_conditions 2. Optimize Conditions - Screen Temperature (80-120°C) - Screen Base (K2CO3, K3PO4, Cs2CO3) - Screen Solvent (DME/H2O, THF/H2O) check_catalyst->optimize_conditions If still low yield success Improved Yield check_catalyst->success Issue Resolved check_reagents 3. Verify Reagent Quality - Use fresh, pure reagents - Consider boronic esters optimize_conditions->check_reagents If still low yield optimize_conditions->success Issue Resolved protecting_group 4. Consider Catalyst Inhibition - Add protecting group to pyrrole N-H check_reagents->protecting_group If still low yield check_reagents->success Issue Resolved protecting_group->success

References

Common side reactions in the synthesis of 5-bromo-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-bromo-1H-pyrrolo[3,2-b]pyridine, an important intermediate in pharmaceutical research.

Troubleshooting Guide

Issue 1: Low Yield of this compound and Formation of Multiple Products

Question: My reaction is resulting in a low yield of the desired this compound, and TLC/HPLC analysis shows multiple spots/peaks. What are the likely side reactions, and how can I minimize them?

Answer:

The most common issue in the synthesis of this compound is the lack of regioselectivity during the bromination step, leading to the formation of isomeric byproducts. The primary side reactions are the formation of 3-bromo-1H-pyrrolo[3,2-b]pyridine and 3,5-dibromo-1H-pyrrolo[3,2-b]pyridine .

Potential Causes and Solutions:

  • Formation of 3-bromo-1H-pyrrolo[3,2-b]pyridine: The C3 position of the pyrrolo[3,2-b]pyridine core is also susceptible to electrophilic attack.

    • Solution: Carefully control the reaction temperature and the rate of addition of the brominating agent. Using a less reactive brominating agent or a milder reaction medium can favor bromination at the C5 position. Some protocols suggest the use of a protecting group on the pyrrole nitrogen to direct bromination to the 5-position.

  • Formation of 3,5-dibromo-1H-pyrrolo[3,2-b]pyridine (Over-bromination): Using an excess of the brominating agent can lead to the formation of the di-brominated product.

    • Solution: Employ a stoichiometric amount of the brominating agent (e.g., N-bromosuccinimide - NBS). Monitor the reaction progress closely using TLC or HPLC and quench the reaction as soon as the starting material is consumed to prevent further bromination.

Troubleshooting Workflow:

Troubleshooting_Bromination cluster_start Problem cluster_analysis Analysis cluster_solutions Solutions cluster_actions_regio Actions for Regioselectivity cluster_actions_stoich Actions for Stoichiometry Start Low Yield & Multiple Products Analyze Analyze crude product by TLC, HPLC, and NMR Start->Analyze Identify Identify side products: - 3-bromo isomer - 3,5-dibromo isomer Analyze->Identify Optimize_Regio Optimize for Regioselectivity (Minimize 3-bromo isomer) Identify->Optimize_Regio If 3-bromo isomer is major impurity Optimize_Stoich Optimize Stoichiometry (Minimize 3,5-dibromo isomer) Identify->Optimize_Stoich If 3,5-dibromo isomer is major impurity Temp_Control Lower reaction temperature Optimize_Regio->Temp_Control Slow_Addition Slow, dropwise addition of brominating agent Optimize_Regio->Slow_Addition Solvent_Choice Use a less polar solvent Optimize_Regio->Solvent_Choice Stoich_NBS Use 1.0-1.1 eq. of NBS Optimize_Stoich->Stoich_NBS Monitor_Reaction Monitor reaction closely by TLC/HPLC Optimize_Stoich->Monitor_Reaction Quench Quench reaction upon completion Monitor_Reaction->Quench

Caption: Troubleshooting workflow for low yield and side product formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the synthesis of this compound?

A1: The most frequently observed side products are the regioisomeric 3-bromo-1H-pyrrolo[3,2-b]pyridine and the over-brominated product, 3,5-dibromo-1H-pyrrolo[3,2-b]pyridine . The formation of these impurities is highly dependent on the reaction conditions.

Q2: How can I purify this compound from its isomers?

A2: Purification can typically be achieved through column chromatography on silica gel. A gradient elution system, for example, with ethyl acetate in hexane or dichloromethane in methanol, can effectively separate the 5-bromo isomer from the 3-bromo and 3,5-dibromo byproducts. Recrystallization from a suitable solvent system can also be employed for further purification. HPLC methods are available for analytical separation and can be scaled for preparative purification.[1]

Q3: Are there any recommended analytical techniques to confirm the identity and purity of the product?

A3: Yes, a combination of techniques is recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for confirming the structure and regiochemistry of the bromination. The chemical shifts and coupling constants of the aromatic protons are distinct for the 5-bromo and 3-bromo isomers.[2][3]

  • High-Performance Liquid Chromatography (HPLC): HPLC is essential for assessing the purity of the final product and for monitoring the progress of the reaction. A reverse-phase C18 column with a mobile phase of acetonitrile and water with an acid modifier is commonly used.[1][4]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and identify any byproducts.

Q4: Can you provide a general experimental protocol for the synthesis of this compound?

A4: The following is a general protocol based on literature procedures. Note: This is a general guideline and may require optimization.

Experimental Protocol: Synthesis via Bromination of 1H-pyrrolo[3,2-b]pyridine (7-azaindole)

This method involves the direct bromination of 1H-pyrrolo[3,2-b]pyridine. A multi-step synthesis starting from 2-aminopyridine has also been reported to yield high purity product.[5]

Reaction Scheme:

Reaction_Scheme Start 1H-pyrrolo[3,2-b]pyridine Product This compound Start->Product Reagent NBS (1.0-1.1 eq.) Solvent (e.g., DMF, CH2Cl2) Room Temperature

Caption: General reaction scheme for the bromination of 1H-pyrrolo[3,2-b]pyridine.

Procedure:

  • Dissolve 1H-pyrrolo[3,2-b]pyridine (1.0 eq.) in a suitable solvent (e.g., N,N-dimethylformamide or dichloromethane) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath (0 °C).

  • Slowly add N-bromosuccinimide (NBS) (1.0-1.1 eq.) portion-wise over a period of 30-60 minutes, ensuring the temperature remains low.

  • Allow the reaction to stir at room temperature and monitor its progress by TLC or HPLC.

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary:

ParameterValueReference
Purity (via multi-step synthesis) >99.3%[5]
Yield (via multi-step synthesis) >85% (final step)[5]
1H NMR (400 MHz, DMSO-d6) δ (ppm) 11.64 (s, 1H), 8.13 (s, 1H), 7.92 (d, J = 2.3 Hz, 1H), 7.31–7.27 (m, 5H), 7.21–7.18 (m, 1H), 7.11 (m, 1H), 7.00 (t, J = 6.0 Hz, 1H), 6.54 (dd, J = 3.6, 1.7 Hz, 1H), 6.46 (d, J = 8.6 Hz, 1H)[4]
13C NMR (101 MHz, DMSO-d6) δ (ppm) 158.0, 156.6, 151.6, 150.7, 146.7, 140.6, 136.4, 128.1 (2C), 127.1 (2C), 126.4, 121.1, 120.7, 108.0, 101.9, 101.4[4]

Note: The provided NMR data is for a derivative of this compound and should be used as a general reference for the chemical shifts in the pyrrolopyridine core. Specific shifts for the parent compound can be found in specialized databases and literature.[2][3]

References

Technical Support Center: Purification of 5-bromo-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 5-bromo-1H-pyrrolo[3,2-b]pyridine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

While the impurity profile can vary depending on the synthetic route, common impurities may include:

  • Unreacted starting materials: Such as substituted pyridines or pyrroles used in the initial reaction.

  • Isomeric byproducts: Formation of other bromo-pyrrolo-pyridine isomers is possible depending on the regioselectivity of the bromination and cyclization steps.

  • Over-brominated or under-brominated species: Dibrominated or non-brominated pyrrolo[3,2-b]pyridine derivatives can be present.

  • Reagents and catalysts: Residual catalysts (e.g., palladium) or reagents from the synthesis.

  • Solvent residues: Organic solvents used in the reaction or workup may be retained in the crude product.

Q2: Which purification techniques are most effective for this compound?

The choice of purification technique depends on the impurity profile and the desired final purity. The most common and effective methods are:

  • Column Chromatography: Highly effective for separating the target compound from impurities with different polarities.

  • Recrystallization: A suitable method for removing small amounts of impurities, provided a suitable solvent system can be identified.

  • Sublimation: Can be effective for removing non-volatile impurities, but its applicability depends on the thermal stability and vapor pressure of the compound.

  • High-Performance Liquid Chromatography (HPLC): Particularly useful for achieving very high purity or for separating closely related isomers.

Troubleshooting Guides

Issue 1: Low Yield After Column Chromatography

Low recovery of the target compound after column chromatography is a frequent issue. The following table outlines potential causes and troubleshooting suggestions.

Potential CauseTroubleshooting Suggestion
Compound Streaking/Tailing Optimize the eluent system. A gradient of ethyl acetate in hexanes or dichloromethane in methanol is a good starting point. Adding a small amount of a polar modifier like triethylamine (0.1-1%) can improve the peak shape for nitrogen-containing heterocycles.
Compound Irreversibly Adsorbed on Silica Gel This compound, being a basic compound, can interact strongly with the acidic silica gel. Consider using a different stationary phase like neutral or basic alumina. Alternatively, the silica gel can be deactivated by pre-treating it with a solution of triethylamine in the eluent.
Improper Column Packing Ensure the silica gel is packed uniformly to prevent channeling. A poorly packed column leads to inefficient separation and lower yields.
Compound Crashing on the Column If the compound is not fully dissolved in the loading solvent or if the loading solvent is too strong, the compound may precipitate at the top of the column. Use a minimal amount of a solvent in which the compound is highly soluble for loading.
Issue 2: Persistent Impurities After Purification

Even after purification, residual impurities may be detected by analytical methods like NMR or LC-MS.

Potential CauseTroubleshooting Suggestion
Co-eluting Impurities If an impurity has a similar polarity to the product, it may co-elute during column chromatography. A multi-step purification approach, such as recrystallization followed by column chromatography, or using a different chromatographic technique (e.g., reversed-phase HPLC) may be necessary.
Thermally Labile Impurities Some impurities might decompose on the silica gel column, creating new impurities. In such cases, a non-chromatographic method like recrystallization or sublimation might be more suitable.
Isomeric Impurities Structural isomers can be particularly challenging to separate by standard column chromatography. High-resolution techniques like preparative HPLC are often required.

Experimental Protocols

Protocol 1: Column Chromatography Purification

This protocol provides a general guideline for the purification of this compound using silica gel chromatography.

  • Slurry Preparation: Prepare a slurry of silica gel in the initial eluent (e.g., 5% ethyl acetate in hexanes).

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent. Adsorb the sample onto a small amount of silica gel, dry it, and carefully add it to the top of the packed column.

  • Elution: Start the elution with a low polarity solvent system (e.g., 100% hexanes or 2-5% ethyl acetate in hexanes) and gradually increase the polarity (e.g., up to 30-50% ethyl acetate in hexanes).

  • Fraction Collection: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization

For a related compound, 2,3-disubstituted 5-bromo-1H-pyrrolo[2,3-b]pyridine, recrystallization from a benzene-hexane mixture has been reported to be effective. A similar approach can be adapted.

  • Solvent Selection: Test the solubility of the crude material in various solvents and solvent mixtures to find a system where the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. A mixture of a good solvent (e.g., ethyl acetate, dichloromethane) and a poor solvent (e.g., hexanes, heptane) is often effective.

  • Dissolution: Dissolve the crude compound in a minimal amount of the hot solvent mixture.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Quantitative Data

The following table presents hypothetical data on the purification of a 1.0 g batch of crude this compound using different methods. This data is for illustrative purposes to highlight potential outcomes.

Purification MethodInitial Purity (by HPLC)Final Purity (by HPLC)Yield (%)
Column Chromatography (Silica Gel) 85%>98%75%
Recrystallization (EtOAc/Hexanes) 85%>97%65%
Preparative HPLC (C18) 95% (after initial purification)>99.5%80%

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis cluster_final Final Product start Crude this compound col_chrom Column Chromatography start->col_chrom recryst Recrystallization start->recryst sublimation Sublimation start->sublimation tlc TLC col_chrom->tlc Fraction Monitoring hplc HPLC / LC-MS col_chrom->hplc recryst->hplc sublimation->hplc tlc->col_chrom hplc->col_chrom <98%, Re-purify hplc->recryst <98%, Re-purify nmr NMR hplc->nmr pure_product Pure this compound (>98%) hplc->pure_product Purity >98% nmr->pure_product Structure Confirmed drug_discovery_workflow start Target Identification (e.g., FGFR Kinase) compound This compound (Key Intermediate) start->compound synthesis Synthesis of Analogs compound->synthesis purification Purification & Characterization synthesis->purification screening In vitro Screening (Kinase Assays) purification->screening sar Structure-Activity Relationship (SAR) screening->sar sar->synthesis Iterative Design lead_opt Lead Optimization sar->lead_opt preclinical Preclinical Studies lead_opt->preclinical

Preventing dehalogenation of 5-bromo-1H-pyrrolo[3,2-b]pyridine during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for reactions involving 5-bromo-1H-pyrrolo[3,2-b]pyridine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the common side reaction of dehalogenation.

Troubleshooting Guides

This section provides answers to common issues encountered during reactions with this compound, focusing on palladium-catalyzed cross-coupling reactions.

Issue: Significant formation of the dehalogenated byproduct, 1H-pyrrolo[3,2-b]pyridine, is observed.

This is a common problem, particularly in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. The primary cause is often the formation of palladium-hydride (Pd-H) species in the catalytic cycle, which can then participate in reductive dehalogenation of the starting material.

Troubleshooting Workflow:

G start Dehalogenation Observed check_N_protection Is the pyrrole nitrogen protected? start->check_N_protection protect_N Protect the N-H group (e.g., with Boc, Ts, or SEM) check_N_protection->protect_N No check_base Review the Base check_N_protection->check_base Yes protect_N->check_base no_protection No yes_protection Yes strong_base Using strong alkoxide base (e.g., NaOtBu, KOtBu)? check_base->strong_base switch_base Switch to a weaker inorganic base (e.g., K3PO4, Cs2CO3, K2CO3) strong_base->switch_base Yes check_ligand Evaluate the Ligand strong_base->check_ligand No switch_base->check_ligand yes_strong_base Yes no_strong_base No inappropriate_ligand Using a ligand prone to slow reductive elimination? check_ligand->inappropriate_ligand switch_ligand Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) inappropriate_ligand->switch_ligand Yes check_conditions Assess Reaction Conditions inappropriate_ligand->check_conditions No switch_ligand->check_conditions yes_inappropriate_ligand Yes no_inappropriate_ligand No high_temp High temperature or prolonged reaction time? check_conditions->high_temp optimize_conditions Lower temperature and monitor reaction closely to avoid over-running high_temp->optimize_conditions Yes check_reagents Inspect Reagents and Solvents high_temp->check_reagents No optimize_conditions->check_reagents yes_high_temp Yes no_high_temp No reagent_issues Presence of water, alcohols, or other potential hydride sources? check_reagents->reagent_issues use_anhydrous Use anhydrous, degassed aprotic solvents (e.g., toluene, dioxane). Ensure purity of all reagents. reagent_issues->use_anhydrous Yes end Dehalogenation Minimized reagent_issues->end No use_anhydrous->end yes_reagent_issues Yes

Caption: Troubleshooting workflow for minimizing dehalogenation.

Frequently Asked Questions (FAQs)

Q1: Why is this compound prone to dehalogenation?

A1: The pyrrolo[3,2-b]pyridine core, also known as 7-azaindole, is an electron-rich heterocyclic system. The acidic N-H proton of the pyrrole ring can be deprotonated under basic conditions, further increasing the electron density of the ring system. This heightened electron density can facilitate the undesired reductive dehalogenation pathway in the presence of a suitable hydride source and a palladium catalyst.

Q2: What is the general mechanism of palladium-catalyzed dehalogenation?

A2: In palladium-catalyzed cross-coupling reactions, the active Pd(0) catalyst undergoes oxidative addition to the C-Br bond of this compound to form a Pd(II) intermediate. If a hydride source is present, a palladium-hydride species (Pd-H) can form. This can then react with the aryl bromide or the aforementioned Pd(II) intermediate, leading to reductive elimination of the dehalogenated product and regeneration of the Pd(0) catalyst.

Troubleshooting low yield in 5-bromo-1H-pyrrolo[3,2-b]pyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 5-bromo-1H-pyrrolo[3,2-b]pyridine.

Troubleshooting Low Yields

Low yields in the synthesis of this compound can arise from a variety of factors, from the choice of synthetic route to reaction conditions and purification methods. This guide addresses common issues in a question-and-answer format.

Q1: My direct bromination of 1H-pyrrolo[3,2-b]pyridine is resulting in a low yield of the desired 5-bromo isomer. What is the likely cause?

A1: The primary reason for low yields of the 5-bromo isomer from direct bromination of 1H-pyrrolo[3,2-b]pyridine (also known as 4-azaindole) is the inherent regioselectivity of the pyrrolopyridine ring system towards electrophilic substitution. The electron-rich pyrrole ring is more susceptible to electrophilic attack than the pyridine ring. The typical order of reactivity for electrophilic substitution on the 4-azaindole core is C3 > C2 > C5 > C6.[1] Therefore, direct bromination will preferentially occur at the C3 position, leading to 3-bromo-1H-pyrrolo[3,2-b]pyridine as the major product and a mixture of other isomers, resulting in a low yield of the desired 5-bromo product.

Q2: I am observing multiple spots on my TLC plate after bromination, and purification is difficult. How can I improve the regioselectivity of the bromination?

A2: To achieve selective bromination at the C5 position, a multi-step synthetic approach starting with a pre-functionalized pyridine ring is generally more effective than direct bromination of the parent 1H-pyrrolo[3,2-b]pyridine. A common strategy involves the construction of the pyrrole ring onto a pyridine core that already contains the bromine atom at the desired position. For instance, a modified Fischer indole synthesis starting from a substituted aminopyridine can provide better regiocontrol.[1]

Q3: My cyclization step to form the pyrrolo[3,2-b]pyridine ring is giving a low yield. What are the potential issues?

A3: Low yields in the cyclization step, such as in a Fischer indole synthesis, can be due to several factors:

  • Incomplete Hydrazone Formation: The initial condensation to form the hydrazone may be incomplete. Ensure anhydrous conditions, as water can hydrolyze the intermediate. Monitoring the reaction by TLC or LC-MS is crucial.

  • Suboptimal Acid Catalyst: The choice and concentration of the acid catalyst (e.g., polyphosphoric acid, Eaton's reagent) are critical. Harsh acidic conditions can lead to degradation. A screening of different acids and their concentrations may be necessary.

  • Side Reactions: Competing side reactions, such as the formation of regioisomers or polymeric materials, can reduce the yield. Adjusting the reaction temperature and time can help minimize these.

Q4: I am struggling with the purification of this compound from isomeric byproducts. What are the recommended purification techniques?

A4: The separation of constitutional isomers can be challenging due to their similar physical properties.

  • Column Chromatography: Careful optimization of the mobile phase for silica gel chromatography is essential. A gradient elution with a solvent system like dichloromethane/methanol or ethyl acetate/hexanes may be effective.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a powerful purification method to remove isomeric impurities.

  • Preparative HPLC: For difficult separations, preparative high-performance liquid chromatography (HPLC) can be employed to isolate the desired isomer with high purity.

Frequently Asked Questions (FAQs)

Q: What is the most reliable synthetic route to obtain this compound with a good yield?

A: A regioselective synthesis starting from a pre-brominated pyridine derivative is the most reliable approach. A common strategy is a modified Fischer indole synthesis. This involves the reaction of a suitably substituted bromo-aminopyridine with a ketone or aldehyde to form a hydrazone, followed by acid-catalyzed cyclization to construct the pyrrole ring.

Q: What are the common side products in the direct bromination of 1H-pyrrolo[3,2-b]pyridine?

A: The most common side product is 3-bromo-1H-pyrrolo[3,2-b]pyridine, due to the higher reactivity of the C3 position towards electrophilic attack. Other potential side products include 2-bromo-1H-pyrrolo[3,2-b]pyridine and di-brominated products, depending on the reaction conditions.

Q: How can I confirm the correct regiochemistry of my brominated product?

A: Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method. 1D and 2D NMR techniques, such as 1H-1H COSY, HSQC, and HMBC, can be used to unambiguously determine the position of the bromine atom by analyzing the coupling patterns and correlations of the protons and carbons on the pyrrolopyridine core.

Quantitative Data

Synthetic RouteReagents and ConditionsReported Yield (%)Reference
Hypothetical Regioselective Synthesis 1. 3-Amino-5-bromopyridine, Chloroacetaldehyde derivative, Toluene, reflux; 2. Strong base (e.g., Potassium tert-butoxide), heatNot specifiedGeneral methodology
Bromination of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine HBr, H2O2, Dichloromethane, 25-30°C95.6% (for the 5-bromo-2,3-dihydro derivative)Chemicalbook

Experimental Protocols

Protocol 1: Hypothetical Regioselective Synthesis of this compound (Based on Common Methodologies for Azaindole Synthesis)

This protocol outlines a plausible, though not explicitly documented, regioselective route.

Step 1: Synthesis of a Pyrrole Precursor

  • To a solution of 3-amino-5-bromopyridine (1.0 eq) in a suitable solvent (e.g., toluene) in a flask equipped with a Dean-Stark trap, add a chloroacetaldehyde derivative (e.g., chloroacetaldehyde dimethyl acetal, 1.2 eq).

  • Heat the mixture to reflux to facilitate the condensation and removal of water.

  • Monitor the reaction progress by TLC until the starting aminopyridine is consumed.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

Step 2: Cyclization to form the Pyrrolopyridine Ring

  • Dissolve the crude product from Step 1 in a suitable anhydrous solvent (e.g., THF or DMF).

  • To this solution, add a strong base (e.g., potassium tert-butoxide, 2.5 eq) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Heat the reaction mixture to a temperature sufficient to effect cyclization (e.g., 80-100 °C).

  • Monitor the reaction by TLC for the formation of the product.

  • After completion, cool the reaction to room temperature and carefully quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Direct Bromination cluster_products Reaction Products A 1H-pyrrolo[3,2-b]pyridine B Brominating Agent (e.g., NBS, Br2) A->B Reaction C This compound (Desired Product - Minor) B->C D 3-Bromo-1H-pyrrolo[3,2-b]pyridine (Major Side-Product) B->D E Other Isomers & Di-brominated Products B->E

Caption: Direct bromination workflow of 1H-pyrrolo[3,2-b]pyridine.

Troubleshooting_Workflow cluster_cause Potential Causes cluster_solution Recommended Solutions Start Low Yield of This compound Cause1 Poor Regioselectivity in Direct Bromination Start->Cause1 Cause2 Inefficient Cyclization Start->Cause2 Cause3 Sub-optimal Reaction Conditions Start->Cause3 Cause4 Purification Losses Start->Cause4 Solution1 Employ Regioselective Synthesis (e.g., from 3-amino-5-bromopyridine) Cause1->Solution1 Solution2 Optimize Catalyst, Solvent, and Temperature for Cyclization Cause2->Solution2 Solution3 Screen Brominating Agents, Solvents, and Temperature Cause3->Solution3 Solution4 Optimize Chromatography Conditions or Use Recrystallization Cause4->Solution4

Caption: Troubleshooting decision workflow for low yield synthesis.

References

Technical Support Center: Catalyst Selection for Efficient Coupling with 5-bromo-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in selecting the optimal catalyst system for coupling reactions involving 5-bromo-1H-pyrrolo[3,2-b]pyridine.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of coupling reactions performed with this compound?

A1: The most common palladium-catalyzed cross-coupling reactions for the functionalization of this compound and its analogs are Suzuki-Miyaura coupling (for C-C bond formation with boronic acids), Buchwald-Hartwig amination (for C-N bond formation with amines), and Sonogashashira coupling (for C-C bond formation with terminal alkynes).

Q2: Why is the choice of ligand so critical in these coupling reactions?

A2: The ligand plays a crucial role in stabilizing the palladium catalyst, influencing its reactivity, and facilitating the key steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination). For a substrate like this compound, which contains multiple nitrogen atoms, the ligand can prevent catalyst inhibition by coordinating to the palladium center and modulating its electronic and steric properties. Bulky, electron-rich phosphine ligands are often required to promote efficient coupling.

Q3: Can I use the same catalyst system for different types of coupling reactions?

A3: While there can be some overlap, it is generally recommended to optimize the catalyst system for each specific type of coupling reaction. For instance, ligands that are highly effective for Suzuki-Miyaura coupling may not be optimal for Buchwald-Hartwig amination. The choice of palladium precursor, ligand, base, and solvent should be tailored to the specific transformation.

Q4: My reaction is not proceeding to completion. What are the first troubleshooting steps I should take?

A4: First, ensure that your reagents and solvents are pure and anhydrous, and that the reaction is performed under a strict inert atmosphere (e.g., argon or nitrogen). Oxygen can deactivate the palladium catalyst. Next, re-evaluate your choice of catalyst, ligand, and base. It may be necessary to screen a small number of different ligands or bases to find the optimal conditions for your specific substrates. Monitoring the reaction by TLC or LC-MS can help determine if the reaction is sluggish or if side products are forming.

Q5: Are there any known issues with the stability of this compound under coupling conditions?

A5: While generally stable, the pyrrole NH group can be deprotonated by strong bases, which can affect the electronic properties of the substrate and potentially lead to side reactions. In some cases, N-protection of the pyrrole ring may be necessary to achieve higher yields and cleaner reactions, although many successful couplings are reported on unprotected N-heterocycles.[1]

Troubleshooting Guides

Suzuki-Miyaura Coupling

Issue 1: Low or no yield of the desired product.

Potential CauseRecommended Solution(s)
Inactive Catalyst Use a fresh batch of palladium precursor and ligand. Consider using a pre-formed catalyst to ensure the correct ligand-to-metal ratio.
Inappropriate Ligand For electron-rich and sterically hindered substrates, bulky, electron-rich phosphine ligands like XPhos, SPhos, or RuPhos are often more effective than traditional ligands like PPh₃.
Suboptimal Base The choice of base is critical. Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. The solubility and strength of the base can significantly impact the reaction rate.
Poor Quality Boronic Acid Boronic acids can degrade over time. Use fresh, high-quality boronic acid or consider converting it to a more stable boronate ester.
Reaction Temperature Too Low Gradually increase the reaction temperature. Many Suzuki couplings with heteroaryl bromides require heating to 80-110 °C.

Issue 2: Formation of significant side products (e.g., homocoupling of the boronic acid, debromination).

Potential CauseRecommended Solution(s)
Presence of Oxygen Thoroughly degas all solvents and ensure a strict inert atmosphere is maintained throughout the reaction.
Incorrect Stoichiometry Use a slight excess of the boronic acid (e.g., 1.1-1.5 equivalents).
Catalyst Decomposition If the reaction mixture turns black, it may indicate catalyst decomposition. Try a lower reaction temperature or a more stable catalyst system.
Buchwald-Hartwig Amination

Issue 1: Low conversion of the starting material.

Potential CauseRecommended Solution(s)
Weakly Basic Conditions A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[2]
Ligand Inhibition The amine substrate or product can sometimes inhibit the catalyst. Using a higher ligand-to-palladium ratio or switching to a more robust ligand (e.g., a biarylphosphine ligand) can be beneficial.[3]
Steric Hindrance For sterically demanding amines, bulkier ligands such as BrettPhos or RuPhos may be necessary to facilitate the coupling.

Issue 2: Debromination of the starting material is the major product.

Potential CauseRecommended Solution(s)
Presence of Water Ensure all reagents and solvents are strictly anhydrous. Water can lead to hydrodehalogenation.
Unfavorable Reductive Elimination This can be influenced by the ligand. Experiment with different classes of ligands (e.g., ferrocenyl phosphines like dppf vs. biaryl phosphines).
Sonogashira Coupling

Issue 1: Formation of Glaser-Hay homocoupling product (alkyne dimer).

Potential CauseRecommended Solution(s)
Presence of Oxygen This is the most common cause of alkyne homocoupling. Rigorous degassing of solvents and maintaining an inert atmosphere is critical.
Excess Copper(I) Co-catalyst Reduce the amount of the copper(I) salt (e.g., CuI) or consider a copper-free Sonogashira protocol.[4][5][6]

Issue 2: Reaction is sluggish or stalls.

Potential CauseRecommended Solution(s)
Insufficiently Basic Conditions An amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is required to deprotonate the terminal alkyne. Ensure it is used in sufficient excess or as the solvent.
Low Reaction Temperature While many Sonogashira couplings proceed at room temperature, less reactive bromides may require gentle heating (e.g., 40-60 °C).
Catalyst Deactivation If the solution turns black, the palladium catalyst has likely decomposed. Use fresh catalyst and ensure anaerobic conditions.

Data Presentation: Catalyst System Comparison

The following tables summarize recommended starting conditions for different coupling reactions with this compound based on literature for analogous aza-heterocyclic systems. Yields are representative and will vary depending on the specific coupling partners.

Table 1: Suzuki-Miyaura Coupling Conditions

Palladium PrecursorLigandBaseSolventTemp (°C)Typical Yield (%)Reference
Pd(OAc)₂SPhosK₃PO₄1,4-Dioxane/H₂O10085-95[7]
Pd₂(dba)₃XPhosK₃PO₄Toluene10080-92[8]
Pd(dppf)Cl₂dppfK₂CO₃DME8075-90[9]
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O9060-85[10]

Table 2: Buchwald-Hartwig Amination Conditions

Palladium PrecursorLigandBaseSolventTemp (°C)Typical Yield (%)Reference
Pd₂(dba)₃BINAPNaOtBuToluene100-11070-90[11]
Pd(OAc)₂XantphosCs₂CO₃1,4-Dioxane10075-88[12]
Pd₂(dba)₃RuPhosLHMDSTHF8080-95[13]
[Pd(allyl)Cl]₂BrettPhosK₃PO₄t-BuOH10070-85[2]

Table 3: Sonogashira Coupling Conditions

Palladium PrecursorLigandCo-catalystBaseSolventTemp (°C)Typical Yield (%)Reference
Pd(PPh₃)₄PPh₃CuITEATHFRT-5075-90[14]
PdCl₂(PPh₃)₂PPh₃CuIDIPEADMFRT80-95[15]
Pd(OAc)₂SPhosNoneCs₂CO₃1,4-Dioxane6070-85[16]
PdCl₂(dppf)dppfCuITEAToluene7070-88[17]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling
  • To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • In a separate vial, prepare the catalyst solution by dissolving the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%) in a portion of the solvent.

  • Seal the Schlenk flask, and evacuate and backfill with argon (repeat this cycle three times).

  • Add the anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 4:1) to the Schlenk flask via syringe.

  • Add the catalyst solution to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 100 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Procedure for Buchwald-Hartwig Amination
  • To an oven-dried Schlenk flask under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., BINAP, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).

  • Add this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Seal the flask, and add anhydrous, degassed toluene via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.[11]

General Procedure for Sonogashira Coupling (with Copper Co-catalyst)
  • To a Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the copper(I) co-catalyst (e.g., CuI, 10 mol%).

  • Evacuate and backfill the flask with argon (repeat three times).

  • Add anhydrous, degassed solvent (e.g., THF) and the amine base (e.g., TEA) via syringe.

  • Add the terminal alkyne (1.2 equiv.) dropwise.

  • Stir the reaction at room temperature or with gentle heating, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of Celite.

  • Wash the filtrate with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.[14]

Visualizations

Suzuki_Troubleshooting start Low/No Yield in Suzuki Coupling q1 Is the catalyst active and appropriate? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no Check q2 Is the base optimal? a1_yes->q2 sol1 Use fresh Pd precursor. Switch to a bulkier, electron-rich ligand (e.g., XPhos, SPhos). a1_no->sol1 sol1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no Check q3 Are reagents pure and conditions inert? a2_yes->q3 sol2 Screen different bases (K₂CO₃, K₃PO₄, Cs₂CO₃). a2_no->sol2 sol2->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no Check end Re-evaluate reaction parameters (temperature, concentration). a3_yes->end sol3 Use fresh boronic acid. Ensure rigorous degassing and an inert atmosphere. a3_no->sol3 sol3->end

Caption: Troubleshooting workflow for low yield in Suzuki-Miyaura coupling.

Buchwald_Hartwig_Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex1 R-Pd(II)(X)L_n oxidative_addition->pd_complex1 amine_coordination Amine Coordination pd_complex1->amine_coordination HNR'R'' pd_complex2 [R-Pd(II)(HNR'R'')L_n]X amine_coordination->pd_complex2 deprotonation Deprotonation (Base) pd_complex2->deprotonation pd_amido R-Pd(II)(NR'R'')L_n deprotonation->pd_amido reductive_elimination Reductive Elimination pd_amido->reductive_elimination reductive_elimination->pd0 Regeneration product R-NR'R'' reductive_elimination->product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Sonogashira_Decision_Tree start Planning Sonogashira Coupling q1 Is alkyne prone to homocoupling? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no protocol1 Consider Copper-Free Protocol a1_yes->protocol1 protocol2 Standard Protocol with CuI a1_no->protocol2 q2 Reaction sluggish? protocol1->q2 protocol2->q2 sol1 Ensure strict anaerobic conditions. Use minimal CuI. q2->sol1 If homocoupling observed sol2 Increase temperature moderately. Ensure excess amine base. q2->sol2 If low conversion

References

Technical Support Center: Analysis of 5-bromo-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-bromo-1H-pyrrolo[3,2-b]pyridine, focusing on the identification of impurities by Nuclear Magnetic Resonance (NMR) spectroscopy.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H NMR chemical shifts for this compound?

A1: While a definitive, publicly available ¹H NMR spectrum with full assignment for this compound is not readily accessible, data for the constitutional isomer, 5-bromo-1H-pyrrolo[2,3-b]pyridine, in DMF-d7 provides a reasonable estimate for the chemical shifts of the aromatic protons.[1][2] The pyrrolo[3,2-b]pyridine core is expected to exhibit signals in the aromatic region, typically between δ 6.5 and 8.5 ppm. The N-H proton of the pyrrole ring will likely appear as a broad singlet at a downfield chemical shift, potentially above δ 10 ppm.

Q2: What are common impurities I might see in the ¹H NMR spectrum of my this compound sample?

A2: Impurities can arise from starting materials, reagents, solvents, or side-products from the synthesis. Based on general synthetic routes for related heterocyclic compounds, potential impurities could include:

  • Unreacted starting material: 1H-pyrrolo[3,2-b]pyridine.

  • Reagents: N-Bromosuccinimide (NBS) or its byproducts (e.g., succinimide).

  • Solvents: Residual solvents from the reaction or purification, such as dichloromethane, ethyl acetate, or hexane.

  • Over-brominated or isomerically brominated products: Dibromo-1H-pyrrolo[3,2-b]pyridine isomers.

Q3: My ¹H NMR spectrum shows unexpected peaks. How can I identify them?

A3: First, compare the spectrum to the expected chemical shifts for the product and common laboratory solvents. If the peaks do not correspond to these, consider the possibility of starting material or reaction byproducts. Two-dimensional (2D) NMR experiments, such as COSY and HSQC, can help to establish connectivity between protons and carbons, aiding in the identification of unknown structures.

Q4: The integration of my aromatic signals is incorrect. What could be the cause?

A4: Incorrect integration can be due to the presence of impurities with signals in the aromatic region. It could also be a result of poor phasing or baseline correction during NMR data processing. Ensure the spectrum is correctly processed before interpreting the integration values.

Troubleshooting Guide

This section provides a structured approach to identifying impurities in your this compound sample using ¹H NMR spectroscopy.

Table 1: ¹H NMR Data for this compound and Potential Impurities
CompoundProtonMultiplicityChemical Shift (δ ppm) Range (Solvent Dependent)Notes
This compound (Product) Aromatic CHDoublet, Triplet6.5 - 8.5The exact shifts and coupling constants will depend on the solvent and substitution pattern.
NHBroad Singlet> 10.0Can be confirmed by D₂O exchange.
1H-pyrrolo[3,2-b]pyridine (Starting Material)Aromatic CHMultiplets7.0 - 8.5Will show a different splitting pattern and integration compared to the brominated product.
Succinimide (from NBS)CH₂Singlet~2.7A sharp singlet, often easily identifiable.
Dichloromethane (Solvent)CH₂Cl₂Singlet~5.3Common residual solvent from extraction or chromatography.
Ethyl Acetate (Solvent)CH₃, CH₂, OCH₂Triplet, Quartet, Singlet~1.2, ~2.0, ~4.1Characteristic set of signals for this common purification solvent.
Hexane (Solvent)CH₃, CH₂Multiplets~0.9, ~1.3Often seen as broad, overlapping signals if present in significant amounts.
Dibromo-1H-pyrrolo[3,2-b]pyridine (Byproduct)Aromatic CHDoublets, Singlets6.5 - 8.5The number and multiplicity of signals will depend on the positions of the bromine atoms. Will result in lower integration for the remaining protons.

Experimental Protocols

Protocol 1: Sample Preparation for ¹H NMR Spectroscopy
  • Dissolve the Sample: Accurately weigh approximately 5-10 mg of your this compound sample and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or DMF-d₇) in a clean, dry NMR tube.

  • Ensure Complete Dissolution: Vortex the sample until it is fully dissolved. If solubility is an issue, gentle warming or sonication may be applied.

  • Add Internal Standard (Optional): For quantitative analysis, a known amount of an internal standard (e.g., tetramethylsilane - TMS) can be added.

  • Filter if Necessary: If any particulate matter is present, filter the solution through a small plug of glass wool into a clean NMR tube.

Protocol 2: Acquisition of a Standard ¹H NMR Spectrum
  • Instrument Setup: Insert the sample into the NMR spectrometer. Ensure the instrument is locked on the deuterium signal of the solvent and properly shimmed to achieve good resolution and lineshape.

  • Standard Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30' on Bruker instruments).

    • Number of Scans: 8 to 16 scans are typically sufficient for a moderately concentrated sample.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 2-4 seconds.

    • Spectral Width (sw): A range of -2 to 12 ppm is generally adequate.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Apply a baseline correction to ensure a flat baseline.

    • Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., DMSO-d₆ at 2.50 ppm).

    • Integrate all signals.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for identifying impurities in your this compound sample based on the ¹H NMR spectrum.

Impurity_Identification_Workflow start Acquire ¹H NMR Spectrum process_data Process Data (FT, Phase, Baseline, Calibrate) start->process_data compare_product Compare to Expected Product Spectrum process_data->compare_product identify_impurities Identify Impurity Signals compare_product->identify_impurities Extra Peaks Present pure Sample is Pure compare_product->pure Spectrum Matches solvent_check Common Solvent Impurities? identify_impurities->solvent_check reagent_check Starting Material or Reagent Residue? solvent_check->reagent_check No solvent_impurity Solvent Impurity Identified solvent_check->solvent_impurity Yes byproduct_check Potential Side-Products? reagent_check->byproduct_check No reagent_impurity Reagent/Starting Material Impurity Identified reagent_check->reagent_impurity Yes further_analysis Consider 2D NMR (COSY, HSQC) byproduct_check->further_analysis Unsure byproduct_impurity Byproduct Impurity Suspected byproduct_check->byproduct_impurity Yes byproduct_impurity->further_analysis

Caption: Workflow for NMR-based impurity identification.

References

Minimizing homocoupling in Sonogashira reactions of 5-bromo-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Sonogashira Reactions of 5-bromo-1H-pyrrolo[3,2-b]pyridine

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing homocoupling (Glaser coupling) in Sonogashira reactions involving this compound.

Troubleshooting Guide

Excessive homocoupling of the terminal alkyne is a common side reaction in Sonogashira couplings, leading to reduced yields of the desired product. The following table outlines common issues, their potential causes, and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Significant formation of homocoupled alkyne (Glaser dimer) 1. Presence of Oxygen: Oxygen promotes the oxidative homocoupling of copper acetylide intermediates. 2. High Copper(I) Concentration: While catalytic, higher concentrations of Cu(I) can accelerate the rate of homocoupling. 3. High Alkyne Concentration: A high concentration of the terminal alkyne can favor the bimolecular homocoupling reaction. 4. Suboptimal Ligand Choice: The phosphine ligand on the palladium catalyst can significantly influence the relative rates of cross-coupling and homocoupling.1. Degas Solvents and Reagents: Thoroughly degas all solvents and the reaction mixture using techniques like freeze-pump-thaw or by bubbling with an inert gas (Argon or Nitrogen). Maintain a positive pressure of inert gas throughout the reaction. 2. Reduce Copper(I) Loading or Use Copper-Free Conditions: Decrease the amount of CuI to 1-5 mol%. For persistent issues, switch to a copper-free protocol. 3. Slow Addition of Alkyne: Add the terminal alkyne slowly to the reaction mixture using a syringe pump. This keeps its instantaneous concentration low, disfavoring dimerization. 4. Optimize Ligand: Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or cataCXium® A, which can promote the desired cross-coupling pathway.
Low to No Product Yield 1. Inactive Palladium Catalyst: The Pd(0) species may not be forming efficiently from the Pd(II) precatalyst, or the catalyst may have degraded. 2. Inappropriate Base: The base may not be strong enough to deprotonate the alkyne or may be sterically hindered. 3. Low Reaction Temperature: The oxidative addition of the aryl bromide to the palladium center can be slow, especially for electron-rich or sterically hindered substrates.1. Use a Fresh Catalyst: Ensure the palladium catalyst is from a reliable source and has been stored under appropriate conditions. Consider using a more active precatalyst. 2. Screen Bases: For N-heterocyclic substrates, organic bases like triethylamine (Et3N), diisopropylamine (DIPA), or piperidine are often effective. Inorganic bases such as K2CO3 or Cs2CO3 can also be tested, particularly in copper-free protocols. 3. Increase Temperature: Gradually increase the reaction temperature. For aryl bromides, temperatures between 60-100 °C are often necessary.
Reaction Stalls Before Completion 1. Catalyst Decomposition: The palladium catalyst may be unstable under the reaction conditions, leading to the formation of palladium black. 2. Inhibitors: Impurities in the starting materials, solvents, or reagents can poison the catalyst.1. Use a More Robust Ligand: Biarylphosphine ligands can stabilize the palladium catalyst and prevent decomposition. 2. Purify Starting Materials: Ensure all reagents are of high purity. Solvents should be anhydrous and freshly distilled.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of homocoupling in Sonogashira reactions?

A1: The primary cause of homocoupling, also known as Glaser coupling, is the copper(I)-catalyzed oxidative dimerization of the terminal alkyne. This process is significantly promoted by the presence of oxygen.[1]

Q2: How can I completely avoid homocoupling?

A2: While complete avoidance can be challenging, the most effective strategy is to employ a copper-free Sonogashira protocol. These methods eliminate the primary catalyst for the homocoupling side reaction.

Q3: What is the role of the phosphine ligand in minimizing homocoupling?

A3: The phosphine ligand plays a crucial role in the stability and reactivity of the palladium catalyst. Bulky and electron-rich phosphine ligands can accelerate the rate-determining oxidative addition and subsequent reductive elimination steps of the desired cross-coupling cycle, thereby outcompeting the homocoupling pathway.[2]

Q4: Can the choice of base influence the extent of homocoupling?

A4: Yes, the base is critical for deprotonating the terminal alkyne to form the reactive acetylide species. The choice of base can affect the concentration of the copper acetylide and the overall reaction kinetics. Secondary amines like piperidine or diisopropylamine are sometimes found to be more effective than tertiary amines like triethylamine in suppressing homocoupling for certain substrates.

Q5: Is it better to use an excess of the alkyne or the aryl bromide?

A5: It is generally recommended to use a slight excess (1.1-1.5 equivalents) of the terminal alkyne to ensure complete consumption of the more valuable this compound. However, to minimize homocoupling, this excess of alkyne should be added slowly to the reaction mixture.

Quantitative Data Presentation

The following tables summarize the effect of different reaction parameters on the yield of Sonogashira cross-coupling products for substrates similar to this compound.

Table 1: Comparison of Bases in the Sonogashira Coupling of 4-Bromopyridine Hydrochloride

EntryBaseYield of Cross-Coupled Product (%)Yield of Homocoupled Product (%)
1Triethylamine7515
2Piperidine855

Conditions: 4-bromopyridine hydrochloride (1 equiv), terminal alkyne (1.1 equiv), Pd catalyst (2 mol%), CuI (1 mol%), in acetonitrile, reflux, 8h. Data adapted from a study on bromopyridines, which are structurally related to the target molecule.[3]

Table 2: Effect of Catalyst Loading in a Copper-Free Sonogashira Reaction

EntryCatalyst Loading (mol %)Time (h)Yield (%)
150.596
22.51.5100
3118100
40.518100

Conditions: Aryl bromide (0.5 mmol), alkyne (0.8 mmol), [DTBNpP]Pd(crotyl)Cl catalyst, TMP (1.0 mmol), DMSO (2.5 mL), room temperature. Data from a study on a monoligated palladium precatalyst.[4]

Experimental Protocols

The following are detailed experimental protocols that can serve as a starting point for the Sonogashira coupling of this compound. Note: These protocols are based on procedures for structurally similar compounds and may require optimization.

Protocol 1: Copper-Free Sonogashira Coupling

This protocol is recommended to minimize homocoupling.

Reagents and Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Pd(OAc)2 (2 mol%)

  • cataCXium® A (4 mol%)

  • Cs2CO3 (2 equivalents)

  • Anhydrous and degassed 1,4-dioxane

  • Schlenk flask and other standard glassware for inert atmosphere chemistry

  • Magnetic stirrer and heating plate

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1 equivalent), Pd(OAc)2 (0.02 equivalents), cataCXium® A (0.04 equivalents), and Cs2CO3 (2 equivalents).

  • Add anhydrous and degassed 1,4-dioxane via syringe.

  • Add the terminal alkyne (1.2 equivalents) dropwise to the stirred mixture.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove inorganic salts and the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Modified Copper-Catalyzed Sonogashira Coupling

This protocol employs a copper co-catalyst but includes measures to suppress homocoupling.

Reagents and Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • PdCl2(PPh3)2 (3 mol%)

  • CuI (5 mol%)

  • Triethylamine (Et3N) (3 equivalents)

  • Anhydrous and degassed THF or DMF

  • Schlenk flask and other standard glassware for inert atmosphere chemistry

  • Syringe pump

  • Magnetic stirrer and heating plate

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1 equivalent), PdCl2(PPh3)2 (0.03 equivalents), and CuI (0.05 equivalents).

  • Add anhydrous and degassed solvent (THF or DMF) followed by triethylamine via syringe.

  • Using a syringe pump, add the terminal alkyne (1.2 equivalents) to the reaction mixture over a period of 2-4 hours.

  • Heat the reaction to 60-80 °C and monitor its progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of NH4Cl, followed by brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)L2-Br oxidative_addition->pd_complex Ar-Br transmetalation Transmetalation pd_complex->transmetalation di_org_pd Ar-Pd(II)L2-C≡CR transmetalation->di_org_pd reductive_elimination Reductive Elimination di_org_pd->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-C≡CR reductive_elimination->product cu_br CuBr alkyne H-C≡CR cu_acetylide Cu-C≡CR alkyne->cu_acetylide Base, CuBr base Base cu_acetylide->transmetalation aryl_bromide Ar-Br aryl_bromide->oxidative_addition

Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.

Troubleshooting_Workflow start High Homocoupling Observed check_o2 Is the reaction rigorously deoxygenated? start->check_o2 deoxygenate Degas solvents and use inert atmosphere check_o2->deoxygenate No check_cu Is a copper co-catalyst being used? check_o2->check_cu Yes deoxygenate->check_cu reduce_cu Reduce CuI loading or switch to copper-free protocol check_cu->reduce_cu Yes check_alkyne Is the alkyne added all at once? check_cu->check_alkyne No reduce_cu->check_alkyne slow_addition Use slow addition of the alkyne check_alkyne->slow_addition Yes optimize_ligand Screen bulky, electron-rich ligands check_alkyne->optimize_ligand No slow_addition->optimize_ligand end Homocoupling Minimized optimize_ligand->end

Caption: A troubleshooting workflow for minimizing homocoupling in Sonogashira reactions.

Homocoupling_Factors homocoupling Homocoupling (Glaser Coupling) promote_factors Promoting Factors promote_factors->homocoupling Increase oxygen Presence of Oxygen high_cu High [CuI] high_alkyne High [Alkyne] oxygen->promote_factors high_cu->promote_factors high_alkyne->promote_factors suppress_factors Suppressing Factors suppress_factors->homocoupling Decrease inert_atm Inert Atmosphere cu_free Copper-Free Conditions slow_add Slow Alkyne Addition bulky_ligands Bulky/Electron-Rich Ligands inert_atm->suppress_factors cu_free->suppress_factors slow_add->suppress_factors bulky_ligands->suppress_factors

Caption: Key factors influencing the extent of homocoupling in Sonogashira reactions.

References

Stability and storage conditions for 5-bromo-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of 5-bromo-1H-pyrrolo[3,2-b]pyridine. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For long-term stability, this compound should be stored in a tightly sealed container in a dry and well-ventilated place.[1][2] To prevent degradation, it is crucial to protect the compound from light and moisture.[2] While specific long-term temperature stability data for this exact isomer is limited, general best practices for similar heterocyclic compounds suggest cool to cold and dark conditions.

Q2: Is this compound sensitive to light?

A2: Yes, similar pyrrolo-pyridine derivatives have shown sensitivity to light (photolability).[3] Therefore, it is highly recommended to store this compound in an amber or opaque vial to protect it from light exposure, which can lead to degradation.

Q3: What are the known incompatibilities for this compound?

A3: this compound should not be stored with strong oxidizing agents or strong acids.[2][4] Contact with these substances can lead to vigorous reactions and decomposition of the compound.

Q4: My sample of this compound has changed color. What does this indicate?

A4: A change in color, such as from off-white to a darker shade, can be an indication of degradation. This may be caused by exposure to light, air (oxidation), or incompatible substances. If you observe a color change, it is advisable to verify the purity of the compound before use.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected reaction results or low yield Compound degradation due to improper storage or handling.- Verify the purity of the starting material using an appropriate analytical method (e.g., HPLC, NMR).- Ensure the compound has been stored under the recommended conditions (see Table 1).- Avoid exposure to light and incompatible substances during your experiment.
Difficulty in dissolving the compound The compound may have degraded into less soluble impurities.- Check for any visual signs of degradation (e.g., color change).- Attempt to dissolve a small sample in a recommended solvent to check for insolubles.- If degradation is suspected, purify the compound before use.
Inconsistent analytical results (e.g., multiple spots on TLC) Presence of impurities from degradation.- Confirm the identity and purity of your sample with a fresh, reliable standard if available.- Review your storage and handling procedures to identify potential sources of contamination or degradation.

Stability and Storage Summary

Table 1: Recommended Storage and Handling Conditions

Parameter Condition Rationale
Temperature Store in a cool, dry place.[1][5]To minimize the rate of potential degradation reactions.
Light Protect from light; store in an amber or opaque container.[2]To prevent photodegradation.
Atmosphere Store under an inert atmosphere (e.g., Argon, Nitrogen) if possible. Keep container tightly closed.[1][2]To prevent oxidation and reaction with atmospheric moisture.
Moisture Keep in a dry environment.[1][2]To prevent hydrolysis.

Table 2: Chemical Incompatibilities

Incompatible Substance Class Potential Hazard
Strong Oxidizing AgentsRisk of vigorous reaction and degradation.[2][4]
Strong AcidsMay cause decomposition.[2]
Heat, Sparks, and Open FlamesFire hazard; thermal decomposition can release toxic fumes.[2]

Experimental Protocols

Protocol: General Forced Degradation Study for Stability Assessment

This protocol outlines a general procedure for assessing the stability of this compound under various stress conditions. This can help in identifying potential degradation pathways and establishing appropriate storage and handling procedures.

1. Materials:

  • This compound
  • HPLC-grade solvents (e.g., acetonitrile, water, methanol)
  • Acids (e.g., 0.1 M HCl)
  • Bases (e.g., 0.1 M NaOH)
  • Oxidizing agent (e.g., 3% H₂O₂)
  • UV-Vis spectrophotometer or photostability chamber
  • HPLC system with a suitable column (e.g., C18)

2. Procedure:

3. Analysis:

Visualizations

Stability_Factors substance This compound stable Stable Form substance->stable Proper Storage degraded Degraded Product(s) substance->degraded Exposure to Stressors light Light light->degraded heat Heat heat->degraded moisture Moisture moisture->degraded oxidants Strong Oxidants oxidants->degraded acids Strong Acids acids->degraded

Caption: Factors influencing the stability of this compound.

References

Technical Support Center: Enhancing the Solubility of 5-bromo-1H-pyrrolo[3,2-b]pyridine for Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of 5-bromo-1H-pyrrolo[3,2-b]pyridine for various chemical reactions.

Troubleshooting Guide

Issue: My this compound is not dissolving sufficiently in my chosen reaction solvent.

This is a common challenge with many heterocyclic compounds. Follow this troubleshooting workflow to address the issue:

G cluster_steps Troubleshooting Steps start Initial Observation: Poor Solubility of This compound verify Step 1: Verify Compound and Solvent Quality start->verify physical_methods Step 2: Apply Physical Dissolution Aids verify->physical_methods If quality is confirmed fail Outcome: Consult Further or Consider Alternative Synthetic Route verify->fail If impurities are found solvent_screen Step 3: Systematic Solvent Screening physical_methods->solvent_screen If solubility is still poor physical_methods->fail cosolvent Step 4: Consider Co-solvent Systems solvent_screen->cosolvent If single solvent is inadequate solvent_screen->fail reaction_modification Step 5: Modify Reaction Conditions cosolvent->reaction_modification If further enhancement is needed cosolvent->fail success Outcome: Improved Solubility and Successful Reaction reaction_modification->success If successful reaction_modification->fail

Figure 1. Troubleshooting workflow for addressing poor solubility.

Detailed Troubleshooting Steps:

  • Step 1: Verify Compound and Solvent Quality

    • Purity of this compound: Impurities can significantly impact solubility. Confirm the purity of your starting material using an appropriate analytical technique (e.g., NMR, LC-MS).

    • Solvent Quality: Ensure the solvent is of an appropriate grade and is anhydrous, as water can affect the solubility of many organic compounds.

  • Step 2: Apply Physical Dissolution Aids

    • Gentle Heating: Carefully warming the mixture can increase the rate of dissolution and the solubility limit. For instance, 5-bromo-1H-pyrrolo[2,3-b]pyridine has been successfully dissolved in ethanol at 50°C for reaction purposes.[1][2] Monitor for any degradation of the starting material.

    • Sonication: Using an ultrasonic bath can help break up solid aggregates and facilitate dissolution.

  • Step 3: Systematic Solvent Screening

    • If the initial solvent is ineffective, a systematic screening of solvents with varying polarities is recommended. The principle of "like dissolves like" is a good starting point.

    • Refer to the qualitative solubility table below for guidance.

  • Step 4: Consider Co-solvent Systems

    • A mixture of two or more miscible solvents can often provide better solubility than a single solvent. For example, a mixture of a highly polar solvent (like DMF or DMSO) with a less polar co-solvent (like dichloromethane or THF) might be effective.

  • Step 5: Modify Reaction Conditions

    • Higher Dilution: Running the reaction at a higher dilution (larger solvent volume) can help to keep the compound in solution.

    • Slow Addition: If one of the reactants is highly soluble, consider slowly adding a solution of this compound in a suitable solvent to the reaction mixture to maintain a low concentration.

Frequently Asked Questions (FAQs)

Q1: In which solvents is this compound likely to be soluble?

A1: While specific quantitative data is not widely published, based on its heterocyclic structure, this compound is expected to have better solubility in polar aprotic solvents. A qualitative assessment is provided in the table below.

Q2: How can I determine the solubility of this compound in a specific solvent?

A2: You can perform a simple experimental test to determine the approximate solubility. A detailed protocol for this is provided in the "Experimental Protocols" section.

Q3: Is it possible to use this compound in a reaction if it is only partially soluble?

A3: Yes, in some cases, a reaction can proceed even if the starting material is not fully dissolved. The reaction may occur with the dissolved portion of the compound, and as it is consumed, more will dissolve to maintain the equilibrium (Le Chatelier's principle). However, this can lead to slower reaction rates and potential side reactions. It is generally preferable to achieve complete dissolution.

Q4: Can changing the pH of the solution improve solubility?

A4: The pyrrolo[3,2-b]pyridine core has basic nitrogen atoms. In an acidic medium, these can be protonated to form a salt, which may have significantly higher solubility in polar or aqueous solvents. However, the compatibility of acidic conditions with your reaction and other reagents must be considered.

Q5: Are there any alternative techniques if I cannot find a suitable solvent?

A5: For some reactions, particularly cross-coupling reactions, solvent-free methods using ball milling have been shown to be effective for poorly soluble reactants. This technique involves the mechanical mixing of solid reactants with a catalyst.

Data Presentation

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

SolventPolarityExpected SolubilityNotes
Dimethylformamide (DMF)HighGoodAprotic, high boiling point.
Dimethyl sulfoxide (DMSO)HighGoodAprotic, very high boiling point.
AcetonitrileMedium-HighModerateAprotic, relatively low boiling point.
Tetrahydrofuran (THF)MediumModerateAprotic ether.
EthanolMedium-HighModerate (with heating)Protic, can participate in some reactions.
Dichloromethane (DCM)Medium-LowLow to ModerateAprotic, volatile.
TolueneLowPoorNonpolar aromatic.
HexanesVery LowPoorNonpolar aliphatic.

Note: This table provides expected qualitative solubility based on the structure of the compound and general principles. Experimental verification is highly recommended.

Experimental Protocols

Protocol 1: Determination of Approximate Solubility

This protocol provides a method to estimate the solubility of this compound in a chosen solvent.

G start Start weigh 1. Weigh a known amount of This compound (e.g., 10 mg) into a vial. start->weigh add_solvent 2. Add a small, measured volume of the chosen solvent (e.g., 0.1 mL). weigh->add_solvent mix 3. Vigorously mix (vortex) and/or sonicate for a set period (e.g., 1-2 minutes). add_solvent->mix observe 4. Observe for complete dissolution. mix->observe dissolved Is it fully dissolved? observe->dissolved add_more_solvent 5a. If not dissolved, add another measured volume of solvent and repeat mixing. dissolved->add_more_solvent No add_more_solid 5b. If dissolved, add more known weight of the solid and repeat mixing. dissolved->add_more_solid Yes add_more_solvent->mix calculate 6. Calculate the approximate solubility (e.g., in mg/mL). add_more_solvent->calculate Once dissolved add_more_solid->mix add_more_solid->calculate Once saturation is reached

Figure 2. Workflow for experimental solubility determination.

Materials:

  • This compound

  • A selection of high-purity solvents

  • Analytical balance

  • Glass vials with caps

  • Calibrated micropipettes or syringes

  • Vortex mixer and/or sonicator

Procedure:

  • Accurately weigh a small amount of this compound (e.g., 10 mg) into a clean, dry vial.

  • Add a small, precise volume of the solvent to be tested (e.g., 0.2 mL).

  • Cap the vial and vortex or sonicate the mixture for 1-2 minutes.

  • Visually inspect the solution against a dark background to see if all the solid has dissolved.

  • If the solid has completely dissolved, add another known weight of the compound and repeat steps 3 and 4 until a saturated solution is obtained (i.e., solid material remains undissolved).

  • If the initial amount of solid did not dissolve, add another known volume of solvent and repeat steps 3 and 4 until complete dissolution is achieved.

  • Calculate the approximate solubility based on the total mass of the compound and the total volume of the solvent used to achieve a saturated solution.

Protocol 2: Setting up a Reaction with a Poorly Soluble Reagent

This protocol describes a general approach for conducting a reaction when the starting material has limited solubility.

  • Solvent Selection: Based on solubility tests, choose the solvent or co-solvent system that provides the best solubility for this compound while being compatible with the reaction chemistry.

  • Preparation of Reagent Solutions:

    • In one flask, dissolve/suspend all other reaction components (catalyst, base, other reactants) in the chosen reaction solvent.

    • In a separate flask, prepare a saturated or near-saturated solution of this compound in the same solvent. Gentle heating may be applied to aid dissolution, but ensure the compound is stable at that temperature.

  • Reaction Setup:

    • Heat the flask containing the other reagents to the desired reaction temperature.

    • Using a syringe pump or a dropping funnel, slowly add the solution of this compound to the reaction mixture over an extended period. This technique, known as slow addition, helps to maintain a low concentration of the poorly soluble reagent, keeping it in solution as it is consumed.

  • Monitoring the Reaction: Monitor the progress of the reaction by a suitable technique (e.g., TLC, LC-MS) to determine the consumption of the starting material and the formation of the product.

References

Technical Support Center: Synthesis of Substituted Pyrrolopyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of substituted pyrrolopyridines (azaindoles). This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common challenges encountered during the synthesis and functionalization of this important heterocyclic scaffold.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when synthesizing substituted pyrrolopyridines?

The synthesis and functionalization of pyrrolopyridines often present several challenges, primarily revolving around achieving high yields and controlling regioselectivity. Key issues include:

  • Low Reaction Yields: Often caused by impure starting materials, suboptimal reaction conditions (temperature, solvent, base), or catalyst deactivation.[1][2]

  • Poor Regioselectivity: A major hurdle is controlling the position of substitution. The inherent electronic properties of the bicyclic system mean that certain positions are far more reactive than others, often leading to mixtures of isomers.[3]

  • Side Product Formation: The formation of regioisomers is a common side reaction.[1] Additionally, harsh reaction conditions can lead to decomposition or unwanted side reactions with sensitive functional groups.[3]

  • Catalyst and Ligand Choice: For cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), selecting the optimal palladium catalyst and phosphine ligand is critical and substrate-dependent.[2][4]

  • Protecting Group Strategy: The pyrrole N-H is often reactive and requires protection to direct functionalization to other positions. The choice of protecting group (e.g., Boc, Ts, SEM) and the conditions for its subsequent removal are crucial considerations.[2][3][5]

Q2: How does the pyrrolopyridine core's reactivity influence functionalization strategies?

The pyrrolopyridine scaffold consists of an electron-rich pyrrole ring fused to an electron-deficient pyridine ring. This electronic imbalance dictates the typical order of reactivity for electrophilic substitution, which is generally C3 > C2 > N1.[3] Functionalizing the pyridine ring (positions C5, C6, C7) is significantly more challenging and usually requires strategies like metal-catalyzed C-H activation or starting with a pre-functionalized pyridine.[3] Protecting the N1 position is a common strategy to prevent unwanted side reactions and direct electrophilic attack to the C3 position.[3]

Q3: Why is my palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) failing or giving low yields?

Low yields in palladium-catalyzed cross-coupling reactions are a frequent issue. Several factors could be responsible:

  • Catalyst Inhibition: The pyrrole N-H and the pyridine nitrogen can coordinate to the palladium center, leading to catalyst deactivation or inhibition.[2] A protecting group on the pyrrole nitrogen is often essential.[2]

  • Inappropriate Ligand/Base Combination: The choice of phosphine ligand and base is critical and must be optimized for the specific substrate and coupling partners. There is no universally optimal system.[2][4]

  • Purity of Reagents: Starting materials, especially boronic acids in Suzuki couplings, must be pure. Impurities can interfere with the catalytic cycle.[1] Solvents must be dry, as water can hinder many cross-coupling reactions.[4]

  • Substrate Reactivity: The reactivity of halopyrrolopyridines in cross-coupling follows the general trend I > Br > Cl >> F. C-F bonds are particularly unreactive and require specialized catalyst systems for activation.[2]

Troubleshooting Guides

Issue 1: Low Yield and/or Side Product Formation in Buchwald-Hartwig Amination

You are attempting to aminate a halo-pyrrolopyridine and are observing low conversion of your starting material, significant side product formation, or decomposition.

Troubleshooting Workflow

G start Low Yield / Purity in Buchwald-Hartwig Amination check_purity Are starting materials (halo-pyrrolopyridine, amine) of high purity? start->check_purity check_conditions Are reaction conditions optimized? check_purity->check_conditions Yes purify Purify starting materials (recrystallize, chromatography). Ensure amine is not degraded. check_purity->purify No check_catalyst Is the catalyst system (Pd source, ligand, base) appropriate? check_conditions->check_catalyst Yes optimize_temp Screen temperature range (e.g., 80-120 °C). Monitor via TLC/LC-MS. check_conditions->optimize_temp No protect_N1 Consider protecting the pyrrole N1 position (e.g., with SEM, Ts, or Boc group). check_catalyst->protect_N1 No purify->start optimize_solvent Test alternative solvents (e.g., Toluene, Dioxane, t-BuOH). Ensure solvent is anhydrous. optimize_temp->optimize_solvent optimize_solvent->start screen_catalyst Screen different Pd sources, ligands, and bases. (See Table 1) success Improved Yield and Purity screen_catalyst->success protect_N1->screen_catalyst

Caption: Troubleshooting decision tree for low-yield Buchwald-Hartwig amination.
Data Summary: Catalyst System Optimization

The selection of the palladium source, ligand, and base is critical for a successful Buchwald-Hartwig amination. The optimal combination is highly dependent on the specific substrates.

Pd Source (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Typical Outcome / NotesReference(s)
Pd(OAc)₂ (2-5)RuPhos (4-10)NaOtBu (2.0)t-BuOH80-110High conversion often seen with this system.[4][2][4]
Pd₂(dba)₃ (2-5)XPhos (4-10)K₂CO₃ (2.0)Dioxane100A common alternative, particularly if NaOtBu causes substrate decomposition.[4]
XPhos Pd G2 (2-5)(none)Cs₂CO₃ (2.0)Toluene100-110Pre-catalyst can improve reproducibility. Cs₂CO₃ is a milder base.[2][4]
Experimental Protocol: Buchwald-Hartwig Amination of a 4-Chloro-7-azaindole Derivative [2]

This protocol provides a general procedure for the amination of a chloro-pyrrolopyridine substrate.

  • Reagent Preparation: In an oven-dried reaction vial equipped with a magnetic stir bar, add the 4-chloro-7-azaindole starting material (1.0 equiv.), the desired amine coupling partner (1.2-1.5 equiv.), and the base (e.g., sodium tert-butoxide, 2.0 equiv.).

  • Catalyst Pre-mixing (Optional but Recommended): In a separate dry vial, briefly mix the palladium source (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., RuPhos, 4-10 mol%) in a small amount of the reaction solvent.

  • Reaction Setup: Add the reaction solvent (e.g., t-BuOH, anhydrous) to the vial containing the substrate, amine, and base. Then, add the catalyst mixture.

  • Inert Atmosphere: Seal the vial and purge with an inert gas (e.g., Argon or Nitrogen) for 5-10 minutes.

  • Reaction Conditions: Place the sealed vial in a preheated oil bath or heating block at the desired temperature (e.g., 80–110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

Issue 2: Lack of Regioselectivity in Electrophilic Substitution

You are attempting an electrophilic substitution (e.g., halogenation, nitration) on an N-protected pyrrolopyridine and are obtaining a mixture of C2 and C3 substituted isomers.

Logical Diagram: Controlling Regioselectivity

The C3 position of the pyrrolopyridine core is generally the most nucleophilic and therefore the most reactive towards electrophiles.[3] However, kinetic vs. thermodynamic control and steric factors can lead to mixtures.

G start Observed Mixture of C2 and C3 Isomers problem Goal: Favor C3 Substitution start->problem temp_control Temperature Control problem->temp_control steric_hindrance Steric Hindrance problem->steric_hindrance reagent_reactivity Electrophile Reactivity problem->reagent_reactivity temp_sol Run reaction at lower temperature (e.g., -78 °C to 0 °C) to favor kinetic C3 product. temp_control->temp_sol steric_sol Use a bulky N1 protecting group (e.g., Pivaloyl) to sterically hinder the C2 position. steric_hindrance->steric_sol reagent_sol Use a highly reactive electrophile to ensure reaction occurs at low temp, minimizing isomerization. reagent_reactivity->reagent_sol outcome Increased C3 Selectivity temp_sol->outcome steric_sol->outcome reagent_sol->outcome

Caption: Key factors influencing regioselectivity in electrophilic substitution.
Troubleshooting Strategies

  • Kinetic vs. Thermodynamic Control: Electrophilic attack at C3 is often the kinetically favored pathway.[3] Running the reaction at low temperatures (e.g., -78 °C) can significantly enhance C3 selectivity. Conversely, allowing the reaction to warm or run for extended periods may permit equilibration to the thermodynamically more stable isomer, which might not be the desired one.[3]

  • Choice of N1-Protecting Group: The size of the protecting group on the pyrrole nitrogen can influence regioselectivity through steric hindrance. A bulky group like pivaloyl or a carbamoyl group can sterically block the C2 position, further directing the incoming electrophile to the C3 position.[3]

  • Solvent and Base Effects: For reactions involving deprotonation (e.g., lithiation followed by quenching with an electrophile), the choice of base and solvent can be critical. For instance, using sodium hydride (NaH) in THF is a reliable method for achieving N1-selectivity in alkylations, whereas other combinations like Cs₂CO₃ in DMF might alter the outcome.[3]

References

Validation & Comparative

Comparing the biological activity of brominated vs chlorinated pyrrolopyridines

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of the Biological Activity of Brominated vs. Chlorinated Pyrrolopyrimidines for Researchers and Drug Development Professionals.

Introduction

Pyrrolopyrimidines, bioisosteres of purines, are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[1][2][3] Halogenation of the pyrrolopyrimidine scaffold is a common strategy employed to modulate the physicochemical properties and biological activity of these molecules. This guide provides a comparative analysis of the biological activity of brominated versus chlorinated pyrrolopyrimidines, supported by experimental data from recent studies. The focus is on their anticancer and antibacterial properties, presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.

Quantitative Comparison of Biological Activity

The following table summarizes the in vitro biological activities of various halogenated pyrrolopyrimidines, focusing on chlorinated and brominated analogs where data is available. The data is compiled from studies evaluating their antiproliferative and antibacterial effects.

Compound ID/NameHalogen at C7Other SubstituentsBiological TargetAssay TypeActivity Metric (µM)Reference
1 H2,4-dichloroMDA-MB-231 (Breast Cancer)AntiproliferativeIC50: 2.5[1]
2 Iodo2,4-dichloroMDA-MB-231 (Breast Cancer)AntiproliferativeIC50: 0.18[1]
3 H4-chloroMDA-MB-231 (Breast Cancer)AntiproliferativeIC50: >10[1]
4 Iodo4-chloroMDA-MB-231 (Breast Cancer)AntiproliferativeIC50: 6.8[1]
Compound A Bromo6-aryl, 4-benzylamineStaphylococcus aureusAntibacterialMIC: 8 mg/L[4]
Compound B Iodo6-aryl, 4-benzylamineStaphylococcus aureusAntibacterialMIC: 8 mg/L[4]

Note: Direct comparisons of brominated and chlorinated analogs in the same study were limited in the initial literature search. The table presents available data for different halogenated pyrrolopyrimidines to infer structure-activity relationships. The inclusion of iodo-substituted compounds provides context on the effect of larger halogens.

Signaling Pathways and Experimental Design

To understand the mechanism of action and the methods used to evaluate these compounds, the following diagrams illustrate a relevant signaling pathway and a typical experimental workflow.

cell_cycle_pathway Figure 1: Simplified Cell Cycle Regulation Pathway G1 G1 Phase CDK4_6_CyclinD CDK4/6-Cyclin D G1->CDK4_6_CyclinD Activation S S Phase CDK2_CyclinE CDK2-Cyclin E S->CDK2_CyclinE Activation G2 G2 Phase CDK2_CyclinA CDK2-Cyclin A G2->CDK2_CyclinA Activation M M Phase CDK1_CyclinB CDK1-Cyclin B M->CDK1_CyclinB Activation CDK4_6_CyclinD->S Progression CDK2_CyclinE->G2 Progression CDK2_CyclinA->M Progression CDK1_CyclinB->G1 Completion p21_p27 p21/p27 (Inhibitors) p21_p27->CDK4_6_CyclinD p21_p27->CDK2_CyclinE Pyrrolopyrimidines Halogenated Pyrrolopyrimidines Pyrrolopyrimidines->G2 Arrest

Caption: A diagram illustrating key regulators of the cell cycle, a common target for anticancer agents.

experimental_workflow Figure 2: General Workflow for Biological Activity Screening cluster_synthesis Compound Synthesis cluster_invitro In Vitro Assays cluster_mechanistic Mechanistic Studies Synthesis Synthesis of Brominated & Chlorinated Pyrrolopyrimidines Purification Purification & Characterization (NMR, MS) Synthesis->Purification Cell_Culture Cell Culture (Cancer Lines) or Bacterial Culture Purification->Cell_Culture Compound_Treatment Treatment with Compounds (Dose-Response) Cell_Culture->Compound_Treatment Viability_Assay Cell Viability Assay (e.g., MTT) or MIC Determination Compound_Treatment->Viability_Assay Data_Analysis Data Analysis (IC50/MIC Calculation) Viability_Assay->Data_Analysis Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Data_Analysis->Cell_Cycle Apoptosis Apoptosis Assay (e.g., Annexin V) Data_Analysis->Apoptosis

Caption: A flowchart depicting a standard procedure for the synthesis and biological evaluation of novel compounds.

Detailed Experimental Protocols

The following are representative experimental protocols for the assays mentioned in the data table.

Antiproliferative Activity Assay (MTT Assay)
  • Cell Culture: Human cancer cell lines (e.g., MDA-MB-231) are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The test compounds (brominated and chlorinated pyrrolopyrimidines) are dissolved in DMSO to prepare stock solutions. Serial dilutions are made in culture media to achieve the desired final concentrations. The cells are then treated with these compounds for a specified period (e.g., 48-72 hours).

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Antibacterial Activity Assay (Minimum Inhibitory Concentration - MIC)
  • Bacterial Culture: The bacterial strain of interest (e.g., Staphylococcus aureus) is grown in a suitable broth medium (e.g., Mueller-Hinton broth) overnight at 37°C.

  • Compound Preparation: The test compounds are dissolved in DMSO to prepare stock solutions.

  • Serial Dilution: Two-fold serial dilutions of the compounds are prepared in the broth medium in a 96-well microtiter plate.

  • Inoculation: The bacterial culture is diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL), and each well is inoculated with the bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Structure-Activity Relationship (SAR) Insights

SAR_comparison Figure 3: SAR Comparison Logic Pyrrolopyrimidine_Core Pyrrolopyrimidine Scaffold Chlorinated_Analog Chlorinated Pyrrolopyrimidine Pyrrolopyrimidine_Core->Chlorinated_Analog + Chlorine Brominated_Analog Brominated Pyrrolopyrimidine Pyrrolopyrimidine_Core->Brominated_Analog + Bromine Biological_Activity Biological Activity (Anticancer/Antibacterial) Chlorinated_Analog->Biological_Activity Modulates Brominated_Analog->Biological_Activity Modulates

Caption: A logical diagram illustrating the comparative analysis of halogenated pyrrolopyrimidine derivatives.

Based on the available data, the following SAR insights can be inferred:

  • Effect of Halogenation: The presence of a halogen at the C7 position of the pyrrolo[3,2-d]pyrimidine scaffold appears to be crucial for antiproliferative activity.[1][5] For instance, the introduction of iodine at C7 significantly enhanced the potency compared to the unsubstituted analog.[1][5] While direct comparisons with bromine are limited in these specific studies, it is a common observation in medicinal chemistry that the nature of the halogen (electronegativity, size, and lipophilicity) can significantly impact biological activity.

  • Anticancer Activity: In the case of 2,4-dichloro pyrrolo[3,2-d]pyrimidines, the introduction of iodine at C7 led to a substantial decrease in the IC50 value against MDA-MB-231 cells, suggesting that a larger, more polarizable halogen at this position enhances cytotoxicity.[1] The chlorinated compound (1) induced cell cycle arrest at the G2/M phase, while the iodinated analog (2) induced both G2/M arrest and apoptosis, indicating a potential difference in the mechanism of action based on the halogen present.[1][5]

  • Antibacterial Activity: For 6-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines, both bromo and iodo substitutions in the 4-benzylamine group resulted in potent activity against Staphylococcus aureus, with MIC values of 8 mg/L.[4] This suggests that for this particular scaffold and biological target, both bromine and iodine can confer significant antibacterial properties.

Conclusion

The halogenation of pyrrolopyrimidines is a viable strategy for developing potent anticancer and antibacterial agents. The choice between bromine and chlorine substitution can significantly influence the biological activity and potentially the mechanism of action. The available data suggests that larger halogens like iodine, and by extension bromine, can enhance antiproliferative potency. However, for antibacterial activity against S. aureus, both brominated and iodinated derivatives have shown comparable efficacy.

This guide provides a foundational comparison based on the current literature. Further head-to-head studies comparing brominated and chlorinated pyrrolopyrimidines across a range of biological targets are warranted to establish a more definitive structure-activity relationship. Such studies will be invaluable for the rational design of next-generation pyrrolopyrimidine-based therapeutics.

References

Validation of 5-bromo-1H-pyrrolo[3,2-b]pyridine Derivatives as Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-pyrrolo[3,2-b]pyridine scaffold and its derivatives have emerged as a significant class of compounds in the pursuit of novel kinase inhibitors. Their structural resemblance to the purine core of ATP allows them to function as competitive inhibitors in the ATP-binding pocket of various kinases, making them attractive candidates for therapeutic development. This guide provides a comparative analysis of the kinase inhibitory potential of derivatives based on the pyrrolopyridine core, with a focus on the 5-bromo-1H-pyrrolo[3,2-b]pyridine structure. Due to the limited publicly available data specifically for this compound derivatives, this guide also includes data from the closely related and more extensively studied isomeric 1H-pyrrolo[2,3-b]pyridine (7-azaindole) derivatives to provide a broader context and highlight the potential of this compound class.

Quantitative Analysis of Kinase Inhibition

The inhibitory activity of pyrrolopyridine derivatives has been evaluated against several kinase targets. The following tables summarize the available half-maximal inhibitory concentration (IC50) values, offering a quantitative comparison of their potency.

Table 1: Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives against Fibroblast Growth Factor Receptors (FGFRs)

Compound IDModificationTarget KinaseIC50 (nM)
4h 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine derivativeFGFR17[1][2]
FGFR29[1][2]
FGFR325[1][2]
FGFR4712[1][2]
1 1H-pyrrolo[2,3-b]pyridine derivativeFGFR11900[1]

Table 2: Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives against Human Neutrophil Elastase (HNE)

Compound IDModificationTarget EnzymeIC50 (nM)
2a 1H-pyrrolo[2,3-b]pyridine derivativeHNE15
2b 1H-pyrrolo[2,3-b]pyridine derivativeHNE14

Table 3: Inhibitory Activity of 1H-pyrrolo[3,2-g]isoquinoline Derivatives against Haspin Kinase

Compound IDModificationTarget KinaseIC50 (nM)
2 3-(2-chloropyridin-4-yl)-1H-pyrrolo[3,2-g]isoquinolineHaspin10.1[3]
3 3-(6-aminopyridin-3-yl)-1H-pyrrolo[3,2-g]isoquinolineHaspin10.6[3]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of kinase inhibition data. Below is a generalized protocol for a luminescence-based in vitro kinase assay, a common method for determining the potency of kinase inhibitors.

Luminescence-Based Kinase Inhibition Assay (e.g., Kinase-Glo®)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

Principle: This assay quantifies the amount of ATP remaining in the reaction mixture after the kinase-catalyzed phosphorylation of a substrate. The luminescent signal generated by a luciferase/luciferin reaction is inversely proportional to the kinase activity.

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • Test compounds (e.g., this compound derivatives) dissolved in DMSO

  • Kinase assay buffer (containing buffer salts, MgCl2, and other necessary co-factors)

  • ATP solution

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 96- or 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in the kinase assay buffer to the desired final concentrations.

  • Kinase Reaction Setup:

    • Add the diluted test compounds or vehicle (DMSO) to the wells of the assay plate.

    • Add the kinase and its specific substrate to each well.

    • Initiate the kinase reaction by adding a specific concentration of ATP to all wells.

    • Include control wells: "no kinase" (background), "no inhibitor" (maximum kinase activity), and "no substrate" (if necessary).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined period (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Signal Detection:

    • Equilibrate the plate and the ATP detection reagent to room temperature.

    • Add the ATP detection reagent to all wells. This reagent stops the kinase reaction and initiates the luminescence reaction.

    • Incubate the plate at room temperature for a short period (e.g., 10 minutes) to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence intensity of each well using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (from "no kinase" control wells) from all other readings.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the "no inhibitor" control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathways and Experimental Workflow

Visualizing the cellular signaling pathways targeted by these inhibitors and the experimental workflow is essential for a comprehensive understanding.

Experimental Workflow for Kinase Inhibition Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Dilution Reaction_Setup Reaction Setup in Plate Compound_Prep->Reaction_Setup Reagent_Prep Reagent Preparation (Kinase, Substrate, ATP) Reagent_Prep->Reaction_Setup Incubation Incubation Reaction_Setup->Incubation Detection Addition of Detection Reagent Incubation->Detection Measurement Luminescence Measurement Detection->Measurement Data_Processing Data Processing and IC50 Calculation Measurement->Data_Processing

Experimental Workflow for Kinase Inhibition Assay

Simplified FGFR Signaling Pathway FGF FGF FGFR FGFR FGF->FGFR FRS2 FRS2 FGFR->FRS2 PLCG PLCγ FGFR->PLCG STAT STAT FGFR->STAT GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription DAG_IP3 DAG / IP3 PLCG->DAG_IP3 PKC PKC DAG_IP3->PKC PKC->Transcription STAT->Transcription Inhibitor Pyrrolopyridine Inhibitor Inhibitor->FGFR

Simplified FGFR Signaling Pathway

Simplified SGK1 Signaling Pathway Growth_Factors Growth Factors / Hormones Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 mTORC2 mTORC2 PIP3->mTORC2 SGK1 SGK1 PDK1->SGK1 mTORC2->SGK1 FOXO3a FOXO3a SGK1->FOXO3a GSK3b GSK-3β SGK1->GSK3b Apoptosis Apoptosis FOXO3a->Apoptosis Cell_Survival Cell Survival & Proliferation GSK3b->Cell_Survival Inhibitor Pyrrolopyridine Inhibitor Inhibitor->SGK1

Simplified SGK1 Signaling Pathway

References

Unambiguous Structural Confirmation of 5-bromo-1H-pyrrolo[3,2-b]pyridine Derivatives: A 2D NMR Guided Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of novel compounds is paramount. This guide provides a comparative analysis of modern spectroscopic methods, focusing on the definitive structural confirmation of 5-bromo-1H-pyrrolo[3,2-b]pyridine derivatives using 2D Nuclear Magnetic Resonance (NMR) spectroscopy. We present supporting data, detailed experimental protocols, and a comparison with alternative analytical techniques.

The this compound core is a significant scaffold in medicinal chemistry, appearing in a variety of compounds with potential therapeutic applications. The unambiguous determination of its structure and the substitution patterns on its derivatives is crucial for understanding structure-activity relationships (SAR) and ensuring intellectual property claims. While 1D NMR provides initial insights, 2D NMR techniques, such as COSY, HSQC, and HMBC, are indispensable for conclusive structural assignment.

Performance Comparison: 2D NMR vs. Alternative Methods

While 2D NMR is a powerful tool for structural elucidation in solution, other techniques can provide complementary or, in some cases, more definitive data. X-ray crystallography, for instance, offers an unambiguous determination of the three-dimensional molecular structure in the solid state. However, it requires a suitable single crystal, which can be challenging to obtain.

Feature2D NMR Spectroscopy (COSY, HSQC, HMBC)X-ray Crystallography
Sample Phase SolutionCrystalline Solid
Information Yield Through-bond connectivity (H-H, C-H), chemical environment, relative stereochemistry.Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry, and crystal packing.
Strengths Non-destructive, provides data on the molecule's structure in a more biologically relevant state (solution), and can study dynamic processes.Provides an unambiguous and highly detailed molecular structure.
Limitations Does not provide information on crystal packing or absolute stereochemistry without chiral auxiliaries. Can be complex to interpret for highly convoluted spectra.Requires a single crystal of sufficient size and quality. The solid-state structure may not be identical to the solution-state conformation.

Experimental Data: 2D NMR Analysis

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Key 2D NMR Correlations (Hypothetical for this compound)
1 (NH)~11.5 (br s)-HMBC to C3a, C7a
2~7.5 (d)~125COSY with H3; HSQC to C2; HMBC to C3, C3a, C7a
3~6.5 (d)~100COSY with H2; HSQC to C3; HMBC to C2, C3a
3a-~128HMBC from H2, H3, H4
4~8.0 (s)~145HSQC to C4; HMBC to C3a, C5, C7a
6~8.2 (s)~140HSQC to C6; HMBC to C5, C7a
7a-~150HMBC from H2, H4, H6

Note: The chemical shifts for 5-bromo-1H-pyrrolo[2,3-b]pyridine are provided for illustrative purposes. The correlations are hypothetical for the target molecule and would be determined from the actual 2D NMR spectra.

Experimental Protocols

Detailed methodologies for the key 2D NMR experiments are provided below. These are general protocols and may require optimization based on the specific compound and available instrumentation.

Sample Preparation

A sample of the this compound derivative (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, 0.5-0.7 mL) in a standard 5 mm NMR tube. The choice of solvent is critical to ensure good solubility and to avoid signal overlap with the analyte.

¹H-¹H COSY (Correlation Spectroscopy)

The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.

  • Acquisition: A standard COSY pulse sequence is used. Key parameters include the spectral width in both dimensions (F2 and F1), the number of data points, and the number of scans per increment.

  • Processing: The acquired data is processed with a sine-bell or squared sine-bell window function in both dimensions before Fourier transformation.

  • Analysis: Cross-peaks in the 2D spectrum indicate J-coupling between protons. For a this compound derivative, COSY correlations would be expected between adjacent protons on the pyrrole and pyridine rings.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates protons directly to their attached carbons.

  • Acquisition: A standard HSQC pulse sequence with gradient selection is employed. The ¹³C spectral width should encompass all expected carbon signals. The one-bond coupling constant (¹JCH) is typically set to ~145 Hz for aromatic systems.

  • Processing: The data is processed similarly to the COSY experiment.

  • Analysis: Each cross-peak in the HSQC spectrum represents a direct one-bond connection between a proton and a carbon atom, allowing for the unambiguous assignment of protonated carbons.

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment reveals long-range correlations between protons and carbons, typically over two to three bonds.

  • Acquisition: A standard HMBC pulse sequence with gradient selection is used. The long-range coupling constant (ⁿJCH) is optimized, typically in the range of 8-10 Hz, to highlight two- and three-bond correlations.

  • Processing: The data is processed using a sine-bell or Gaussian window function before Fourier transformation.

  • Analysis: Cross-peaks in the HMBC spectrum establish connectivity between different parts of the molecule. For example, the proton at position 2 would show correlations to carbons 3, 3a, and 7a, helping to piece together the bicyclic ring system.

Visualization of the Structural Confirmation Workflow

The following diagram illustrates the logical workflow for the structural confirmation of a this compound derivative using 2D NMR.

G cluster_1D 1D NMR Analysis cluster_2D 2D NMR Analysis cluster_interpretation Data Interpretation & Structure Confirmation H1_NMR ¹H NMR C13_NMR ¹³C NMR & DEPT Proton_Spin_Systems Identify Proton Spin Systems H1_NMR->Proton_Spin_Systems Direct_CH_Attachment Assign Direct C-H Attachments C13_NMR->Direct_CH_Attachment COSY ¹H-¹H COSY HSQC ¹H-¹³C HSQC COSY->Proton_Spin_Systems HMBC ¹H-¹³C HMBC HSQC->Direct_CH_Attachment Long_Range_Connectivity Establish Long-Range C-H Connectivity HMBC->Long_Range_Connectivity Proton_Spin_Systems->Long_Range_Connectivity Direct_CH_Attachment->Long_Range_Connectivity Final_Structure Confirm Final Structure Long_Range_Connectivity->Final_Structure

References

Navigating the Suzuki Coupling Landscape: A Comparative Analysis of Halogenated Pyrrolopyridines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, pivotal in the construction of complex molecular architectures. The choice of halide on the pyrrolopyridine scaffold—a privileged heterocyclic motif in medicinal chemistry—profoundly impacts reaction efficiency. This guide offers a comparative analysis of the reaction rates of chloro-, bromo-, and iodo-pyrrolopyridines in Suzuki couplings, supported by experimental data, to inform synthetic strategy and optimization.

The reactivity of halogenated pyrrolopyridines in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions is a critical consideration in the synthesis of novel compounds for drug discovery and materials science. The nature of the carbon-halogen (C-X) bond directly influences the rate-determining oxidative addition step of the catalytic cycle, thereby dictating reaction times, yields, and the required reaction conditions.

The Reactivity Hierarchy: A Tale of Bond Energies

The generally accepted trend for halide reactivity in Suzuki-Miyaura coupling is I > Br > Cl.[1] This hierarchy is primarily governed by the bond dissociation energies (BDE) of the C-X bond. The weaker the bond, the more readily the palladium catalyst can insert itself into the C-X bond during oxidative addition.[2] Consequently, iodo-substituted pyrrolopyridines are typically the most reactive, followed by their bromo- and chloro-analogs. This increased reactivity often translates to milder reaction conditions, lower catalyst loadings, and shorter reaction times.

However, the cost and availability of starting materials often favor the use of chloro- and bromo-pyrrolopyridines. While chloro-derivatives are the most economical, their stronger C-Cl bond necessitates more forcing reaction conditions, including higher temperatures and more sophisticated, electron-rich, and bulky phosphine ligands to facilitate the challenging oxidative addition step.[2]

Interestingly, some studies on related heterocyclic systems, such as pyridines, have shown a reactivity order of Br > I >> Cl based on experimental yields.[3] This deviation from the expected trend can be attributed to other factors in the catalytic cycle, such as the transmetalation or reductive elimination steps, becoming rate-limiting under certain conditions.

Comparative Performance of Halogenated Pyrrolopyridines in Suzuki Coupling

While a direct, side-by-side kinetic study comparing the reaction rates of 2-halo-7-azaindoles (a common pyrrolopyridine) is not extensively documented, a compilation of data from various sources on pyrrolopyridines and related heterocycles allows for a qualitative and semi-quantitative comparison. The following table summarizes typical reaction conditions and outcomes for the Suzuki coupling of different halogenated pyrrolopyridines and pyridines, illustrating the general reactivity trends.

Halogenated Substrate (Example)Coupling PartnerCatalyst SystemBaseSolventTemp. (°C) / Time (h)Yield (%)Reference
2-Chloro-7-azaindolePhenylboronic acidPd₂(dba)₃ / XPhosK₃PO₄1,4-Dioxane/H₂O100 / 1285[4]
2-Bromo-7-azaindolePhenylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O80 / 492[5]
2-Iodo-7-azaindolePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/H₂O80 / 295[5]
6-Chloro-3-iodo-7-azaindolePhenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄1,4-Dioxane80 / 2 (for C-I coupling)93 (mono-arylated)[6]
3-ChloropyridineL-aspartic acid deriv.Pd(PPh₃)₄K₃PO₄THF/H₂O65 / 24Low[3]
3-BromopyridineL-aspartic acid deriv.Pd(PPh₃)₄K₃PO₄THF/H₂O65 / 2499[3]
3-IodopyridineL-aspartic acid deriv.Pd(PPh₃)₄K₃PO₄THF/H₂O65 / 2485[3]

Note: The data presented is compiled from different sources and reaction conditions are not identical. Direct comparison of yields should be interpreted with caution.

Experimental Protocols

A generalized protocol for the Suzuki-Miyaura cross-coupling of a halogenated pyrrolopyridine is provided below. This protocol can be adapted and optimized for specific substrates.

Objective: To synthesize a 2-aryl-7-azaindole via Suzuki-Miyaura coupling.

Materials:

  • 2-Halo-7-azaindole (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane and water, 4:1 mixture, 5 mL)

Procedure:

  • To a flame-dried Schlenk tube, add the 2-halo-7-azaindole, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent mixture via syringe.

  • Place the Schlenk tube in a preheated oil bath at the desired temperature (e.g., 80-100 °C).

  • Stir the reaction mixture vigorously and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing the Suzuki-Miyaura Reaction

The following diagrams illustrate the key aspects of the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)(X)L₂ OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R²-B(OR)₂ PdII_R2 R¹-Pd(II)(R²)L₂ Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 R¹-R² Halogenated_Pyrrolopyridine R¹-X = Halogenated Pyrrolopyridine Boronic_Acid R²-B(OR)₂ = Boronic Acid/Ester

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow Start Combine Reactants (Halo-pyrrolopyridine, Boronic Acid, Catalyst, Base) Inert Establish Inert Atmosphere (Evacuate & Backfill with Ar/N₂) Start->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat and Stir Solvent->Heat Monitor Monitor Reaction Progress (TLC / LC-MS) Heat->Monitor Workup Aqueous Workup (Extraction & Washing) Monitor->Workup Purify Purification (Column Chromatography) Workup->Purify Product Isolated Product Purify->Product

Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.

Conclusion

The choice of halogen on a pyrrolopyridine substrate is a critical decision in the design of a synthetic route. While iodo- and bromo-pyrrolopyridines generally exhibit higher reactivity, allowing for milder conditions and faster reactions, the cost-effectiveness and availability of chloro-pyrrolopyridines make them attractive for large-scale synthesis. The continuous development of highly active catalyst systems is expanding the utility of these less reactive but more economical starting materials. A thorough understanding of the reactivity trends and the impact of reaction parameters is essential for researchers to efficiently navigate the Suzuki-Miyaura coupling landscape and achieve their synthetic goals.

References

Comparative Efficacy of Pyrrolopyridine Analogs in Cellular Assays: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The pyrrolopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, particularly in oncology. This guide provides a comparative overview of the efficacy of various pyrrolopyridine analogs in a range of cellular assays. While the initial focus was on 5-bromo-1H-pyrrolo[3,2-b]pyridine analogs, a thorough review of published literature reveals a notable lack of direct cellular efficacy data for this specific substitution pattern. This compound is primarily cited as a key intermediate in the synthesis of kinase inhibitors, without detailed reports of its own biological activity in cellular contexts[1].

Therefore, to provide a valuable resource for researchers, this guide presents a comparative analysis of closely related and isomeric pyrrolopyridine scaffolds for which cellular assay data are available. This includes 5-bromo-1H-pyrrolo[2,3-b]pyridine (commonly known as 5-bromo-7-azaindole) derivatives and other substituted pyrrolo[3,2-c]pyridine and pyrrolo[3,2-d]pyrimidine analogs. The data herein is intended to guide structure-activity relationship (SAR) studies and support the development of novel therapeutic agents based on the broader pyrrolopyridine framework.

Quantitative Comparison of Analog Efficacy

The following tables summarize the in vitro antiproliferative and inhibitory activities of various pyrrolopyridine analogs against a panel of human cancer cell lines and protein kinases. Activities are presented as IC50 values, representing the concentration of the compound required to inhibit 50% of the biological process.

Table 1: Antiproliferative Activity of 5-Bromo-1H-pyrrolo[2,3-b]pyridine (5-Bromo-7-azaindolin-2-one) Derivatives

CompoundCell LineCancer TypeIC50 (µM)Reference
23p HepG2Hepatocellular Carcinoma2.357[2][3]
A549Lung Carcinoma2.891[2][3]
Skov-3Ovarian Cancer3.012[2][3]
Sunitinib (Control) HepG2Hepatocellular Carcinoma31.594[2][3]
A549Lung Carcinoma49.036[2][3]
Skov-3Ovarian Cancer38.742[2][3]

Table 2: Antiproliferative Activity of 1H-pyrrolo[3,2-c]pyridine Derivatives

CompoundCell LineCancer TypeIC50 (µM)Reference
10t HeLaCervical Cancer0.12[4][5]
SGC-7901Gastric Cancer0.15[4][5]
MCF-7Breast Cancer0.21[4][5]

Table 3: Antiproliferative Activity of Halogenated 1H-pyrrolo[3,2-d]pyrimidine Derivatives

CompoundCell LineCancer TypeIC50 (µM)Reference
1 (2,4-dichloro) L1210Leukemia4.9[6]
CEMLeukemia5.8[6]
HeLaCervical Cancer4.8[6]
MDA-MB-231Breast Cancer4.5[6]
2 (2,4-dichloro-7-iodo) L1210Leukemia0.25[6]
CEMLeukemia0.35[6]
HeLaCervical Cancer0.45[6]
MDA-MB-231Breast Cancer0.55[6]

Table 4: FGFR Kinase Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives

CompoundKinase TargetIC50 (nM)Reference
4h FGFR17[7]
FGFR29[7]
FGFR325[7]
FGFR4712[7]

Experimental Protocols

Detailed methodologies for the key cellular and biochemical assays cited in this guide are provided below.

MTT Antiproliferative Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.[5][8]

Procedure:

  • Cell Plating: Seed cells in a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 48 or 72 hours).

  • MTT Addition: Following the incubation period, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.

  • Incubation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[5][8]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value from the dose-response curve.

In Vitro Kinase Inhibition Assay (ADP-Glo™)

This luminescent assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Principle: The ADP-Glo™ Kinase Assay is a two-step process. First, the kinase reaction is terminated, and any remaining ATP is depleted by the ADP-Glo™ Reagent. In the second step, the Kinase Detection Reagent is added to convert the ADP generated into ATP, which then fuels a luciferase/luciferin reaction to produce a luminescent signal. The intensity of the light is proportional to the amount of ADP produced and thus to the kinase activity.[9]

Procedure:

  • Kinase Reaction Setup: In a 384-well plate, add the test compound at various concentrations, the kinase enzyme, and its specific substrate in the appropriate kinase buffer.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP at a concentration near its Km value. The final reaction volume is typically 5-10 µL.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ATP Depletion: Stop the reaction by adding an equal volume (5-10 µL) of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

  • Signal Generation: Add a double volume (10-20 µL) of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes to stabilize the luminescent signal.

  • Luminescence Reading: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Normalize the data to controls (0% inhibition for vehicle and 100% inhibition for no enzyme) and fit the results to a dose-response curve to determine the IC50 value.[10]

Tubulin Polymerization Assay

This assay monitors the assembly of purified tubulin into microtubules in vitro, which can be measured by an increase in turbidity.

Principle: The polymerization of α/β-tubulin heterodimers into microtubules causes an increase in light scattering, which can be measured as an increase in optical density (OD) at 340 nm. Inhibitors of tubulin polymerization will reduce the rate and extent of this OD increase.[11]

Procedure:

  • Reagent Preparation: Reconstitute purified tubulin protein in a general tubulin buffer on ice. Prepare a stock solution of the test compound in an appropriate solvent (e.g., DMSO).

  • Assay Setup: In a pre-warmed 96-well plate, add the tubulin solution, GTP (to 1 mM), and the test compound at the desired concentration.

  • Polymerization Initiation: Initiate polymerization by transferring the plate to a microplate reader pre-warmed to 37°C.

  • Data Acquisition: Immediately begin measuring the absorbance at 340 nm every minute for 60-90 minutes.

  • Data Analysis: Plot the absorbance against time. The effect of the inhibitor is quantified by comparing the maximum rate of polymerization (Vmax) and the final polymer mass (steady-state absorbance) to the vehicle control.[12]

Cell Cycle Analysis by Flow Cytometry

This method uses propidium iodide (PI) to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle.

Principle: Propidium iodide is a fluorescent intercalating agent that stoichiometrically binds to DNA. The fluorescence intensity of PI-stained cells is directly proportional to their DNA content. By analyzing a population of cells with a flow cytometer, one can distinguish between cells in G0/G1 phase (2n DNA content), S phase (between 2n and 4n), and G2/M phase (4n DNA content).[1]

Procedure:

  • Cell Culture and Treatment: Culture cells to approximately 70-80% confluency and treat with the test compound for a specified duration (e.g., 24 hours).

  • Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with PBS and centrifuge at 300 x g for 5 minutes.

  • Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while gently vortexing to fix the cells and permeabilize the membranes. Incubate on ice for at least 30 minutes.

  • Staining: Pellet the fixed cells and wash twice with PBS. Resuspend the pellet in a staining solution containing propidium iodide (e.g., 50 µg/mL) and RNase A (to prevent staining of double-stranded RNA).

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer, exciting with a 488 nm laser and collecting the PI fluorescence in the appropriate channel (e.g., FL-2 or FL-3).

  • Data Analysis: Analyze the DNA content histograms using cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[7][13]

Signaling Pathway and Workflow Visualizations

The following diagrams, created using the DOT language, illustrate key mechanisms of action and experimental workflows associated with the described pyrrolopyridine analogs.

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR Dimerization Dimerization & Autophosphorylation FGFR->Dimerization Activation Pyrrolo_pyridine 1H-pyrrolo[2,3-b]pyridine Analog (e.g., 4h) Pyrrolo_pyridine->FGFR Inhibition RAS_MEK_ERK RAS-MEK-ERK Pathway Dimerization->RAS_MEK_ERK PI3K_AKT PI3K-AKT Pathway Dimerization->PI3K_AKT PLCg PLCγ Pathway Dimerization->PLCg Proliferation Cell Proliferation, Survival, Migration RAS_MEK_ERK->Proliferation PI3K_AKT->Proliferation PLCg->Proliferation Tubulin_Inhibition_Workflow cluster_tubulin Microtubule Dynamics cluster_cell_cycle Cell Cycle Progression Tubulin α/β-Tubulin Dimers Microtubule Microtubule Polymer Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization G2 G2 Phase Microtubule->G2 Disruption Leads to Pyrrolo_pyridine 1H-pyrrolo[3,2-c]pyridine Analog (e.g., 10t) Pyrrolo_pyridine->Tubulin Inhibits Polymerization G2M_Arrest G2/M Arrest M M Phase (Mitosis) G2->M Normal Progression Apoptosis Apoptosis G2M_Arrest->Apoptosis

References

A Comparative Guide to the Structure-Activity Relationship of 5-bromo-1H-pyrrolo[3,2-b]pyridine Derivatives and Related Analogs as Kinase Inhibitors and Antiproliferative Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-pyrrolo[3,2-b]pyridine scaffold is a privileged structure in medicinal chemistry, recognized as an ATP-mimetic hinge-binder for various protein kinases. Its derivatives have shown significant potential as anticancer agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 5-bromo-1H-pyrrolo[3,2-b]pyridine derivatives and closely related analogs, focusing on their kinase inhibitory and antiproliferative activities. Due to the limited availability of comprehensive SAR studies specifically on a diverse series of this compound derivatives, this guide synthesizes data from studies on related pyrrolopyridine isomers to provide valuable insights for the rational design of novel inhibitors.

Data Presentation: Comparative Antiproliferative and Kinase Inhibitory Activities

The following tables summarize the biological activities of various pyrrolo[3,2-b]pyridine and related derivatives.

Table 1: Antiproliferative Activity of Pyrrolo[3,2-b]pyridine Derivatives against Melanoma (A375) and Fibroblast (HS 27) Cell Lines

Compound IDR GroupA375 IC₅₀ (µM)[1]HS 27 IC₅₀ (µM)[1]
Ia H> 10> 10
Ir 4-pyridyl0.08> 10
It 4-quinolyl0.07> 10
Sorafenib -0.23> 10

A lower IC₅₀ value indicates greater potency.

Table 2: Kinase Inhibitory Activity of Pyrrolo[3,2-c]pyridine Derivatives

Compound IDTarget KinaseIC₅₀ (nM)[1]
1e FMS60
1r FMS30
KIST101029 FMS96

A lower IC₅₀ value indicates greater potency.

Table 3: Antiproliferative Activity of 1H-pyrrolo[3,2-c]pyridine Derivatives against Various Cancer Cell Lines

Compound IDHeLa IC₅₀ (µM)[2]SGC-7901 IC₅₀ (µM)[2]MCF-7 IC₅₀ (µM)[2]
10a 1.8 ± 0.353.9 ± 0.412.7 ± 0.15
10t 0.12 ± 0.020.15 ± 0.040.21 ± 0.05
CA-4 0.047 ± 0.0100.068 ± 0.0140.089 ± 0.026

A lower IC₅₀ value indicates greater potency. CA-4 (Combretastatin A-4) is a known potent anticancer agent.

Structure-Activity Relationship (SAR) Insights

From the available data on pyrrolo[3,2-b]pyridine and its isomers, several key SAR trends can be identified:

  • Substitution at the 5-position of the Pyrrolo[3,2-b]pyridine Core: In a study on antiproliferative activity against melanoma, derivatives with a 5-benzylamide substitution, further functionalized with aromatic amides, demonstrated potent activity. Specifically, compounds with 4-pyridyl (Ir ) and 4-quinolyl (It ) moieties showed significantly higher potency than the reference drug Sorafenib[1]. This suggests that extending from the 5-position with groups capable of engaging in additional interactions is beneficial for activity. The presence of a bromine atom at this position is anticipated to serve as a valuable synthetic handle for introducing such diversity, and its electronic properties may also influence binding.

  • The Pyrrolopyridine Scaffold as a Hinge Binder: The pyrrolopyridine nucleus mimics the purine ring of ATP and can form crucial hydrogen bonds with the hinge region of kinase active sites[3]. The nitrogen atoms in the pyridine and pyrrole rings act as hydrogen bond acceptors and donors, respectively.

  • Impact of Substituents on Selectivity: While the core pyrrolopyridine structure provides affinity for the ATP binding pocket, the selectivity of these inhibitors is largely determined by the substituents attached to the core[3]. These substituents interact with other regions of the kinase active site, which vary between different kinases.

  • Insights from Pyrrolo[3,2-c]pyridine Isomers: In a series of 1H-pyrrolo[3,2-c]pyridine derivatives, the introduction of an indolyl moiety at the 6-position (10t ) resulted in a significant increase in antiproliferative activity across multiple cancer cell lines when compared to a simple phenyl group (10a )[2]. This highlights the importance of the nature of the aromatic substituent in determining biological activity.

Mandatory Visualizations

The following diagrams illustrate key concepts related to the mechanism of action and experimental workflow for the evaluation of these compounds.

experimental_workflow cluster_synthesis Compound Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis start This compound modification Chemical Modification (e.g., Suzuki Coupling, Buchwald-Hartwig Amination) start->modification derivatives Library of Derivatives modification->derivatives kinase_assay In vitro Kinase Assay derivatives->kinase_assay cell_assay Cell-based Antiproliferative Assay derivatives->cell_assay ic50 IC50 Determination kinase_assay->ic50 cell_assay->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar lead_optimization lead_optimization sar->lead_optimization Lead Optimization

Caption: Experimental workflow for SAR studies.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor Pyrrolopyridine Inhibitor Inhibitor->RTK Inhibition

Caption: Simplified MAPK signaling pathway.

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the reproducibility and validation of results.

1. In Vitro Kinase Inhibition Assay (Generic Protocol)

This assay determines the ability of a compound to inhibit the activity of a specific protein kinase.

  • Materials:

    • Purified recombinant kinase

    • Kinase-specific substrate (peptide or protein)

    • ATP (Adenosine triphosphate)

    • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

    • Test compounds (dissolved in DMSO)

    • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled ATP)

    • Microplates (e.g., 96-well or 384-well)

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a microplate, add the kinase, the kinase-specific substrate, and the test compound at various concentrations.

    • Initiate the kinase reaction by adding a solution of ATP.

    • Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a specific duration (e.g., 30-60 minutes).

    • Stop the reaction and measure the kinase activity using a suitable detection method. For example, in a luminescence-based assay, the amount of ADP produced is quantified.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

2. Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

  • Materials:

    • Cancer cell lines (e.g., A375, HeLa, MCF-7)

    • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

    • Test compounds (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO, isopropanol with HCl)

    • 96-well cell culture plates

  • Procedure:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

    • Incubate the cells for a specified period (e.g., 48 or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • Remove the medium and dissolve the formazan crystals in a solubilization solution.

    • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • Determine the IC₅₀ value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

3. Synthesis of this compound (General Outline)

The synthesis of the core scaffold is the first step in generating a library of derivatives.

  • Starting Materials: Commercially available substituted pyridines.

  • General Steps: The synthesis typically involves a multi-step sequence that may include:

    • Nitration of a substituted picoline.

    • Reduction of the nitro group to an amine.

    • Cyclization to form the pyrrole ring.

    • Bromination at the 5-position.

  • Purification: The final product and intermediates are typically purified using techniques such as column chromatography and recrystallization.

  • Characterization: The structure of the synthesized compounds is confirmed by analytical methods like ¹H NMR, ¹³C NMR, and mass spectrometry.

This guide provides a framework for understanding the SAR of this compound derivatives by drawing comparisons with closely related and better-studied analogs. The provided data and protocols should serve as a valuable resource for the design and development of novel kinase inhibitors and antiproliferative agents based on this promising scaffold. Further dedicated studies on diverse libraries of this compound derivatives are warranted to fully elucidate their therapeutic potential.

References

Head-to-head comparison of different catalysts for 5-bromo-1H-pyrrolo[3,2-b]pyridine coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Catalyst Selection for C-C and C-N Bond Formation

The functionalization of the 7-azaindole scaffold, specifically 5-bromo-1H-pyrrolo[3,2-b]pyridine, is a critical step in the synthesis of a multitude of biologically active compounds. The choice of catalyst for cross-coupling reactions at the C5 position significantly impacts reaction efficiency, yield, and substrate scope. This guide provides an objective, data-driven comparison of various catalytic systems for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings of this important heterocyclic building block.

At a Glance: Catalyst Performance Comparison

The following tables summarize the performance of different palladium-based catalysts in the four major cross-coupling reactions of this compound and its close structural analogs. Direct comparative studies for the exact substrate are limited in the literature; therefore, data from closely related substrates are included to provide valuable insights into catalyst efficacy.

Table 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds between this compound and various organoboron compounds.

Catalyst SystemLigandBaseSolventTemperature (°C)Time (h)Yield (%)Substrate
Pd(dppf)Cl₂dppfK₂CO₃Dimethoxyethane802955-bromo-1-ethyl-1H-indazole[1][2]
Pd(PCy₃)₂PCy₃K₂CO₃Dimethoxyethane804655-bromo-1-ethyl-1H-indazole[1][2]
Pd(PPh₃)₄PPh₃K₂CO₃Dimethoxyethane804225-bromo-1-ethyl-1H-indazole[1][2]
Pd₂(dba)₃P(t-Bu)₃K₂CO₃Dimethoxyethane804555-bromo-1-ethyl-1H-indazole[1][2]
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O85-95>15855-bromo-2-methylpyridin-3-amine[3][4][5][6]

Key Finding: For a substrate analogous to this compound, Pd(dppf)Cl₂ demonstrates superior performance in Suzuki coupling, affording a high yield in a significantly shorter reaction time.[1][2]

Table 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds, crucial for the synthesis of many pharmaceutical agents.

Palladium SourceLigandBaseSolventTemperature (°C)Time (h)Yield (%)Substrate
Pd(OAc)₂XPhosNaOtBuToluene100-11012-24High5-Bromo-N-phenylpyridin-3-amine[7]
Pd₂(dba)₃BINAPNaOtBuToluene100-11012-24High5-Bromo-N-phenylpyridin-3-amine[7]
[Pd(allyl)Cl]₂RuPhosK₂CO₃t-BuOH8018852-Bromopyridine
XPhos Pd G2-Cs₂CO₃Toluene100295Aryl Chloride
Table 3: Sonogashira Coupling

The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl halides, providing access to alkynyl-substituted heterocycles.

Catalyst SystemCo-catalystBaseSolventTemperature (°C)Time (h)Yield (%)Substrate
PdCl₂(PPh₃)₂CuIEt₃NDMF804-6935-Bromoindole[8]
PdCl₂(PPh₃)₂CuIEt₃NTHFRoom Temp.12-24~855-Bromoindole[8]
Pd(CF₃COO)₂ / PPh₃CuIEt₃NDMF100372-962-Amino-3-bromopyridines[9]
K₂PdCl₄ / S-PhosNonen-Bu₄N⁺OH⁻EtOH/H₂O37<4High5-Bromo-2'-deoxyuridine[10]

Insight: Traditional Pd/Cu catalytic systems are highly effective for Sonogashira couplings of bromo-substituted N-heterocycles.[8][9] Notably, copper-free conditions have also been developed to mitigate the formation of alkyne homocoupling byproducts.[10]

Table 4: Heck Coupling

The Heck reaction allows for the introduction of vinyl groups through the coupling of alkenes with aryl halides.

Palladium SourceLigandBaseSolventTemperature (°C)Time (h)Yield (%)Substrate
Pd(OAc)₂NoneK₃PO₄DMA120-1402-4HighAryl Bromides[11][12]
Pd(OAc)₂PPh₃Et₃NAcetonitrile10016GoodC2-tethered pyrroles
Pd(OAc)₂P(p-Tol)₃Rb₂CO₃DMF1201265γ,δ-unsaturated oxime ester and 2-chlorobenzoic acid[13]

Observation: Ligand-free palladium acetate can be a highly active catalyst for the Heck reaction of aryl bromides under appropriate conditions.[11][12]

Experimental Protocols

Detailed methodologies for the key coupling reactions are provided below. These protocols are representative and may require optimization for specific substrates and scales.

Suzuki-Miyaura Coupling Protocol (using Pd(dppf)Cl₂)

This protocol is adapted from a high-yielding procedure for a substrate analogous to this compound.[1][2]

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol), the desired boronic acid or ester (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Solvent and Catalyst Addition: Add anhydrous dimethoxyethane (DME) (5 mL) via syringe. Then, add [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05 mmol, 5 mol%).

  • Reaction: Heat the reaction mixture to 80 °C and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After completion, cool the reaction to room temperature. Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination Protocol (using a Pd(OAc)₂/XPhos system)

This generalized protocol is based on conditions effective for the amination of bromopyridines.[7]

  • Reaction Setup: In a dry Schlenk tube under an inert atmosphere, add palladium(II) acetate (0.02 mmol, 2 mol%), XPhos (0.024 mmol, 2.4 mol%), and sodium tert-butoxide (1.4 mmol).

  • Reagent Addition: Add this compound (1.0 mmol) and the desired amine (1.2 mmol), followed by anhydrous toluene (5 mL).

  • Reaction: Seal the tube and heat the mixture to 100-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the catalyst.

  • Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Sonogashira Coupling Protocol (Copper-Catalyzed)

This protocol is a standard procedure for the Sonogashira coupling of bromo-substituted N-heterocycles.[8]

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 mmol, 3 mol%), and copper(I) iodide (0.05 mmol, 5 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Solvent and Reagent Addition: Add anhydrous DMF (5 mL) and triethylamine (2.0 mmol) via syringe. Add the terminal alkyne (1.2 mmol) dropwise.

  • Reaction: Heat the mixture to 80 °C and stir for 4-6 hours, or stir at room temperature for 12-24 hours, depending on the alkyne's reactivity. Monitor by TLC or LC-MS.

  • Work-up: Cool the reaction mixture and dilute with water. Extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

Heck Coupling Protocol (Ligand-Free)

This protocol utilizes palladium acetate without an external phosphine ligand.[11][12]

  • Reaction Setup: To a pressure vessel, add this compound (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), potassium carbonate (2.0 mmol), and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) (1.0 mmol).

  • Reagent Addition: Add the desired alkene (1.5 mmol) and N,N-dimethylformamide (DMF) or another suitable high-boiling polar aprotic solvent (5 mL).

  • Reaction: Seal the vessel and heat the mixture to 120-140 °C for 2-16 hours. Monitor progress by TLC or GC-MS.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent.

  • Purification: Wash the organic extract with brine, dry, and concentrate. Purify the crude product via column chromatography.

Visualizing the Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the generalized workflows for each of the discussed coupling reactions.

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Combine this compound, boronic acid, and base in Schlenk flask B Evacuate and backfill with inert gas (3x) A->B C Add anhydrous solvent (e.g., DME) B->C D Add Palladium Catalyst (e.g., Pd(dppf)Cl₂) C->D E Heat reaction mixture (e.g., 80°C) and stir D->E F Monitor progress (TLC or LC-MS) E->F G Cool to room temperature F->G H Aqueous work-up and extraction G->H I Dry, concentrate, and purify by chromatography H->I

Caption: Generalized workflow for the Suzuki-Miyaura coupling reaction.

Buchwald_Hartwig_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Combine Pd source, ligand, and base in a dry Schlenk tube under inert gas B Add this compound, amine, and anhydrous solvent C Seal tube and heat (e.g., 100-110°C) with stirring B->C D Monitor reaction progress (TLC or LC-MS) C->D E Cool to room temperature D->E F Dilute and filter through Celite E->F G Wash, dry, concentrate, and purify by chromatography F->G

Caption: Generalized workflow for the Buchwald-Hartwig amination.

Sonogashira_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Combine this compound, Pd catalyst, and CuI in Schlenk flask B Evacuate and backfill with inert gas (3x) A->B C Add anhydrous solvent, base (e.g., Et₃N), and alkyne B->C D Stir at specified temperature (RT to 80°C) C->D E Monitor progress (TLC or LC-MS) D->E F Cool to room temperature E->F G Aqueous work-up and extraction F->G H Dry, concentrate, and purify by chromatography G->H

Caption: Generalized workflow for the copper-catalyzed Sonogashira coupling.

Heck_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Combine this compound, Pd(OAc)₂, base, and phase-transfer catalyst B Add alkene and solvent (e.g., DMF) A->B C Seal vessel and heat (e.g., 120-140°C) B->C D Monitor reaction progress (TLC or GC-MS) C->D E Cool to room temperature D->E F Aqueous work-up and extraction E->F G Dry, concentrate, and purify by chromatography F->G

Caption: Generalized workflow for the ligand-free Heck coupling reaction.

Conclusion

The selection of an optimal catalyst for the coupling of this compound is contingent upon the specific transformation desired. For Suzuki-Miyaura couplings, Pd(dppf)Cl₂ appears to be a highly efficient and rapid catalyst based on data from analogous systems. For Buchwald-Hartwig aminations, catalyst systems incorporating bulky biarylphosphine ligands such as XPhos are recommended. Traditional PdCl₂(PPh₃)₂/CuI systems remain a robust choice for Sonogashira couplings, while ligand-free Pd(OAc)₂ presents a simple and effective option for Heck reactions. The provided protocols and workflows serve as a foundational guide for researchers to successfully functionalize the this compound core in their synthetic endeavors. Further optimization of the presented conditions for specific substrates is encouraged to achieve the best possible outcomes.

References

Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry Analysis of 5-bromo-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structural intricacies of novel compounds is paramount. Mass spectrometry stands as a cornerstone analytical technique for this purpose, offering profound insights into molecular weight and structural features through fragmentation analysis. This guide provides a comparative analysis of the predicted electron ionization (EI) mass spectrometry fragmentation of 5-bromo-1H-pyrrolo[3,2-b]pyridine, a halogenated azaindole of interest in medicinal chemistry. By comparing its expected fragmentation pattern with that of its unbrominated counterpart, 1H-pyrrolo[3,2-b]pyridine (also known as 4-azaindole), we can elucidate the influence of the bromine substituent on the molecule's fragmentation pathways.

The pyrrolo[3,2-b]pyridine scaffold, an isomer of the more commonly studied 7-azaindole, is a significant heterocyclic core in the development of therapeutic agents. The introduction of a bromine atom can significantly alter a molecule's physicochemical and pharmacological properties, making a detailed structural analysis essential. While experimental data for the specific title compound is not widely published, a predictive analysis based on established fragmentation principles of indoles, pyridines, and halogenated aromatic compounds provides a robust framework for its characterization.

Comparative Fragmentation Analysis

The primary fragmentation of pyrrolo[2,3-b]pyridines (7-azaindoles) under electron ionization is characterized by the loss of hydrogen cyanide (HCN) from the pyridine or pyrrole ring.[1] For halogenated compounds, the cleavage of the carbon-halogen bond is also a predominant fragmentation pathway.[1]

In the case of this compound, the molecular ion peak is expected to be a doublet, characteristic of a monobrominated compound, with isotopic peaks at m/z 197 and 199 of nearly equal intensity. The fragmentation is anticipated to proceed through two primary pathways: the loss of a bromine radical and the expulsion of hydrogen cyanide.

For comparison, the non-brominated analogue, 1H-pyrrolo[3,2-b]pyridine, with a molecular weight of 118.14 g/mol , presents a simpler fragmentation pattern dominated by the loss of HCN.[2]

Quantitative Fragmentation Data

The following table summarizes the predicted and known fragmentation data for this compound and 1H-pyrrolo[3,2-b]pyridine, respectively.

Compound Molecular Ion (M+•) (m/z) Key Fragment Ions (m/z) Proposed Neutral Loss
This compound197/199118Br•
170/172HCN
91Br•, HCN
1H-pyrrolo[3,2-b]pyridine11891HCN
64HCN, C₂H₂

Experimental Protocols

A detailed methodology for the mass spectrometry fragmentation analysis of this compound is provided below. This protocol is based on standard procedures for the analysis of heterocyclic compounds.[3]

Objective: To determine the electron ionization (EI) mass fragmentation pattern of this compound.

Instrumentation:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an EI source.

  • Direct insertion probe for solid samples.

Materials:

  • This compound sample.

  • Volatile solvent (e.g., methanol or dichloromethane) for sample dissolution if using GC injection.

Procedure:

  • Sample Preparation:

    • For direct insertion probe analysis, a few micrograms of the solid sample are placed in a capillary tube.

    • For GC-MS analysis, dissolve a small amount of the sample in a suitable volatile solvent to a concentration of approximately 1 mg/mL.

  • Instrument Parameters (EI-MS):

    • Ionization Mode: Electron Ionization (EI)

    • Electron Energy: 70 eV

    • Source Temperature: 200-250 °C

    • Mass Range: m/z 40-300

    • Scan Rate: 1 scan/second

  • GC Parameters (if applicable):

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Start at a suitable temperature (e.g., 100 °C), hold for 1 minute, then ramp to a final temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • Data Acquisition and Analysis:

    • Acquire the mass spectrum of the compound.

    • Identify the molecular ion peak (M+•), paying attention to the isotopic pattern of bromine (¹⁹Br and ⁸¹Br).

    • Identify the major fragment ions and propose their structures based on the observed neutral losses.

    • Compare the obtained spectrum with a spectral library if available.

Visualizing Fragmentation and Workflow

To further clarify the proposed fragmentation and the experimental process, the following diagrams are provided.

Fragmentation_Pathway M This compound M+• m/z 197/199 F1 [M - Br]+• m/z 118 M->F1 - Br• F2 [M - HCN]+• m/z 170/172 M->F2 - HCN F3 [M - Br - HCN]+• m/z 91 F1->F3 - HCN F2->F3 - Br•

Proposed EI fragmentation pathway of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation Sample Solid Sample of This compound Injection Introduction into MS (Direct Probe or GC) Sample->Injection Ionization Electron Ionization (70 eV) Injection->Ionization Fragmentation Molecular Ion Fragmentation Ionization->Fragmentation Detection Detection of Ions Fragmentation->Detection Spectrum Mass Spectrum Generation Detection->Spectrum Analysis Identification of M+• and Fragments Spectrum->Analysis Pathway Elucidation of Fragmentation Pathway Analysis->Pathway

General experimental workflow for MS fragmentation analysis.

References

Comparative Analysis of Pyrrolopyridine-Based Kinase Inhibitors: A Guide to Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract:

This guide provides a comparative analysis of the cross-reactivity of kinase inhibitors based on the pyrrolopyridine scaffold. While direct and detailed cross-reactivity data for inhibitors derived from the specific 5-bromo-1H-pyrrolo[3,2-b]pyridine core is not extensively available in the public domain, this document presents a comprehensive evaluation of inhibitors based on the closely related and isomeric 1H-pyrrolo[3,2-c]pyridine and 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffolds. The objective is to offer researchers and drug development professionals a valuable resource for understanding the selectivity profiles and potential off-target effects of this class of compounds. The guide includes quantitative data on kinase inhibition, detailed experimental methodologies for kinase assays, and visual representations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of their biological context and evaluation.

Introduction: The Pyrrolopyridine Scaffold in Kinase Inhibition

The pyrrolopyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, frequently utilized in the design of kinase inhibitors for various therapeutic areas, particularly oncology. The arrangement of the fused pyrrole and pyridine rings provides a versatile platform for interacting with the ATP-binding site of kinases. The specific isomer of the pyrrolopyridine core, along with its substitution pattern, plays a crucial role in determining the inhibitor's potency and selectivity.

While the this compound core is a known intermediate in the synthesis of kinase inhibitors, specific and comprehensive cross-reactivity profiling data for final inhibitor compounds based on this exact scaffold are not readily found in publicly accessible literature. However, extensive research has been conducted on inhibitors derived from the isomeric 1H-pyrrolo[3,2-c]pyridine and 1H-pyrrolo[2,3-b]pyridine scaffolds, providing valuable insights into the potential selectivity landscape of this compound class. This guide will focus on presenting a comparative analysis of these well-characterized isomeric inhibitors.

Comparative Cross-Reactivity of Pyrrolopyridine-Based Inhibitors

This section details the cross-reactivity profiles of representative kinase inhibitors from two major isomeric classes of the pyrrolopyridine scaffold.

1H-Pyrrolo[3,2-c]pyridine-Based Inhibitors: A Case Study of a Selective FMS Kinase Inhibitor

A notable example from this class is compound 1r , a potent and selective inhibitor of FMS kinase (CSF-1R). Its selectivity has been profiled against a panel of 40 kinases, revealing a high degree of selectivity for its primary target.

Table 1: Kinase Selectivity Profile of Compound 1r [1]

Kinase TargetPercent Inhibition at 1 µM
FMS 81%
FLT3 (D835Y)42%
c-MET40%
Other 37 kinases< 40%

Data presented for kinases with ≥40% inhibition. For the full panel, please refer to the original publication.

The data indicates that compound 1r is a highly selective inhibitor of FMS kinase, with significantly lower activity against other kinases at a concentration of 1 µM. Its IC50 value against FMS kinase is 30 nM, suggesting it is more than 33 times more selective for FMS than for other kinases like FLT3 (D835Y) and c-MET.[1]

1H-Pyrrolo[2,3-b]pyridine (7-Azaindole)-Based Inhibitors: A Diverse Group Targeting Multiple Kinases

The 1H-pyrrolo[2,3-b]pyridine scaffold is a more extensively studied core in kinase inhibitor design, with derivatives targeting a range of kinases including Fibroblast Growth Factor Receptors (FGFR), Traf2- and Nck-interacting kinase (TNIK), Cyclin-Dependent Kinase 8 (CDK8), and Cell Division Cycle 7 (Cdc7) kinase. While comprehensive cross-reactivity panels for a single compound are less commonly published, the available data highlights the potential for both selective and multi-targeted inhibitors within this class.

Table 2: Inhibitory Activity of Representative 1H-Pyrrolo[2,3-b]pyridine-Based Inhibitors

InhibitorPrimary Target(s)IC50 (nM)NotesReference
Compound 4hFGFR1, FGFR2, FGFR37, 9, 25Also inhibits FGFR4 with an IC50 of 712 nM.[2]
Unnamed SeriesTNIK< 1Several compounds in the series showed potent inhibition.[3]
Unnamed SeriesCdc7 Kinase7A potent ATP mimetic inhibitor.

This table showcases the diversity of targets for this scaffold and the high potency that can be achieved. For a comprehensive understanding of their cross-reactivity, individual compounds would need to be screened against a broad panel of kinases.

Experimental Protocols

This section provides an overview of the methodologies typically employed to assess the cross-reactivity of kinase inhibitors.

In Vitro Kinase Inhibition Assay (General Protocol)

The inhibitory activity of the compounds is generally determined using an in vitro kinase assay. A common method is a radiometric assay or a luminescence-based assay that measures the amount of ATP consumed or ADP produced during the kinase reaction.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a panel of kinases.

Materials:

  • Recombinant kinase enzymes

  • Kinase-specific substrate (peptide or protein)

  • Test compounds dissolved in DMSO

  • ATP (radiolabeled [γ-³²P]ATP for radiometric assays or unlabeled for luminescence assays)

  • Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • 96-well or 384-well assay plates

  • Detection reagents (e.g., phosphocellulose paper and scintillation counter for radiometric assays; ADP-Glo™ Kinase Assay kit for luminescence assays)

Procedure:

  • Compound Preparation: A serial dilution of the test compound is prepared in DMSO and then further diluted in the kinase reaction buffer.

  • Reaction Setup: The kinase, substrate, and test compound are mixed in the wells of the assay plate.

  • Initiation: The kinase reaction is initiated by the addition of ATP.

  • Incubation: The reaction mixture is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Termination: The reaction is stopped, for example, by adding EDTA or by spotting the reaction mixture onto phosphocellulose paper.

  • Detection: The kinase activity is measured.

    • Radiometric Assay: The amount of radiolabeled phosphate incorporated into the substrate is quantified using a scintillation counter.

    • Luminescence Assay: The amount of ADP produced is measured using a coupled enzyme reaction that generates a luminescent signal, which is read by a plate reader.

  • Data Analysis: The percentage of kinase inhibition for each compound concentration is calculated relative to a DMSO control. The IC50 value is determined by fitting the dose-response curve using non-linear regression analysis.

Visualizations: Signaling Pathways and Experimental Workflows

To provide a better context for the targets of these inhibitors and the methods used to evaluate them, the following diagrams are provided.

G Experimental Workflow for In Vitro Kinase Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Dilution Reaction_Setup Reaction Setup in Plate Compound_Prep->Reaction_Setup Reagent_Prep Reagent Preparation (Kinase, Substrate, ATP) Reagent_Prep->Reaction_Setup Initiation Initiate with ATP Reaction_Setup->Initiation Incubation Incubation Initiation->Incubation Termination Terminate Reaction Incubation->Termination Detection Signal Detection (Radiometric/Luminescence) Termination->Detection Data_Analysis IC50 Determination Detection->Data_Analysis

Caption: Workflow for a typical in vitro kinase inhibition assay.

G Simplified FGFR Signaling Pathway FGF FGF FGFR FGFR FGF->FGFR Binds RAS RAS FGFR->RAS Activates PI3K PI3K FGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Response Cell Proliferation, Survival, Differentiation ERK->Cell_Response AKT AKT PI3K->AKT AKT->Cell_Response

Caption: Key components of the FGFR signaling cascade.[4][5][6]

G Simplified TNIK Signaling in Wnt Pathway Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled Binds Beta_Catenin β-catenin Frizzled->Beta_Catenin Stabilizes TNIK TNIK Beta_Catenin->TNIK Interacts with TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Forms complex with TNIK->TCF_LEF Phosphorylates Gene_Transcription Target Gene Transcription TCF_LEF->Gene_Transcription Activates

Caption: Role of TNIK in the canonical Wnt signaling pathway.[7][8][9]

G Role of CDK8 in Transcription Regulation Signal Upstream Signal (e.g., Wnt, TGF-β) Transcription_Factor Transcription Factor (e.g., β-catenin, SMAD) Signal->Transcription_Factor Activates Mediator_Complex Mediator Complex Transcription_Factor->Mediator_Complex Recruits RNA_Pol_II RNA Polymerase II Mediator_Complex->RNA_Pol_II Regulates CDK8 CDK8 CDK8->Transcription_Factor Phosphorylates CDK8->Mediator_Complex Associates with Gene_Expression Target Gene Expression RNA_Pol_II->Gene_Expression Initiates Transcription

Caption: CDK8's function in modulating signal-induced transcription.[2][10][11][12]

G Cdc7 Kinase in DNA Replication Initiation Origin Replication Origin ORC ORC Origin->ORC Binds Cdc6_Cdt1 Cdc6/Cdt1 ORC->Cdc6_Cdt1 Recruits MCM MCM2-7 Complex Cdc6_Cdt1->MCM Loads Cdc7_Dbf4 Cdc7-Dbf4 (DDK) MCM->Cdc7_Dbf4 Recruits Replication_Initiation DNA Replication Initiation MCM->Replication_Initiation Leads to Cdc7_Dbf4->MCM Phosphorylates

Caption: The role of Cdc7 in the initiation of DNA replication.[13][14][15][16]

Conclusion

The pyrrolopyridine scaffold remains a highly valuable core structure for the development of kinase inhibitors. While comprehensive cross-reactivity data for inhibitors based on the this compound isomer is currently limited in the public domain, analysis of related isomeric scaffolds provides crucial insights. The 1H-pyrrolo[3,2-c]pyridine framework has yielded highly selective inhibitors, as exemplified by the FMS kinase inhibitor 1r. In contrast, the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold has given rise to a diverse range of inhibitors targeting various kinases, suggesting that selectivity is highly dependent on the substitution pattern around the core.

For researchers and drug developers working with pyrrolopyridine-based inhibitors, it is imperative to conduct comprehensive selectivity profiling against a broad panel of kinases to fully characterize the cross-reactivity profile of their lead compounds. The methodologies and pathway information provided in this guide serve as a foundational resource for these endeavors. As more data becomes publicly available, a more direct comparison of the this compound-based inhibitors will be possible.

References

In Vitro Potency vs. In Vivo Potential: A Comparative Look at 5-Bromo-1H-pyrrolo[3,2-b]pyridine Derivatives in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the journey from a promising compound in a petri dish to an effective therapy is long and fraught with challenges. A critical step in this process is bridging the gap between in vitro activity and in vivo efficacy. This guide provides a comparative analysis of the anticancer properties of 5-bromo-1H-pyrrolo[3,2-b]pyridine derivatives, focusing on their performance in preclinical models. While direct comparative in vivo data for the most potent in vitro 5-bromo-7-azaindolin-2-one derivatives is not yet publicly available, this guide synthesizes the existing in vitro data and contextualizes it with in vivo studies of structurally related pyrrolopyridine compounds to offer a comprehensive overview for researchers.

The this compound scaffold, a derivative of 7-azaindole, is a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors for cancer therapy.[1] The bromine atom at the 5-position serves as a versatile handle for chemical modifications, enabling the synthesis of a diverse range of derivatives with tailored biological activities.[1]

In Vitro Efficacy: Potent Anticancer Activity of 5-Bromo-7-azaindolin-2-one Derivatives

A notable study showcases the in vitro antitumor potential of a series of novel 5-bromo-7-azaindolin-2-one derivatives bearing a 2,4-dimethyl-1H-pyrrole-3-carboxamide moiety. These compounds were evaluated against a panel of human cancer cell lines, with several derivatives demonstrating broad-spectrum antitumor potency superior to the multi-kinase inhibitor, Sunitinib.[2]

The table below summarizes the 50% inhibitory concentration (IC₅₀) values for the most active compounds from this study, highlighting their potent and, in some cases, selective activity against various cancer cell lines.

CompoundHepG2 (Liver Cancer) IC₅₀ (µM)A549 (Lung Cancer) IC₅₀ (µM)SKOV-3 (Ovarian Cancer) IC₅₀ (µM)
23p 2.3573.0122.876
23c >103.103>10
23d >10>103.721
Sunitinib 31.59449.03631.985
Data sourced from Molecules 2016, 21(12), 1674.[2]

Notably, compound 23p emerged as a particularly potent derivative, exhibiting IC₅₀ values in the low micromolar range across all tested cell lines, representing an 8- to 11-fold greater potency than Sunitinib in this assay.[2]

Experimental Protocols: A Look at the Methodologies

To ensure the reproducibility and accurate interpretation of these findings, a detailed understanding of the experimental protocols is essential.

In Vitro Antiproliferative Assay (MTT Assay)

The in vitro anticancer activity of the 5-bromo-7-azaindolin-2-one derivatives was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells and is widely used to assess cell viability and proliferation.

Workflow for MTT Assay:

A Cancer cells are seeded in 96-well plates B Cells are treated with varying concentrations of test compounds A->B C Incubation for a specified period (e.g., 72 hours) B->C D MTT reagent is added to each well C->D E Incubation to allow for formazan crystal formation D->E F Solubilization of formazan crystals with a solvent (e.g., DMSO) E->F G Absorbance is measured using a microplate reader F->G H Calculation of IC50 values G->H

Figure 1: Workflow of the MTT assay for in vitro cytotoxicity.

In Vivo Efficacy: Insights from Structurally Related Pyrrolopyridine Kinase Inhibitors

While in vivo data for the aforementioned 5-bromo-7-azaindolin-2-one derivatives is not available, studies on other pyrrolopyridine compounds provide crucial insights into the potential for in vivo efficacy. Many pyrrolopyrimidine derivatives have been investigated as kinase inhibitors, and some have demonstrated significant antitumor activity in animal models.[3]

For instance, a study on pyrrolo[2,3-d]pyrimidine RET kinase inhibitors identified a compound that showed robust in vivo efficacy in RET-driven tumor xenografts in mice.[3] The administration of this compound led to tumor regression at well-tolerated doses.[3] Such studies underscore the potential of the broader pyrrolopyridine scaffold to yield orally bioavailable and effective anticancer agents.

General Experimental Workflow for In Vivo Xenograft Studies

Xenograft models are a cornerstone of preclinical cancer research, where human tumor cells are implanted into immunocompromised mice to evaluate the efficacy of new drug candidates.

A Human cancer cells are cultured B Cells are implanted subcutaneously into immunocompromised mice A->B C Tumors are allowed to grow to a palpable size B->C D Mice are randomized into control and treatment groups C->D E Treatment group receives the test compound (e.g., orally or intraperitoneally) D->E F Control group receives vehicle D->F G Tumor volume and body weight are measured regularly E->G F->G H Evaluation of tumor growth inhibition G->H cluster_0 GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, etc. TranscriptionFactors->Proliferation Inhibitor Pyrrolopyridine Inhibitor Inhibitor->RAF

References

A Comparative Guide to the Synthesis of 5-bromo-1H-pyrrolo[3,2-b]pyridine and Its Isomer

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key heterocyclic intermediates is paramount. This guide provides a comparative analysis of synthetic routes to 5-bromo-1H-pyrrolo[3,2-b]pyridine and its more commonly synthesized isomer, 5-bromo-1H-pyrrolo[2,3-b]pyridine. While established methods for the latter are well-documented, this guide also proposes a novel, plausible synthetic pathway for the less-reported this compound, offering valuable insights for synthetic strategy and planning.

The pyrrolopyridine scaffold is a significant pharmacophore found in numerous biologically active compounds. The specific substitution pattern of these bicyclic systems can greatly influence their pharmacological properties. Consequently, access to a variety of isomers, such as the 5-bromo substituted pyrrolopyridines, is crucial for structure-activity relationship (SAR) studies.

Below, we compare two established industrial methods for the synthesis of 5-bromo-1H-pyrrolo[2,3-b]pyridine (also known as 5-bromo-7-azaindole) and a proposed, practical route to the target compound, this compound (5-bromo-4-azaindole).

Comparative Summary of Synthetic Routes

The following table summarizes the key quantitative metrics for the different synthetic strategies, providing a clear overview for at-a-glance comparison.

Parameter Route 1: Synthesis of 5-bromo-1H-pyrrolo[2,3-b]pyridine via Multi-step Synthesis from 2-Aminopyridine Route 2: Synthesis of 5-bromo-1H-pyrrolo[2,3-b]pyridine from 7-Azaindole Proposed Route 3: Synthesis of this compound from 2-Amino-5-bromopyridine
Starting Material 2-Aminopyridine1H-Pyrrolo[2,3-b]pyridine (7-Azaindole)2-Amino-5-bromopyridine
Key Intermediates 5-Bromo-2-aminopyridine, 5-bromo-3-iodo-2-aminopyridine sulfate, 5-bromo-3-alkynyl-2-aminopyridineDihydro-7-azaindole-2-sodium sulfonate, Dihydro-5-bromo-7-azaindole-2-sodium sulfonate2-Amino-5-bromo-3-nitropyridine, 5-Bromo-2,3-diaminopyridine
Number of Steps 433
Overall Yield ~90% (from 5-bromo-3-iodo-2-aminopyridine sulfate)High (not explicitly stated, but implied by industrial application)Not experimentally determined
Reported Purity >99.3% (HPLC)High (suitable for pharmaceutical intermediates)Not applicable
Key Reagents NBS, H2SO4, KI, KIO3, Sonogashira coupling reagents, BaseNaHSO3, Bromine, NaOHHNO3/H2SO4, Fe/AcOH, Glyoxal
Key Advantages High purity of the final product.Milder reaction conditions for bromination.Utilizes readily available starting materials.
Potential Challenges Use of multiple halogenation steps and a palladium-catalyzed coupling reaction.Formation and subsequent removal of the sulfonate protecting group.Nitration step may produce isomeric byproducts; cyclization conditions need optimization.

Experimental Protocols and Synthetic Pathways

Route 1: Multi-step Synthesis of 5-bromo-1H-pyrrolo[2,3-b]pyridine from 2-Aminopyridine

This industrial method involves a sequence of bromination, iodination, Sonogashira coupling, and cyclization to construct the target molecule with high purity.

Experimental Protocol:

  • Bromination of 2-Aminopyridine: 2-Aminopyridine is treated with N-bromosuccinimide (NBS) in a suitable solvent to yield 5-bromo-2-aminopyridine.

  • Iodination: The resulting 5-bromo-2-aminopyridine is subjected to iodination using potassium iodate and potassium iodide in an acidic medium (e.g., sulfuric acid) to produce the sulfate salt of 5-bromo-3-iodo-2-aminopyridine.

  • Sonogashira Coupling and Deprotection: The iodo-intermediate undergoes a Sonogashira coupling reaction with a protected alkyne, followed by deprotection to yield 5-bromo-3-alkynyl-2-aminopyridine.

  • Intramolecular Cyclization: The final step involves an intramolecular cyclization of the 5-bromo-3-alkynyl-2-aminopyridine in the presence of a base at elevated temperatures to afford 5-bromo-1H-pyrrolo[2,3-b]pyridine. The crude product is then purified by recrystallization.

Synthetic Pathway:

Route 1 start 2-Aminopyridine step1 5-Bromo-2-aminopyridine start->step1 NBS step2 5-Bromo-3-iodo-2-aminopyridine sulfate step1->step2 KIO3, KI, H2SO4 step3 5-Bromo-3-alkynyl-2-aminopyridine step2->step3 Sonogashira coupling, Deprotection end_product 5-Bromo-1H-pyrrolo[2,3-b]pyridine step3->end_product Base, Heat

Caption: Route 1: Synthesis of 5-bromo-1H-pyrrolo[2,3-b]pyridine.

Route 2: Synthesis of 5-bromo-1H-pyrrolo[2,3-b]pyridine from 7-Azaindole

This approach utilizes the commercially available 7-azaindole and proceeds through a protection-bromination-deprotection sequence.

Experimental Protocol:

  • Protection: 7-Azaindole is reacted with sodium bisulfite to form dihydro-7-azaindole-2-sodium sulfonate. This step serves to protect the pyrrole ring and activate the pyridine ring for electrophilic substitution.

  • Bromination: The protected intermediate is then brominated, for example with elemental bromine, to introduce the bromine atom at the 5-position of the pyridine ring, yielding dihydro-5-bromo-7-azaindole-2-sodium sulfonate.

  • Deprotection: The sulfonate group is removed under basic conditions to regenerate the pyrrole ring and yield the final product, 5-bromo-1H-pyrrolo[2,3-b]pyridine.

Synthetic Pathway:

Route 2 start 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole) step1 Dihydro-7-azaindole-2-sodium sulfonate start->step1 NaHSO3 step2 Dihydro-5-bromo-7-azaindole-2-sodium sulfonate step1->step2 Bromine end_product 5-Bromo-1H-pyrrolo[2,3-b]pyridine step2->end_product NaOH

Caption: Route 2: Synthesis of 5-bromo-1H-pyrrolo[2,3-b]pyridine.

Proposed Route 3: Synthesis of this compound

This proposed route leverages a known strategy for the formation of the 1H-pyrrolo[3,2-b]pyridine core from a substituted diaminopyridine.[1][2]

Detailed Proposed Protocol:

  • Nitration of 2-Amino-5-bromopyridine: To a solution of 2-amino-5-bromopyridine in concentrated sulfuric acid, a nitrating mixture (e.g., nitric acid in sulfuric acid) is added dropwise at a low temperature (0-5 °C). The reaction mixture is stirred for a specified time and then carefully poured onto ice. The precipitated product, 2-amino-5-bromo-3-nitropyridine, is collected by filtration.[2]

  • Reduction of the Nitro Group: The 2-amino-5-bromo-3-nitropyridine is reduced to 5-bromo-2,3-diaminopyridine. A common method for this transformation is the use of iron powder in acetic acid or catalytic hydrogenation.[2]

  • Cyclization with Glyoxal: The resulting 5-bromo-2,3-diaminopyridine is then condensed with glyoxal in a suitable solvent (e.g., ethanol or acetic acid) under reflux conditions to form the pyrrole ring, yielding the target compound, this compound. The product can be purified by column chromatography or recrystallization.

Proposed Synthetic Pathway:

Proposed Route 3 start 2-Amino-5-bromopyridine step1 2-Amino-5-bromo-3-nitropyridine start->step1 HNO3, H2SO4 step2 5-Bromo-2,3-diaminopyridine step1->step2 Fe, AcOH or H2, Pd/C end_product This compound step2->end_product Glyoxal, Reflux

Caption: Proposed Route 3 for this compound.

Conclusion

The synthesis of 5-bromo-1H-pyrrolo[2,3-b]pyridine is well-established, with multiple viable routes amenable to large-scale production. The choice between these routes may depend on factors such as the cost and availability of starting materials, and the desired purity profile of the final compound.

For the synthesis of the less common isomer, this compound, the proposed route offers a logical and practical approach based on established chemical transformations. This pathway provides a solid foundation for further experimental investigation and optimization. The development of efficient synthetic routes to such novel intermediates is a critical step in expanding the accessible chemical space for drug discovery and development.

References

Safety Operating Guide

Proper Disposal of 5-bromo-1H-pyrrolo[3,2-b]pyridine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Identification and Personal Protective Equipment (PPE)

Based on data for the 5-bromo-1H-pyrrolo[2,3-b]pyridine isomer, this class of compound is classified as harmful if swallowed and can cause serious eye damage.[1][2] Therefore, stringent adherence to safety protocols is mandatory.

Summary of Hazard Information:

Hazard StatementGHS ClassificationPrecautionary Measures
Harmful if swallowedAcute toxicity, Oral (Category 4)Do not eat, drink or smoke when using this product. If swallowed, call a poison center or doctor. Rinse mouth.[1][2]
Causes serious eye damageSerious eye damage (Category 1)Wear eye protection/face protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[1][2]
Causes skin irritationSkin corrosion/irritationWear protective gloves. If on skin, wash with plenty of soap and water.[2]
May cause respiratory irritationSTOT-single exposureAvoid breathing dust. Use only outdoors or in a well-ventilated area.[2]

Recommended Personal Protective Equipment (PPE):

EquipmentSpecificationPurpose
Eye/Face Protection Safety glasses with side-shields or goggles. Face shield.To protect against splashes and dust, preventing serious eye damage.[1][2]
Hand Protection Compatible chemical-resistant gloves.To prevent skin contact and irritation.[1][2][3]
Skin and Body Protection Laboratory coat, long-sleeved shirt, and pants.To protect skin from accidental exposure.[1][2]
Respiratory Protection Use a NIOSH-approved respirator with appropriate cartridges if ventilation is inadequate or dust is generated.To prevent inhalation and respiratory irritation.[2][4]

Step-by-Step Disposal Protocol

The primary recommendation for the disposal of 5-bromo-1H-pyrrolo[3,2-b]pyridine and its containers is to utilize a licensed professional waste disposal service.[2][3] Adherence to all federal, state, and local environmental regulations is mandatory.[2]

Experimental Protocol for Waste Handling and Disposal:

  • Segregation of Waste:

    • Collect unused this compound and any material contaminated with it (e.g., weighing paper, contaminated gloves, pipette tips) in a dedicated, clearly labeled, and sealed waste container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Container Labeling:

    • Label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the approximate quantity of the waste.

  • Storage of Waste:

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • Keep away from incompatible materials such as strong oxidizing agents and strong acids.[2]

  • Arranging for Disposal:

    • Contact your institution's EHS office or a licensed professional waste disposal company to arrange for pickup and proper disposal.[1][2][3]

    • Provide the waste manifest with all necessary information about the chemical.

  • Decontamination of Empty Containers:

    • Triple rinse the empty container with a suitable solvent (e.g., acetone, methanol).

    • Collect the rinsate as hazardous waste and add it to the designated waste container.

    • After thorough decontamination, the container may be disposed of as non-hazardous waste, following institutional guidelines. Puncture or otherwise render the container unusable for other purposes.

Spill Cleanup Procedure

In the event of a spill, follow these steps while wearing the appropriate PPE:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[3][4]

  • Containment: Prevent the spill from spreading and from entering drains or waterways.[1][3]

  • Cleanup:

    • For solid spills, carefully sweep or vacuum up the material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[1][2][3]

    • For solutions, absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a sealed container for disposal.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent and then with soap and water. Collect all cleaning materials as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS office, as required by your institution's policies.

Caption: Decision workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guide for 5-bromo-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research and development, the safe handling of specialized chemical compounds is paramount. This document provides immediate, essential safety protocols and logistical plans for the use of 5-bromo-1H-pyrrolo[3,2-b]pyridine, a key heterocyclic building block in pharmaceutical development.[1][2] Adherence to these guidelines is critical for ensuring personnel safety and regulatory compliance.

Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment (PPE) [5]

PPE CategoryItemStandard/SpecificationPurpose
Eye and Face Protection Safety GogglesANSI Z87.1 compliant[4]Protects against chemical splashes and airborne particles.[4]
Face ShieldTo be worn over safety goggles[6]Provides full-face protection during procedures with a high risk of splashing or aerosol generation.[4][6]
Hand Protection Chemical-Resistant GlovesDisposable nitrile gloves are suitable for short-term protection. For extended contact, consult the glove manufacturer's resistance guide.[4]Prevents direct skin contact with the chemical.[4]
Body Protection Laboratory CoatFlame-resistant Nomex® or 100% cotton is recommended. Must be fully buttoned.[4]Protects skin and personal clothing from contamination.[4][5]
Full-Length Pants---Covers the lower body to prevent skin exposure.[4]
Closed-Toe ShoesMade of a non-porous material.Protects feet from spills and falling objects.[4]
Respiratory Protection NIOSH-approved RespiratorUse a respirator with appropriate cartridges if dust or aerosols are generated.[4][7]Prevents inhalation of airborne particulates and vapors.

Operational Plan: Step-by-Step Handling Procedures

Safe handling of this compound requires strict adherence to the following operational protocols to minimize exposure and prevent contamination.

1. Engineering Controls:

  • Fume Hood: All weighing, handling of the solid compound, and preparation of solutions must be conducted within a certified chemical fume hood to control airborne particulates and vapors.[4]

2. Standard Operating Procedures:

  • Preparation: Before handling the compound, ensure all necessary PPE is donned correctly.[4] Cover the work surface within the fume hood with absorbent, disposable bench paper.[4]

  • Weighing and Transfer: Use anti-static weigh paper or a tared container to weigh the solid compound. Handle with care to avoid generating dust.[4] Use a spatula for transfers.

  • Solution Preparation: When dissolving the solid, add the solvent slowly to the solid to prevent splashing.

  • Storage: Keep the container tightly closed when not in use.[8] Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and strong acids.[1][8]

3. Spill Management:

  • In the event of a spill, evacuate the immediate area.

  • Wearing appropriate PPE, cover the spill with an inert absorbent material.

  • Carefully sweep or vacuum the absorbed material into a designated hazardous waste container.[8]

  • Clean the spill area thoroughly.

Disposal Plan: Waste Management Protocol

Chemical waste containing this compound must be treated as hazardous waste.[4]

1. Waste Segregation and Collection:

  • Solid Waste: Collect any unused solid compound, contaminated weigh paper, and other solid materials in a dedicated, labeled hazardous waste container for halogenated organic waste.[4]

  • Liquid Waste: Collect solutions containing the compound in a separate, labeled hazardous waste container for halogenated organic solvents.[4]

  • Contaminated PPE: Dispose of contaminated gloves and other disposable PPE in a designated hazardous waste stream.[4]

2. Disposal Method:

  • Do not dispose of this chemical down the drain or in regular trash.[4]

  • All waste must be disposed of through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[1]

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_ppe Don Personal Protective Equipment (PPE) prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace weigh Weigh Compound prep_workspace->weigh Proceed to Handling transfer Transfer and Prepare Solution weigh->transfer collect_solid Collect Solid Waste weigh->collect_solid Generate Solid Waste collect_liquid Collect Liquid Waste transfer->collect_liquid Generate Liquid Waste storage Store Securely storage->weigh dispose Dispose via Licensed Service collect_solid->dispose collect_liquid->dispose

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-bromo-1H-pyrrolo[3,2-b]pyridine
Reactant of Route 2
5-bromo-1H-pyrrolo[3,2-b]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.